molecular formula C4H4O2S B1594186 Thiolane-2,5-dione CAS No. 3194-60-3

Thiolane-2,5-dione

Cat. No.: B1594186
CAS No.: 3194-60-3
M. Wt: 116.14 g/mol
InChI Key: INKIPSJJIQBVKP-UHFFFAOYSA-N
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Description

Thiolane-2,5-dione is a useful research compound. Its molecular formula is C4H4O2S and its molecular weight is 116.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 333175. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4O2S/c5-3-1-2-4(6)7-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKIPSJJIQBVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60318613
Record name thiolane-2,5-dione
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Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3194-60-3
Record name Dihydro-2,5-thiophenedione
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Record name NSC 333175
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Record name NSC333175
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333175
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Record name thiolane-2,5-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Thiolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its strained five-membered ring containing a thioether and two carbonyl groups imparts unique reactivity, making it a valuable intermediate for constructing more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of this compound, including detailed experimental protocols and spectroscopic data analysis.

Introduction

This compound, also known as succinic thioanhydride, is a cyclic thioanhydride with the chemical formula C₄H₄O₂S.[1] The presence of two electrophilic carbonyl centers and a nucleophilic sulfur atom within a constrained ring system makes it a highly reactive and useful synthon. It readily undergoes nucleophilic addition and substitution reactions, providing access to a variety of functionalized thiolane derivatives.[1] These derivatives are of significant interest in medicinal chemistry and materials science.

Synthesis of this compound

The primary and most direct laboratory-scale synthesis of this compound involves the cyclization of mercaptosuccinic acid. This can be achieved through the dehydration of mercaptosuccinic acid, often via an activated intermediate such as its S-acetylated form.

Synthesis via S-Acetylmercaptosuccinic Anhydride

A common and effective method proceeds through the formation of S-acetylmercaptosuccinic anhydride, which can then be converted to this compound.

Step 1: Synthesis of S-Acetylmercaptosuccinic Anhydride

This step involves the acetylation of the thiol group of mercaptosuccinic acid, followed by intramolecular cyclization to form the anhydride.[2]

  • Experimental Protocol:

    • Mercaptosuccinic acid is reacted with a 2:1 molar excess of acetic anhydride.

    • The reaction is typically conducted at a temperature of 50–60°C for 4–6 hours.

    • The crude S-acetylmercaptosuccinic anhydride is purified by recrystallization from a suitable solvent such as ethyl acetate, with typical yields around 85-90%.[2]

Step 2: Conversion to this compound

While a direct, detailed experimental protocol for the deacetylation and cyclization of S-acetylmercaptosuccinic anhydride to this compound is not extensively reported in readily available literature, the conceptual pathway would involve the removal of the acetyl protecting group followed by or concurrent with the cyclization to the thioanhydride. This would likely be achieved under acidic or basic conditions that favor thioester cleavage and intramolecular anhydride formation.

Direct Cyclization of Mercaptosuccinic Acid

A more direct approach involves the one-pot cyclization of mercaptosuccinic acid using a dehydrating agent.

  • Conceptual Experimental Protocol:

    • Mercaptosuccinic acid is dissolved in a suitable anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

    • A dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride, is added portion-wise at a controlled temperature (e.g., 0°C to room temperature).

    • The reaction is stirred for a period of time until completion, monitored by techniques like Thin Layer Chromatography (TLC).

    • The resulting this compound is purified from byproducts (e.g., dicyclohexylurea if DCC is used) by filtration and column chromatography.

Industrial Synthesis

On an industrial scale, a common method for the synthesis of this compound involves the controlled oxidation of tetrahydrothiophene.[3] This process introduces the two carbonyl groups at the 2 and 5 positions of the thiolane ring.[3] Optimization of reaction conditions is crucial to ensure high purity and minimize the formation of byproducts.[3]

Physicochemical Properties of this compound

This compound is a colorless liquid with a characteristic pungent odor.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₄H₄O₂S[1]
Molecular Weight 116.134 g/mol [1]
CAS Number 3194-60-3[4]
Appearance Colorless liquid[1]
Odor Pungent[1]
Melting Point 29-30 °C
Boiling Point 144.4 °C at 760 mmHg
Density 1.43 g/cm³
Flash Point 48.8 °C
Solubility Soluble in most organic solvents.
Topological Polar Surface Area 59.4 Ų[1]

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While experimental spectra are not widely published, the expected spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. The two methylene groups (at C3 and C4) are chemically equivalent, and therefore should give rise to a single signal. The chemical shift of these protons would likely be in the range of 2.5-3.5 ppm, appearing as a singlet or a complex multiplet depending on the resolution and solvent. In five-membered aromatic heterocycles, the coupling constants are typically smaller than in six-membered rings, with ⁴J couplings being comparable to ³J couplings (1-3 Hz).[5]

  • ¹³C NMR: The carbon-13 NMR spectrum is predicted to show two distinct signals. One signal would correspond to the two equivalent methylene carbons (C3 and C4), expected in the aliphatic region (around 30-50 ppm). The second signal, at a significantly downfield chemical shift (likely in the range of 170-190 ppm), would be attributed to the two equivalent carbonyl carbons (C2 and C5).[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of an anhydride. This peak would typically appear in the region of 1750-1850 cm⁻¹.[7][8] The presence of a thioether linkage would likely result in a C-S stretching vibration in the fingerprint region (around 600-800 cm⁻¹), which may be weaker and harder to assign definitively.[7] The C-H stretching vibrations of the methylene groups are expected in the 2850-2960 cm⁻¹ region.[7]

Mass Spectrometry (MS)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at an m/z of 116. The fragmentation pattern would likely involve the loss of carbon monoxide (CO, 28 Da) and/or the thio-carbonyl group (CS, 44 Da).[9][10][11] The fragmentation of the five-membered ring could also lead to various smaller charged fragments.

Reactivity and Applications

The reactivity of this compound is centered around its two carbonyl groups and the sulfur atom. It is susceptible to nucleophilic attack at the carbonyl carbons, leading to ring-opening reactions. This reactivity makes it a valuable precursor for the synthesis of various sulfur-containing compounds, including those with potential biological activity. For instance, it can be used in the synthesis of heterocyclic systems and as a reagent in various organic transformations.[1]

Visualization of Synthesis Pathway

The synthesis of this compound from mercaptosuccinic acid can be visualized as a two-step process involving the protection of the thiol group followed by cyclization and deprotection, or as a direct cyclization. A simplified conceptual workflow for the synthesis is presented below.

Synthesis_Workflow cluster_start Starting Material cluster_method1 Method 1: Two-Step Synthesis cluster_method2 Method 2: Direct Cyclization cluster_end Final Product Mercaptosuccinic Acid Mercaptosuccinic Acid Acetylation Acetylation Direct Cyclization Dehydrating Agent (e.g., DCC) S-Acetylmercaptosuccinic Anhydride S-Acetylmercaptosuccinic Anhydride Acetylation->S-Acetylmercaptosuccinic Anhydride Acetic Anhydride This compound This compound S-Acetylmercaptosuccinic Anhydride->this compound Deprotection/ Cyclization Thiolane-2,5-dione_final This compound Direct Cyclization->Thiolane-2,5-dione_final

References

Thiolane-2,5-dione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 3194-60-3 Synonyms: Thiosuccinic anhydride, Dihydro-2,5-thiophenedione

This technical guide provides a comprehensive overview of the chemical and physical properties of Thiolane-2,5-dione, alongside available experimental data and potential research applications. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties and Data

This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis.[1] It is recognized for its role in the preparation of various sulfur-containing molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is compiled from various chemical databases and literature sources.

PropertyValueSource
Molecular Formula C₄H₄O₂S[2]
Molecular Weight 116.134 g/mol [2]
Melting Point 29-30 °C[1]
Boiling Point 144.4 °C at 760 mmHg[1]
Density 1.43 g/cm³[1]
Refractive Index 1.576[1]
Flash Point 48.8 °C[1]
Vapor Pressure 5.1 ± 0.3 mmHg at 25°C (Predicted)[1]
LogP 0.56660[2]
Topological Polar Surface Area 59.4 Ų[2]

Synthesis and Experimental Protocols

A plausible synthetic approach involves the cyclization of a suitable precursor like mercaptosuccinic acid. One general method for the synthesis of S-acetylmercaptosuccinic anhydride, a related compound, involves a two-step process:

  • Acetylation of Mercaptosuccinic Acid: This step protects the thiol group. A typical procedure involves reacting mercaptosuccinic acid with a 2:1 molar excess of acetic anhydride at 50–60°C for 4–6 hours.[1]

  • Dehydration and Cyclization: The resulting intermediate is then heated under vacuum (e.g., 85°C at 10 mmHg) to induce cyclization and form the anhydride ring.[1]

Another potential route could be adapted from the synthesis of succinic anhydride, which can be prepared by the dehydration of succinic acid using reagents like acetyl chloride or phosphorus oxychloride, or through thermal means.[3][4][5] For instance, refluxing succinic acid with acetyl chloride has been reported to yield succinic anhydride.[3]

A synthesis workflow for a related compound, S-acetylmercaptosuccinic anhydride, is depicted below.

Synthesis_Workflow General Synthesis Workflow for a Thioanhydride cluster_acetylation Acetylation cluster_cyclization Dehydration/Cyclization Mercapto_Acid Mercaptosuccinic Acid Acetylated_Intermediate S-acetylmercaptosuccinic acid Mercapto_Acid->Acetylated_Intermediate 50-60°C, 4-6h Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Acetylated_Intermediate Final_Product S-Acetylmercaptosuccinic anhydride Acetylated_Intermediate->Final_Product 85°C, Vacuum Biological_Investigation Investigative Workflow for Biological Activity cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies Antimicrobial Antimicrobial Assays Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Enzyme_Inhibition Enzyme Inhibition Assays Cytotoxicity->Enzyme_Inhibition If cytotoxic Signaling_Pathway Signaling Pathway Analysis Enzyme_Inhibition->Signaling_Pathway Identify target Thiolane_Dione This compound Thiolane_Dione->Antimicrobial Thiolane_Dione->Cytotoxicity

References

Thiolane-2,5-dione: A Technical Guide to Molecular Structure and Bonding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione (CAS No: 3194-60-3), a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis. Its structure, featuring a five-membered thiolane ring functionalized with two carbonyl groups, imparts a unique reactivity profile. This document provides a comprehensive technical overview of the molecular structure, bonding characteristics, and physicochemical properties of this compound. It includes a summary of its computed properties and predicted spectroscopic signatures. Furthermore, this guide outlines general experimental protocols for its synthesis and characterization, intended to serve as a foundational resource for researchers engaging with this molecule in synthetic and medicinal chemistry applications.

Introduction

This compound, also known as dihydro-2,5-thiophenedione, is a cyclic diketone with the molecular formula C₄H₄O₂S.[1][2] The molecule consists of a saturated five-membered ring containing one sulfur atom and two ketone functionalities at the C2 and C5 positions. The presence of two electrophilic carbonyl carbons, adjacent to a sulfur heteroatom, makes it a valuable intermediate for the synthesis of more complex sulfur-containing heterocycles and other organic molecules.[3] Understanding its structural and electronic properties is crucial for predicting its reactivity and designing novel synthetic pathways. This guide synthesizes available data to provide a detailed profile of its molecular architecture and bonding.

Molecular Structure and Bonding

The core structure of this compound is a non-planar, five-membered ring. The sulfur atom and the two carbonyl groups significantly influence the molecule's geometry and electronic distribution. The carbonyl groups are strong electron-withdrawing groups, which renders the adjacent carbon atoms electrophilic and susceptible to nucleophilic attack. Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the molecule's geometry, vibrational frequencies, and electronic properties.[3]

Visualizing the Molecular Structure

The connectivity of atoms in this compound can be represented as follows:

Figure 1: Molecular graph of this compound.

Data Presentation: Physicochemical and Spectroscopic Properties

Quantitative data for this compound is summarized in the tables below. It should be noted that while general physicochemical properties are experimentally derived, detailed geometric and spectroscopic data are often predicted or inferred from closely related analogs due to a lack of direct experimental studies on the parent compound.

Table 1: General and Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 3194-60-3[2][3][4]
Molecular Formula C₄H₄O₂S[2][4]
Molecular Weight 116.14 g/mol [3][4]
Appearance Colorless liquid[5]
Melting Point 29-30 °C[5]
Boiling Point 144.4 °C at 760 mmHg[5]
Density 1.43 g/cm³[5]
Topological Polar Surface Area 59.4 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniqueFeaturePredicted Wavenumber / Chemical Shift
FTIR C=O Stretch (Ketone)1700-1750 cm⁻¹ (strong)
C-S Stretch600-800 cm⁻¹
¹H NMR Methylene protons (-CH₂-CH₂-)δ 2.5 - 3.0 ppm (singlet or complex multiplet)
¹³C NMR Carbonyl Carbon (C=O)δ 190 - 210 ppm
Methylene Carbon (-CH₂-)δ 30 - 45 ppm

Note: The values in Table 2 are estimations based on standard functional group frequencies and data from substituted analogs. Experimental verification is required.

Experimental Protocols

The following sections outline generalized experimental procedures for the synthesis and characterization of this compound. These protocols are based on established chemical transformations for related compounds and should be adapted and optimized for specific laboratory conditions.

Synthesis of this compound

A primary route for the synthesis of this compound involves the controlled oxidation of its precursor, tetrahydrothiophene.[3]

Objective: To synthesize this compound via oxidation of tetrahydrothiophene.

Materials:

  • Tetrahydrothiophene (Thiolane)

  • Oxidizing agent (e.g., Hydrogen Peroxide, Potassium Permanganate)

  • Appropriate solvent (e.g., Acetic Acid, Water)

  • Catalyst (if required)

  • Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Generalized Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiophene in a suitable solvent such as acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add the chosen oxidizing agent (e.g., 30% hydrogen peroxide) dropwise to the stirred solution, maintaining a controlled temperature to prevent over-oxidation to the sulfone.[3]

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, quench any remaining oxidizing agent. Neutralize the reaction mixture, for example, with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Process cluster_end Purification & Product start1 Tetrahydrothiophene proc1 Dissolve Precursor in Solvent start1->proc1 start2 Oxidizing Agent proc2 Controlled Addition of Oxidant start2->proc2 proc1->proc2 proc3 Reaction Monitoring (TLC/GC) proc2->proc3 proc4 Aqueous Workup & Neutralization proc3->proc4 proc5 Solvent Extraction proc4->proc5 proc6 Drying and Concentration proc5->proc6 end1 Column Chromatography / Distillation proc6->end1 end2 Pure this compound end1->end2

Figure 2: Generalized workflow for the synthesis of this compound.
Characterization Protocols

Characterization of the synthesized product is essential to confirm its identity and purity. A combination of spectroscopic methods is typically employed.

Objective: To confirm the structure and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The spectrum is expected to show a signal for the four equivalent methylene protons. The chemical shift and multiplicity will confirm the electronic environment of these protons.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in the same solvent. The spectrum should reveal two distinct signals: one in the downfield region corresponding to the carbonyl carbons and another in the upfield region for the methylene carbons.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the IR spectrum of the sample (as a neat liquid or KBr pellet). The presence of a strong absorption band in the region of 1700-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ketone groups. A band in the 600-800 cm⁻¹ region would indicate the C-S bond.[3]

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer (e.g., via Electron Ionization, EI-MS) to determine the molecular weight. The molecular ion peak (M⁺) should correspond to the calculated molecular weight of this compound (116.14 g/mol ).

Characterization_Workflow cluster_input Input cluster_methods Analytical Methods cluster_data Data Analysis cluster_output Conclusion input Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C) input->nmr ftir FTIR Spectroscopy input->ftir ms Mass Spectrometry input->ms nmr_data Chemical Shifts & Coupling nmr->nmr_data ftir_data Vibrational Frequencies (e.g., C=O stretch) ftir->ftir_data ms_data Molecular Ion Peak (m/z) ms->ms_data output Structural Confirmation & Purity Assessment nmr_data->output ftir_data->output ms_data->output

Figure 3: Logical workflow for the structural characterization of this compound.

Conclusion

This compound is a heterocyclic molecule of significant interest in synthetic chemistry. This guide has provided a detailed overview of its molecular structure, bonding, and key physicochemical properties based on available data. While a comprehensive experimental dataset, particularly from X-ray crystallography, remains to be published, computational and spectroscopic predictions offer valuable insights for researchers. The generalized protocols for synthesis and characterization provided herein serve as a starting point for the practical application of this compound in the laboratory, facilitating its use in the development of novel chemical entities for pharmaceutical and materials science applications.

References

The Genesis of a Versatile Reagent: A Technical History of Thiolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, historical synthesis, and modern preparative methods for Thiolane-2,5-dione.

This compound, a heterocyclic compound of significant interest in organic synthesis and bioconjugation, has a history rooted in the mid-20th century exploration of protein chemistry and the development of reagents for modifying biological molecules. While the precise first synthesis of this compound is not prominently documented in readily available literature, its intellectual origins can be traced to the broader investigation of dicarboxylic acid anhydrides and the functionalization of proteins.

A landmark publication in this field, though not on the parent compound itself, is the 1962 paper by I. M. Klotz and R. E. Heiney in the Archives of Biochemistry and Biophysics.[1][2] This work detailed the use of a closely related compound, S-acetylmercaptosuccinic anhydride, for the introduction of sulfhydryl groups into proteins.[1][2] The development of such reagents highlights the burgeoning interest in creating tools for protein modification, a field where this compound and its derivatives would later find significant application.

Historical and Modern Synthetic Approaches

The synthesis of this compound has evolved over time, with early methods likely relying on the direct cyclization of its precursor, mercaptosuccinic acid. Modern industrial-scale production often employs a different strategy, showcasing the advancement of synthetic organic chemistry.

The Precursor: Mercaptosuccinic Acid

The journey to this compound begins with its precursor, 2-mercaptosuccinic acid. A common synthetic route to this starting material involves the reaction of maleic anhydride with thiourea in glacial acetic acid to form the intermediate 2-amidinosulfanyl succinic anhydride. This intermediate is then hydrolyzed under alkaline conditions to yield 2-mercaptosuccinic acid.

Table 1: Synthesis of 2-Mercaptosuccinic Acid - Key Parameters

StepReactantsSolventTemperatureReaction TimeYield
1. Intermediate Formation Maleic anhydride, ThioureaGlacial Acetic AcidRoom Temperature12 hours~99%
2. Hydrolysis 2-Amidinosulfanyl succinic anhydrideAlkaline solution (e.g., NaOH)---
Historical Synthesis: Cyclization of Mercaptosuccinic Acid

The historical synthesis of this compound would have most logically proceeded through the dehydration and cyclization of mercaptosuccinic acid. This approach is analogous to the well-established formation of other cyclic anhydrides from their corresponding dicarboxylic acids. The reaction is typically facilitated by a dehydrating agent or by heating to drive off water.

Experimental Protocol: Cyclization of Mercaptosuccinic Acid (Hypothetical Historical Method)

  • Reactant Preparation: A known quantity of 2-mercaptosuccinic acid is placed in a round-bottom flask.

  • Dehydrating Agent: A suitable dehydrating agent, such as acetic anhydride or a strong non-protic acid, is added to the flask.

  • Reaction Conditions: The mixture is heated under reflux for a specified period to facilitate the intramolecular cyclization and removal of water.

  • Isolation and Purification: The reaction mixture is cooled, and the resulting this compound is isolated. Purification would typically be achieved by recrystallization or distillation under reduced pressure.

historical_synthesis cluster_start Starting Material cluster_process Process cluster_product Product Mercaptosuccinic_Acid Mercaptosuccinic Acid Dehydration_Cyclization Dehydration & Cyclization Mercaptosuccinic_Acid->Dehydration_Cyclization Heat/ Dehydrating Agent Thiolane_2_5_dione This compound Dehydration_Cyclization->Thiolane_2_5_dione

Historical Synthesis Pathway of this compound.
Modern Established Synthesis: Oxidation of Tetrahydrothiophene

A primary and industrially significant method for preparing this compound involves the controlled oxidation of tetrahydrothiophene. This process introduces two keto groups at the 2 and 5 positions of the sulfur-containing five-membered ring. This method is often preferred for its efficiency and the ability to produce high-purity material with minimal by-products.

Experimental Protocol: Oxidation of Tetrahydrothiophene (Established Modern Method)

  • Reaction Setup: Tetrahydrothiophene is dissolved in a suitable organic solvent in a reaction vessel equipped with a stirrer and a means of temperature control.

  • Oxidizing Agent: A controlled amount of a strong oxidizing agent is added portion-wise to the solution while maintaining a specific reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) to ensure the complete conversion of the starting material.

  • Workup and Isolation: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The solvent is then removed under reduced pressure.

  • Purification: The crude this compound is purified by column chromatography or recrystallization to yield the final product.

modern_synthesis cluster_start Starting Material cluster_process Process cluster_product Product Tetrahydrothiophene Tetrahydrothiophene Controlled_Oxidation Controlled Oxidation Tetrahydrothiophene->Controlled_Oxidation Oxidizing Agent Thiolane_2_5_dione This compound Controlled_Oxidation->Thiolane_2_5_dione

Modern Synthesis Pathway of this compound.

Physicochemical Properties and Data

This compound is a valuable building block in organic synthesis due to its reactive anhydride functionality and the presence of a sulfur atom in the heterocyclic ring.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₄O₂S
Molecular Weight 116.14 g/mol
CAS Number 3194-60-3
Appearance -
Melting Point -
Boiling Point -
Solubility -

Note: Specific physical properties such as appearance, melting point, boiling point, and solubility can vary depending on the purity of the compound and are best obtained from a certificate of analysis for a specific batch.

Conclusion

The history of this compound is intertwined with the advancement of bioorganic chemistry and the quest for selective chemical tools. While its initial discovery is not clearly attributable to a single publication, the foundational work on related compounds in the mid-20th century paved the way for its synthesis and application. The evolution of its preparation from the likely historical cyclization of mercaptosuccinic acid to the modern, efficient oxidation of tetrahydrothiophene reflects the progress in synthetic methodologies. Today, this compound continues to be a valuable reagent for researchers in drug development and materials science, a testament to the enduring utility of this versatile heterocyclic compound.

References

spectroscopic analysis of Thiolane-2,5-dione (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Thiolane-2,5-dione, a sulfur-containing heterocyclic compound of interest in organic synthesis and drug discovery. While experimental spectral data for this specific molecule is not widely available in public literature, this document outlines the predicted spectroscopic characteristics based on its chemical structure and the known properties of related compounds. Furthermore, it furnishes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), the principal techniques for its structural elucidation.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, this section details the anticipated spectral features derived from its molecular structure, which incorporates a thioanhydride and a cyclic diketone moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to be simple due to the molecule's symmetry. The two methylene groups (at C3 and C4) are chemically equivalent, and therefore, their four protons are also expected to be equivalent. This would result in a single signal.

¹³C NMR: The carbon NMR spectrum is predicted to show two distinct signals corresponding to the two types of carbon atoms in the molecule: one for the methylene carbons and another for the carbonyl carbons.

Table 1: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~3.0 - 3.5Singlet-CH₂-CH₂-
¹³C~35 - 45Triplet-C H₂-C H₂-
¹³C~170 - 180Singlet-C =O

Note: These are estimated chemical shift ranges and may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. The most prominent feature is expected to be the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the thioanhydride group.

Table 2: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~1750 - 1700StrongC=O StretchThioanhydride
~1250 - 1150MediumC-O StretchThioanhydride
~700 - 600MediumC-S StretchThiolane ring
~2950 - 2850MediumC-H StretchMethylene (-CH₂-)
Mass Spectrometry (MS)

Mass spectrometry of this compound would provide information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the compound's molar mass.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueInterpretation
116.14Molecular Ion ([M]⁺) corresponding to C₄H₄O₂S
88Fragment corresponding to the loss of CO
60Fragment corresponding to the loss of another CO
56Fragment corresponding to the loss of COS

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the carbon-hydrogen framework of this compound.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and transfer it to a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

    • Gently vortex the mixture until the sample is completely dissolved.

    • Using a pipette, transfer the solution into an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and place it in the instrument's autosampler or manually insert it into the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Introduce the sample into the ion source of the mass spectrometer (e.g., via direct infusion or through a gas chromatograph).

  • Data Acquisition:

    • Ionize the sample molecules using an appropriate method (e.g., electron ionization).

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

    • The detector records the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain further structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for NMR KBr_Pellet Preparation of KBr Pellet Sample->KBr_Pellet for IR MS Mass Spectrometry Sample->MS for MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Thiolane-2,5-dione: A Comprehensive Technical Guide to Chemical Reactivity and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, presents significant interest as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional polymers. This document provides an in-depth technical guide on the chemical reactivity and stability of this compound, drawing upon available data for the compound and its structural analogs. It includes detailed experimental protocols for key transformations, quantitative data where available, and visual representations of reaction pathways and experimental workflows to facilitate a comprehensive understanding for researchers in drug development and materials science.

Introduction

This compound, also known as thiosuccinic anhydride, is a cyclic thioanhydride with the molecular formula C₄H₄O₂S. Its structure, featuring a five-membered ring containing a sulfur atom and two carbonyl groups, imparts a unique combination of reactivity and potential for functionalization. The presence of the thioester linkage and the strained ring system makes it susceptible to nucleophilic attack and ring-opening reactions, rendering it a valuable intermediate for the synthesis of a variety of sulfur-containing molecules and polymers. This guide aims to consolidate the current understanding of its chemical behavior to support its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₄H₄O₂S[1]
Molecular Weight 116.13 g/mol [1]
CAS Number 3194-60-3[1]
Appearance Colorless to pale yellow solid or liquid[2]
Melting Point 29-31 °C-
Boiling Point 144.4 °C at 760 mmHg-
Density 1.43 g/cm³-
Solubility Soluble in most organic solvents. Reacts with water.-

Chemical Reactivity

The reactivity of this compound is primarily dictated by the electrophilic nature of its two carbonyl carbons and the thioester bond. It readily undergoes reactions with various nucleophiles, leading to ring-opened products or serving as a monomer in polymerization reactions.

Hydrolysis

Table 2: Estimated Hydrolysis Behavior of this compound based on Analogous Compounds

ConditionExpected Rate of HydrolysisProduct
Acidic (pH < 7) ModerateThiosuccinic acid
Neutral (pH = 7) SlowThiosuccinic acid
Basic (pH > 7) RapidThiosuccinate salt

A proposed workflow for studying the hydrolysis kinetics of this compound is depicted below.

hydrolysis_kinetics_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare buffer solutions (various pH values) C Initiate hydrolysis by adding the this compound solution to the buffer at a constant temperature A->C B Dissolve this compound in a suitable organic solvent B->C D Withdraw aliquots at specific time intervals C->D E Quench the reaction D->E F Analyze by HPLC to determine the concentration of remaining This compound E->F G Plot concentration vs. time F->G H Determine rate constants and half-life G->H

Caption: Workflow for determining the hydrolysis kinetics of this compound.

Aminolysis

This compound reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction. This results in the ring-opening of the anhydride to form a thiosuccinamic acid derivative. This reaction is fundamental for its use in bioconjugation and materials synthesis. The general mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons, followed by the opening of the ring.

aminolysis_pathway Thiolane This compound Intermediate Tetrahedral Intermediate Thiolane->Intermediate Nucleophilic Attack Amine R-NH₂ (Primary Amine) Amine->Intermediate Product Thiosuccinamic Acid Derivative Intermediate->Product Ring Opening

Caption: General reaction pathway for the aminolysis of this compound.

Ring-Opening Polymerization

This compound can undergo ring-opening polymerization (ROP) to produce poly(thioesters). This polymerization can be initiated by various nucleophiles or catalysts. The resulting polymers are of interest for their potential biodegradability and applications in drug delivery and other biomedical fields. The polymerization mechanism can be either cationic or anionic, depending on the initiator used.[4]

rop_workflow cluster_reaction Polymerization cluster_workup Work-up cluster_characterization Characterization Monomer This compound Reaction Mix Monomer, Initiator, Catalyst, and Solvent under inert atmosphere and heat Monomer->Reaction Initiator Initiator (e.g., alcohol, amine) Initiator->Reaction Catalyst Catalyst (e.g., Sn(Oct)₂, TBD) Catalyst->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitate the polymer in a non-solvent (e.g., methanol) Reaction->Precipitation Filtration Filter and wash the polymer Precipitation->Filtration Drying Dry the polymer under vacuum Filtration->Drying GPC GPC (for Mn, Mw, PDI) Drying->GPC NMR NMR (for structure and purity) Drying->NMR DSC DSC (for thermal properties) Drying->DSC

Caption: Experimental workflow for the ring-opening polymerization of this compound.

Stability

The stability of this compound is a critical factor for its storage and handling. As a thioanhydride, it is sensitive to moisture and will hydrolyze over time. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize degradation.

Table 3: Recommended Storage Conditions and Stability Considerations

ParameterRecommendationRationale
Atmosphere Inert (Argon or Nitrogen)To prevent hydrolysis from atmospheric moisture.
Temperature ≤ 4 °CTo reduce the rate of hydrolysis and potential polymerization.
Container Tightly sealed, opaqueTo protect from moisture and light.
Purity High purity (≥98%)Impurities can catalyze decomposition.[2]

Experimental Protocols

The following protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Synthesis of this compound (Adapted from Succinic Anhydride Synthesis)

This procedure is adapted from the synthesis of succinic anhydride from succinic acid.[5]

Materials:

  • Thiosuccinic acid

  • Acetyl chloride or Acetic anhydride

  • Anhydrous diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine thiosuccinic acid (1 equivalent) and acetyl chloride (2-3 equivalents) or a slight excess of acetic anhydride.

  • Gently heat the mixture under reflux until the thiosuccinic acid has completely dissolved.

  • Allow the solution to cool to room temperature, and then cool further in an ice bath to crystallize the product.

  • Collect the crystals by vacuum filtration, wash with cold, anhydrous diethyl ether, and dry under vacuum.

Reaction with a Primary Amine (General Procedure)

Materials:

  • This compound

  • Primary amine (e.g., aniline, n-butylamine)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the primary amine (1 equivalent) in the same solvent to the cooled solution of this compound with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Characterization

While specific spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from similar compounds.

Table 4: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR A multiplet in the range of 3.0-3.5 ppm corresponding to the two methylene groups (-CH₂-CH₂-).
¹³C NMR A signal for the methylene carbons around 30-40 ppm and two signals for the carbonyl carbons in the range of 170-180 ppm.
FTIR (cm⁻¹) Strong carbonyl stretching bands around 1750-1800 cm⁻¹ (symmetric and asymmetric), and C-S stretching vibrations.
Mass Spec. A molecular ion peak (M⁺) at m/z = 116. Common fragments would likely result from the loss of CO (m/z = 88) and subsequent fragmentations.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in the synthesis of novel molecules and polymers. Its reactivity is dominated by the susceptibility of its carbonyl groups to nucleophilic attack, leading to ring-opening reactions. While its stability is limited by its sensitivity to moisture, proper handling and storage procedures can ensure its integrity for synthetic applications. The experimental protocols and characterization data provided in this guide, though partly based on analogous compounds, offer a solid foundation for researchers to explore and exploit the chemistry of this compound in their respective fields. Further research to quantify its stability and fully characterize its spectroscopic properties is warranted to expand its utility.

References

Solubility of Thiolane-2,5-dione in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, serves as a versatile building block in organic synthesis. Its reactivity, stemming from the two carbonyl groups and the thioether linkage, makes it a valuable precursor for a variety of molecules, particularly in the development of novel therapeutic agents and functional materials. A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization in synthesis, purification, and formulation processes. This technical guide provides an in-depth overview of the solubility characteristics of this compound, supported by experimental methodologies and logical workflows.

Due to the limited availability of direct quantitative solubility data for this compound in the public domain, this guide leverages data from a structurally analogous compound, succinic anhydride. Succinic anhydride shares the same five-membered dione ring system, with the key difference being the presence of an oxygen atom instead of a sulfur atom in the ring. This structural similarity allows for a reasonable estimation of the solubility behavior of this compound.

Estimated Solubility of this compound

The following table summarizes the qualitative and, where available, quantitative solubility of succinic anhydride in a range of common organic solvents. This data provides a strong indication of the expected solubility of this compound. The general principle of "like dissolves like" suggests that this compound, a polar molecule, will exhibit higher solubility in polar solvents.

SolventChemical FormulaTypeExpected Solubility of this compoundNotes on Succinic Anhydride Solubility
AcetoneC₃H₆OPolar AproticSolubleSoluble; solubility increases with temperature.[1]
AcetonitrileC₂H₃NPolar AproticSolubleSoluble; solubility increases with temperature.[1]
ChloroformCHCl₃Polar AproticSolubleSoluble.[2][3]
Dichloromethane (DCM)CH₂Cl₂Polar AproticSolubleNo direct data, but expected to be soluble based on chloroform data.
Dimethylformamide (DMF)C₃H₇NOPolar AproticSolubleExpected to be a good solvent due to its high polarity.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSolubleExpected to be a good solvent due to its high polarity.
EthanolC₂H₅OHPolar ProticSolubleSoluble.[2][3]
Ethyl AcetateC₄H₈O₂Polar AproticSolubleSoluble, but to a lesser extent than acetone and acetonitrile at lower temperatures.[1]
HexaneC₆H₁₄NonpolarInsolubleInsoluble.
MethanolCH₃OHPolar ProticSolubleSoluble.
Tetrahydrofuran (THF)C₄H₈OPolar AproticSolubleSoluble.
TolueneC₇H₈NonpolarSparingly SolubleExpected to have low solubility.
WaterH₂OPolar ProticSlightly SolubleVery slightly soluble.[2][3]

Experimental Protocols for Solubility Determination

A standardized and rigorous experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general methodology for determining the solubility of a solid organic compound like this compound in various organic solvents.

Gravimetric Method

This is a common and straightforward method for determining solubility.

Materials:

  • This compound (solute)

  • Selected organic solvents

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Oven or vacuum oven

  • Vials or flasks

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the organic solvent into a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The time required for equilibration may need to be determined empirically.

  • Phase Separation: After equilibration, allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume or weight of the clear, saturated supernatant using a pre-weighed syringe and filter to remove any undissolved solid.

  • Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.

  • Calculation: The solubility can then be calculated in various units, such as grams of solute per 100 grams of solvent ( g/100g ) or moles of solute per liter of solvent (mol/L).

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to the synthesis and potential reactions of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_sulfur_source Sulfur Source cluster_cyclization Cyclization cluster_product Final Product cluster_purification Purification Succinic_Acid Succinic Acid Reaction_Vessel Reaction Vessel (Anhydrous Conditions) Succinic_Acid->Reaction_Vessel Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Vessel Succinyl_Chloride Succinyl Chloride Reaction_Vessel->Succinyl_Chloride Cyclization_Reaction Cyclization Reaction Succinyl_Chloride->Cyclization_Reaction Sodium_Sulfide Sodium Sulfide Sodium_Sulfide->Cyclization_Reaction Thiolane_2_5_dione This compound Cyclization_Reaction->Thiolane_2_5_dione Purification_Steps Purification (e.g., Distillation, Recrystallization) Thiolane_2_5_dione->Purification_Steps

Caption: A generalized workflow for the synthesis of this compound.

Solubility_Determination_Workflow Start Start: Solubility Determination Prepare_Samples Prepare Solvent and Solute Samples Start->Prepare_Samples Add_Excess_Solute Add Excess this compound to Solvent Prepare_Samples->Add_Excess_Solute Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) Add_Excess_Solute->Equilibrate Filter_Solution Filter to Remove Undissolved Solid Equilibrate->Filter_Solution Evaporate_Solvent Evaporate Solvent from a Known Volume of Saturated Solution Filter_Solution->Evaporate_Solvent Weigh_Residue Weigh the Dried Solute Residue Evaporate_Solvent->Weigh_Residue Calculate_Solubility Calculate Solubility (e.g., g/100g solvent) Weigh_Residue->Calculate_Solubility End End: Quantitative Solubility Data Calculate_Solubility->End

Caption: Experimental workflow for determining the solubility of this compound.

ROP_Mechanism Initiator Initiator (e.g., Alcohol, Amine) Initiation Initiation: Nucleophilic Attack on Carbonyl Initiator->Initiation Monomer This compound (Monomer) Monomer->Initiation Ring_Opening Ring-Opening of this compound Initiation->Ring_Opening Propagation Propagation: Attack of Active Chain End on New Monomer Ring_Opening->Propagation Polymer_Chain Growing Poly(thioester) Chain Propagation->Polymer_Chain Polymer_Chain->Propagation n Monomers Termination Termination (e.g., Quenching) Polymer_Chain->Termination

Caption: A simplified signaling pathway for the Ring-Opening Polymerization (ROP) of this compound.

Conclusion

While direct quantitative solubility data for this compound remains scarce, a strong estimation of its solubility behavior can be made by referencing its structural analog, succinic anhydride. It is anticipated that this compound will be soluble in polar aprotic and polar protic solvents, with limited solubility in nonpolar solvents. For precise quantitative data, the experimental protocols outlined in this guide can be employed. The provided workflows for synthesis and potential polymerization offer a logical framework for researchers working with this versatile compound. Further experimental investigation is encouraged to establish a comprehensive and quantitative solubility profile for this compound in a wide array of common organic solvents.

References

Quantum Chemical Calculations for Thiolane-2,5-dione: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific quantum chemical calculation data for Thiolane-2,5-dione, this technical guide utilizes its close structural analog, Succinic Anhydride (C₄H₄O₃), to illustrate the core concepts and methodologies. The sulfur atom in this compound is replaced by an oxygen atom in Succinic Anhydride. While the electronic and geometric properties will differ, the computational approaches and the nature of the data obtained are directly comparable. This guide serves as a comprehensive template for researchers and drug development professionals interested in the theoretical investigation of this compound and similar sulfur-containing heterocycles.

Introduction

This compound, a sulfur-containing heterocyclic compound, holds significant interest in medicinal chemistry and materials science.[1] Its structural similarity to biologically active molecules and its potential as a monomer for novel polymers necessitate a thorough understanding of its molecular properties. Quantum chemical calculations provide a powerful tool to elucidate the geometric, electronic, and spectroscopic characteristics of such molecules, offering insights that can guide experimental studies and the design of new derivatives with tailored functionalities. This guide provides a detailed overview of the application of quantum chemical methods, specifically Density Functional Theory (DFT), to the study of this compound's analog, Succinic Anhydride.

Computational Methodology

The data presented in this guide for Succinic Anhydride is typically obtained through DFT calculations. A common approach involves geometry optimization followed by frequency calculations to ensure the structure corresponds to a true energy minimum.

Typical Experimental Protocol for DFT Calculations:

  • Initial Structure Generation: The initial 3D coordinates of the molecule are generated using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory or molecular mechanics.

  • Geometry Optimization: The geometry is then fully optimized without any symmetry constraints using a functional such as B3LYP and a basis set like 6-311++G(d,p).[2][3] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: Further calculations can be performed to determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the molecular electrostatic potential (MEP), and NMR chemical shifts.

Below is a diagram illustrating a typical computational workflow for these calculations.

computational_workflow Computational Workflow for this compound Analog start Initial Molecular Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Calculate Electronic Properties (HOMO, LUMO, MEP, NMR) geom_opt->elec_prop check_min Verify True Minimum (No Imaginary Frequencies) freq_calc->check_min check_min->geom_opt Failure ir_raman Generate Theoretical IR & Raman Spectra check_min->ir_raman Success analysis Data Analysis and Comparison with Experiment ir_raman->analysis elec_prop->analysis

A typical computational workflow for quantum chemical calculations.

Molecular Geometry

The optimized molecular geometry provides fundamental information about bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's shape, steric hindrance, and potential interaction with other molecules. For Succinic Anhydride, the ring is nearly planar.[4]

Below is a diagram representing the molecular structure of this compound.

Molecular structure of this compound.

Table 1: Calculated Geometrical Parameters for Succinic Anhydride (Analog of this compound)

ParameterBond/AngleB3LYP/6-31G[5] MP2/6-31G[5]Experimental (X-ray)[5]
Bond Length (Å) C-C1.5301.5201.512
C-CO1.5221.5161.475
C=O1.1961.2031.190
CO-O1.3901.3941.378
Bond Angle (°) O=C-O121.7121.8119.3
C-O-C111.8111.1110.1

Vibrational Frequencies

Theoretical vibrational frequency calculations are instrumental in assigning experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding intensities can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) powder and pressed into a pellet. Alternatively, the sample can be analyzed as a nujol mull or in a suitable solvent.

  • Data Acquisition: The sample is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The obtained spectrum is baseline-corrected and the peak positions and intensities are determined.

Table 2: Selected Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Succinic Anhydride

Vibrational ModeAssignmentB3LYP/6-311+G(d,p) (Scaled)[2]Experimental FT-IR[6][7]Experimental FT-Raman[8]
ν(C=O)Carbonyl stretch (asymmetric)186518651864
ν(C=O)Carbonyl stretch (symmetric)178217821782
ν(C-O)C-O stretch122512251224
ν(C-C)C-C stretch915915916

Electronic Properties

The electronic properties of a molecule, such as the HOMO and LUMO energies, are critical for understanding its reactivity and potential applications in materials science. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical stability.

Table 3: Calculated Electronic Properties of Succinic Anhydride

PropertyDescriptionCalculated Value (eV)
EHOMOHighest Occupied Molecular Orbital Energy-8.5 to -9.5
ELUMOLowest Unoccupied Molecular Orbital Energy-1.0 to -2.0
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO 6.5 to 8.5

Note: The exact values can vary depending on the level of theory and basis set used in the calculations.

A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.

Below is a diagram illustrating the relationship between HOMO, LUMO, and the energy gap.

homo_lumo HOMO-LUMO Energy Diagram cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) e_gap Energy Gap (ΔE) p1->p2

Schematic of HOMO-LUMO energy levels and the energy gap.

Conclusion

Quantum chemical calculations provide invaluable insights into the fundamental properties of molecules like this compound. By employing methods such as DFT, researchers can predict molecular geometries, vibrational spectra, and electronic properties with a high degree of accuracy. Although this guide has utilized data from the analogous Succinic Anhydride, the presented methodologies are directly applicable to this compound. Such theoretical studies are essential for complementing experimental work, rationalizing observed properties, and guiding the design of new molecules with desired functionalities for applications in drug development and materials science. The continued development of computational methods promises to further enhance our predictive capabilities and accelerate the discovery of novel sulfur-containing heterocyclic compounds.

References

Thermochemical and Synthetic Profile of Thiolane-2,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, holds potential as a versatile building block in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the available thermochemical data, detailed synthetic approaches, and the biological context of thiolane derivatives. Due to the limited experimental thermochemical data for this compound, this guide emphasizes computational methodologies for its characterization. Detailed experimental protocols for its synthesis via the oxidation of tetrahydrothiophene are presented, alongside a summary of the known biological activities of related thiophene and thiolane compounds, offering a valuable resource for researchers in medicinal chemistry and materials science.

Thermochemical Data

For a precise in-silico estimation of the thermochemical properties of this compound, the following computational workflow is recommended.

G Computational Thermochemistry Workflow A Geometry Optimization (e.g., B3LYP/6-31G*) B Frequency Calculation (to confirm minimum energy structure and obtain thermal corrections) A->B C Single Point Energy Calculation (e.g., CCSD(T) or G3/G4 composite methods) B->C D Calculation of Thermochemical Properties (Enthalpy, Entropy, Heat Capacity) C->D E Isodesmic Reaction Scheme (for improved accuracy of enthalpy of formation) C->E E->D

Caption: Computational workflow for determining thermochemical properties.

Table 1: Predicted and Known Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₄H₄O₂S[5][6]
Molecular Weight116.14 g/mol [5]
CAS Number3194-60-3[5][6]
Melting Point29-30 °C[7][8]
Boiling Point49-51 °C @ 0.001 Torr[7][8]
Density1.430 ± 0.06 g/cm³ (Predicted)[7]

Experimental Protocols

The primary and industrially significant method for the synthesis of this compound is the controlled oxidation of tetrahydrothiophene.[1] While a specific, detailed protocol for this direct conversion is not extensively documented in publicly available literature, a general procedure can be inferred from related oxidation reactions of tetrahydrothiophene and its derivatives.

Synthesis of Tetrahydrothiophene (Precursor)

A common method for the laboratory synthesis of tetrahydrothiophene involves the reaction of 1,4-dichlorobutane with sodium sulfide.

Materials:

  • 1,4-Dichlorobutane

  • Sodium sulfide (60%)

  • Dimethylformamide (DMF)

  • Sodium hydroxide

  • Sodium chloride

  • Potassium hydroxide

Procedure: [9]

  • A 5-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and two dropping funnels is charged with 1.7 L of dimethylformamide.

  • The DMF is heated to near reflux.

  • 280 ml (318 g, 2.5 moles) of 1,4-dichlorobutane and a solution of 359 g (2.75 moles) of 60% sodium sulfide in 1 L of hot water are added simultaneously from the dropping funnels at a rate that maintains reflux without external heating (approximately 1.5 hours).

  • After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.

  • The condenser is arranged for distillation, and 600 ml of distillate is collected.

  • The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturation.

  • The aqueous layer is separated and discarded. The crude tetrahydrothiophene layer is dried over solid potassium hydroxide.

  • The product is purified by distillation through a 30-cm Vigreux column to yield colorless tetrahydrothiophene.

G Synthesis of Tetrahydrothiophene Reactants 1,4-Dichlorobutane + Sodium Sulfide in DMF Reaction Reflux Reactants->Reaction Distillation Distillation Reaction->Distillation Workup Alkaline Workup & Drying Distillation->Workup Product Tetrahydrothiophene Workup->Product

Caption: Workflow for the synthesis of tetrahydrothiophene.

Oxidation of Tetrahydrothiophene to this compound (General Procedure)

The oxidation of tetrahydrothiophene to this compound requires careful control of the oxidizing agent and reaction conditions to avoid over-oxidation to the sulfoxide or sulfone (sulfolane).[10]

General Considerations:

  • Oxidizing Agents: Mild oxidizing agents are preferred. Hydrogen peroxide, often in the presence of a catalyst, is a common choice.[10][11] Other systems like m-chloroperoxybenzoic acid (m-CPBA) have also been used for the oxidation of thiophenes.[12]

  • Catalysts: For oxidations with hydrogen peroxide, catalysts such as those based on vanadium, molybdenum, or tungsten can be employed to improve efficiency and selectivity.[10]

  • Solvent: The choice of solvent is crucial and can influence the reaction outcome. Acetonitrile is a commonly used solvent for such oxidations.[10]

  • Temperature: The reaction is typically carried out at low to moderate temperatures to control the exothermicity and selectivity of the oxidation.

Illustrative Experimental Setup:

  • Tetrahydrothiophene is dissolved in a suitable solvent (e.g., acetonitrile) in a reaction vessel equipped with a stirrer and a temperature control system.

  • The catalyst, if used, is added to the solution.

  • The oxidizing agent (e.g., 30% hydrogen peroxide) is added dropwise to the stirred solution while maintaining the desired temperature.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, the reaction mixture is worked up to isolate and purify the this compound. This may involve quenching of the excess oxidizing agent, extraction, and chromatographic purification.

G Oxidation of Tetrahydrothiophene Start Tetrahydrothiophene in Solvent AddOxidant Add Oxidizing Agent (e.g., H2O2) with Catalyst Start->AddOxidant Reaction Controlled Temperature Reaction AddOxidant->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Quenching, Extraction, Purification Monitoring->Workup Product This compound Workup->Product

Caption: General workflow for the oxidation of tetrahydrothiophene.

Biological and Medicinal Context

While specific signaling pathways involving this compound are not well-documented, the broader class of thiophene and thiolane-containing molecules exhibits a wide range of biological activities.[13] These compounds are recognized as important pharmacophores in drug discovery.

Key Biological Activities of Thiolane and Thiophene Derivatives:

  • Anticancer: Certain thiophene derivatives have demonstrated cytotoxic effects against cancer cell lines.[1]

  • Antimicrobial: The thiophene nucleus is a core component of various compounds with antibacterial and antifungal properties.[1]

  • Anti-inflammatory: Some thiophene-containing molecules have shown anti-inflammatory activity.

  • Anticonvulsant: Derivatives of pyrrolidine-2,5-dione, which share the five-membered diketone ring system, have been investigated for their antiseizure properties.[1]

  • Enzyme Inhibition: The diketone functionality can interact with biological targets such as enzymes.[1]

The biological potential of this compound and its derivatives warrants further investigation, particularly in the context of developing novel therapeutic agents. Its structural similarity to other biologically active cyclic diketones suggests that it could serve as a valuable scaffold for the design of new drugs. The reactivity of the dione functionality allows for a variety of chemical modifications to explore structure-activity relationships.[1]

Conclusion

This technical guide has summarized the currently available information on the thermochemical properties, synthesis, and biological context of this compound. While experimental thermochemical data is sparse, computational methods provide a reliable avenue for its determination. The synthesis of this compound via the controlled oxidation of tetrahydrothiophene is a viable route, and the general protocols provided herein can serve as a starting point for laboratory-scale preparation. The diverse biological activities of related thiolane and thiophene derivatives underscore the potential of this compound as a scaffold in drug discovery and development. Further experimental investigation into its thermochemistry and biological activities is highly encouraged to fully elucidate the potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Thiolane-2,5-dione in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolane-2,5-dione, a sulfur-containing heterocyclic compound, is a versatile monomer for the synthesis of polythioesters. These polymers are of significant interest due to their potential biodegradability, biocompatibility, and unique physicochemical properties, making them attractive for various applications, including drug delivery systems, tissue engineering scaffolds, and advanced functional materials. The thioester linkages in the polymer backbone can offer different degradation profiles and mechanical properties compared to their polyester analogues.

This document provides detailed application notes and experimental protocols for the synthesis of polymers using this compound as a monomer. The primary polymerization method discussed is ring-opening polymerization (ROP), a robust technique for producing well-defined polymers with controlled molecular weights and architectures.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved from mercaptosuccinic acid. A common route involves the dehydration of mercaptosuccinic acid to form the corresponding anhydride. To prevent side reactions involving the free thiol group, it is often protected, for example, by acetylation, to form S-acetylmercaptosuccinic anhydride, which can then be used in subsequent reactions.[1]

Proposed Synthesis of this compound from Mercaptosuccinic Acid:

A plausible laboratory-scale synthesis involves the cyclization of mercaptosuccinic acid. This can be achieved by treating mercaptosuccinic acid with a dehydrating agent, such as acetic anhydride or by heating under vacuum.[1]

Table 1: Summary of a Representative Synthesis Method for a this compound Precursor (S-Acetylmercaptosuccinic Anhydride) [1]

StepReagents & ConditionsPurposeReported Yield
1. Acetylation Mercaptosuccinic acid, Acetic anhydride; 55°C, 2 hours (in a continuous flow reactor)Protection of the thiol group-
2. Dehydration/Cyclization Heating the acetylated intermediate to 85°C under vacuum (10 mmHg)Formation of the anhydride ring85-90%
3. Purification Crystallization by cooling to -20°CIsolation of pure S-acetylmercaptosuccinic anhydride>95% Purity

Polymerization of this compound via Ring-Opening Polymerization (ROP)

Ring-opening polymerization is a well-established method for the synthesis of polyesters and, by analogy, polythioesters from cyclic monomers. The polymerization is typically initiated by a nucleophile, which attacks a carbonyl carbon of the monomer, leading to the opening of the ring. The resulting species then propagates by attacking another monomer molecule.

While specific literature detailing the ROP of this compound is scarce, protocols for structurally similar monomers, such as 1,4-thiazine-2,5-diones and morpholine-2,5-diones, provide a strong basis for a proposed experimental procedure.

Proposed Catalysts and Initiators

A variety of catalysts and initiators can be employed for the ROP of cyclic esters and their analogues. These can be broadly categorized as:

  • Organocatalysts: These are metal-free catalysts that can promote polymerization through various mechanisms. Examples include 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and thiourea derivatives.

  • Metal-based Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of lactones and related monomers.

  • Initiators: The polymerization is typically initiated by a species with a nucleophilic group, such as an alcohol (e.g., benzyl alcohol) or an amine. The initiator becomes the α-end group of the polymer chain.

The choice of catalyst and initiator can significantly influence the reaction kinetics, the degree of control over the polymerization, and the properties of the resulting polymer.

Experimental Protocols

Protocol 1: Proposed Organocatalyzed Ring-Opening Polymerization of this compound

This protocol is adapted from the successful organocatalyzed ROP of morpholine-2,5-dione derivatives.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (BnOH) (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Thiourea (TU) (co-catalyst)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (solvent)

  • Methanol or diethyl ether (for precipitation)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • Monomer and Reagent Preparation: Dry the this compound monomer under vacuum. Prepare stock solutions of the initiator (BnOH), catalyst (DBU), and co-catalyst (TU) in the anhydrous solvent.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve a predetermined amount of this compound in the anhydrous solvent.

  • Initiation and Catalysis: Add the required volume of the initiator stock solution to the monomer solution. Subsequently, add the catalyst and co-catalyst solutions. The molar ratio of monomer:initiator:catalyst:co-catalyst can be varied to control the molecular weight and polymerization rate (a typical starting ratio could be 100:1:1:1).

  • Polymerization: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-50°C). Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (disappearance of monomer peaks) or Size Exclusion Chromatography (SEC) (increase in molecular weight).

  • Termination and Purification: Once the desired conversion is reached, quench the polymerization by adding a small amount of a proton source, such as benzoic acid. Precipitate the polymer by pouring the reaction mixture into a non-solvent like cold methanol or diethyl ether.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation, wash it with the non-solvent to remove unreacted monomer and catalyst residues, and dry it under vacuum to a constant weight.

Protocol 2: Proposed Metal-Catalyzed Ring-Opening Polymerization of this compound

This protocol is based on the widely used tin(II) octoate-catalyzed ROP of lactones.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (BnOH) (initiator)

  • Tin(II) octoate (Sn(Oct)₂) (catalyst)

  • Anhydrous toluene or bulk (solvent-free)

  • Methanol or diethyl ether (for precipitation)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add the this compound monomer, benzyl alcohol initiator, and tin(II) octoate catalyst. The monomer-to-initiator ratio will determine the theoretical molecular weight, and the catalyst concentration is typically in the range of 1:100 to 1:1000 relative to the monomer.

  • Polymerization: Heat the reaction mixture to a temperature between 110°C and 140°C with constant stirring. The reaction can be performed in bulk (neat) or in a high-boiling anhydrous solvent like toluene.

  • Monitoring: Monitor the polymerization by observing the increase in viscosity of the reaction mixture. For more precise monitoring, aliquots can be taken (if in solution) and analyzed by SEC.

  • Purification: After the desired reaction time (typically several hours), cool the mixture to room temperature. If the polymerization was done in bulk, dissolve the resulting solid polymer in a suitable solvent like dichloromethane or chloroform. Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.

  • Isolation: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum.

Data Presentation

The following tables summarize hypothetical, yet expected, data based on the polymerization of analogous cyclic monomers. Actual experimental results for this compound may vary.

Table 2: Hypothetical Results for Organocatalyzed ROP of this compound

Entry[M]:[I]:[Cat]Time (h)Conversion (%)Mn ( g/mol ) (Theoretical)Mn ( g/mol ) (SEC)Đ (Mw/Mn)
150:1:12955,5005,2001.15
2100:1:149210,6009,8001.20
3200:1:188820,40018,5001.25

[M] = Monomer, [I] = Initiator, [Cat] = Catalyst

Table 3: Hypothetical Results for Metal-Catalyzed ROP of this compound

Entry[M]:[I][M]:[Cat]Temp (°C)Time (h)Conversion (%)Mn ( g/mol ) (SEC)Đ (Mw/Mn)
1100:1500:113069810,2001.45
2200:11000:1130129519,5001.50
3100:1500:111012858,9001.40

Visualizations

The following diagrams illustrate the proposed polymerization mechanism and a general experimental workflow.

ROP_Mechanism Monomer This compound ActivatedMonomer Activated Monomer Monomer->ActivatedMonomer PropagatingChain Propagating Polymer Chain Monomer->PropagatingChain Initiator Initiator (e.g., R-OH) Initiator->ActivatedMonomer Nucleophilic Attack Catalyst Catalyst Catalyst->ActivatedMonomer RingOpened Ring-Opened Initiator Adduct ActivatedMonomer->RingOpened Ring Opening RingOpened->PropagatingChain Propagation (Addition of Monomer) Polymer Polythioester PropagatingChain->Polymer Termination/Purification

Caption: Proposed mechanism for the ring-opening polymerization of this compound.

Experimental_Workflow Start Start MonomerPrep Monomer & Reagent Preparation (Drying, Stock Solutions) Start->MonomerPrep ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPrep->ReactionSetup Polymerization Polymerization (Initiation & Propagation) ReactionSetup->Polymerization Monitoring Monitoring (NMR, SEC) Polymerization->Monitoring Monitoring->Polymerization Continue Purification Purification (Precipitation & Washing) Monitoring->Purification Quench Characterization Characterization (SEC, NMR, DSC, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of polythioesters from this compound.

Characterization of Poly(this compound)

The resulting polymers should be characterized to determine their molecular weight, molecular weight distribution, thermal properties, and chemical structure.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure, verify the end groups, and calculate the monomer conversion.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal properties and degree of crystallinity.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability and degradation profile of the polymer.

Potential Applications

Polythioesters derived from this compound have potential applications in several fields:

  • Drug Delivery: The biodegradable nature of polythioesters makes them suitable for creating nanoparticles, micelles, or hydrogels for controlled drug release. The rate of degradation can potentially be tuned by the thioester linkage.

  • Tissue Engineering: These polymers can be processed into scaffolds that support cell growth and proliferation, with the degradation products being biocompatible.

  • Biomedical Devices: Their unique mechanical and thermal properties may be advantageous for the fabrication of certain medical implants or devices.

Conclusion

This compound is a promising monomer for the synthesis of novel polythioesters via ring-opening polymerization. While direct experimental protocols are not yet widely published, established methods for the polymerization of structurally similar cyclic monomers provide a solid foundation for developing successful synthetic strategies. The resulting polymers are expected to exhibit interesting properties that make them valuable candidates for a range of biomedical and pharmaceutical applications. Further research is warranted to fully explore the polymerization behavior of this compound and the properties of the resulting polythioesters.

References

Application Notes and Protocols for the Ring-Opening Polymerization of Thiolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on established principles of ring-opening polymerization (ROP) of analogous sulfur-containing cyclic monomers, such as thiolactones and 1,4-thiazine-2,5-diones. Due to a lack of specific literature on the ring-opening polymerization of Thiolane-2,5-dione, these guidelines are provided as a starting point for research and development. Experimental conditions should be optimized for this specific monomer.

Introduction

Polythioesters are a class of polymers that possess a sulfur atom in the ester linkage of their backbone. This modification from their polyester analogues can impart unique chemical and physical properties, including altered thermal stability, refractive index, and susceptibility to degradation, making them attractive for various biomedical applications. The ring-opening polymerization (ROP) of sulfur-containing cyclic monomers is a promising route to synthesize well-defined polythioesters.[1][2][3] this compound, a five-membered cyclic dione containing a sulfur atom, is a potential monomer for the synthesis of novel polythioesters with applications in drug delivery, tissue engineering, and diagnostics. The presence of two carbonyl groups suggests the potential for interesting polymer structures and degradation profiles.

Applications in Drug Development

The unique properties of polythioesters derived from this compound are anticipated to be beneficial for various aspects of drug development:

  • Controlled Drug Release: The thioester bonds in the polymer backbone may offer different hydrolysis kinetics compared to traditional polyesters like PLA and PLGA, potentially enabling more tunable and controlled release of encapsulated therapeutic agents.

  • Biocompatible Materials: Polythioesters are generally considered to be biocompatible, and their degradation products can be designed to be non-toxic and readily metabolized.[2]

  • Stimuli-Responsive Systems: The sulfur atom in the polymer backbone could be susceptible to oxidation, offering a handle for creating polymers that respond to changes in the oxidative environment, which is relevant in certain disease states.

  • Polymer-Drug Conjugates: The polymer chain ends can be functionalized for the covalent attachment of drugs, leading to the formation of polymer-drug conjugates with potentially improved pharmacokinetics and targeted delivery.

Proposed Ring-Opening Polymerization of this compound

The ROP of this compound is proposed to proceed via a coordination-insertion mechanism, similar to other cyclic esters, or through an anionic or organocatalytic pathway.[1][4] The choice of initiator or catalyst will be crucial in controlling the polymerization and the properties of the resulting polymer.

Catalytic Systems

Several types of catalysts can be explored for the ROP of this compound, based on literature for similar monomers:

  • Organocatalysts: A combination of a hydrogen-bond donating catalyst (e.g., a thiourea or squaramide) and a strong organic base (e.g., DBU, TBD) has been shown to be effective for the controlled ROP of thiolactones.[5][6][7] This approach offers a metal-free system, which is advantageous for biomedical applications.

  • Anionic Initiators: Strong bases such as sodium or potassium alkoxides can initiate the polymerization. However, control over the molecular weight and dispersity might be challenging due to potential side reactions.

  • Metal-based Catalysts: Tin(II) octoate (Sn(Oct)₂), a widely used catalyst for the ROP of lactides, could also be effective. However, the presence of sulfur might influence its catalytic activity and the reaction mechanism.

Data Presentation

The following tables present hypothetical yet representative data for the organocatalyzed ring-opening polymerization of this compound. These values are based on typical results observed for the ROP of other five- and six-membered thiolactones and are intended for illustrative purposes.

Table 1: Effect of Monomer-to-Initiator Ratio on Polymer Properties

Entry[M]/[I] RatioConversion (%)Mn (kDa) (Theoretical)Mn (kDa) (GPC)Đ (Mw/Mn)
125:1952.72.61.15
250:1925.35.11.18
3100:19010.49.81.21
4200:18820.419.51.25

Conditions: Benzyl alcohol as initiator, TBD/Thiourea catalyst system in DCM at room temperature for 24h.

Table 2: Comparison of Different Catalyst Systems

EntryCatalyst SystemTime (h)Conversion (%)Mn (kDa) (GPC)Đ (Mw/Mn)
1TBD/Thiourea249210.21.19
2DBU12858.91.35
3Sn(Oct)₂48757.51.42
4KOtBu69812.51.68

Conditions: [M]/[I] = 100:1, Benzyl alcohol as initiator, in DCM at room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This compound can potentially be synthesized via the controlled oxidation of tetrahydrothiophene.[8]

Materials:

  • Tetrahydrothiophene

  • Oxidizing agent (e.g., hydrogen peroxide, peracetic acid)

  • Solvent (e.g., acetic acid, dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve tetrahydrothiophene in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add the oxidizing agent dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

  • Characterize the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Organocatalytic Ring-Opening Polymerization of this compound

This protocol describes a general procedure for the ROP of this compound using a thiourea/organic base catalyst system.

Materials:

  • This compound (purified)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)

  • A thiourea co-catalyst (e.g., 1,3-bis(3,5-bis(trifluoromethyl)phenyl)thiourea)

  • Benzyl alcohol (initiator, dried)

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Standard Schlenk line and glassware for anhydrous reactions

Procedure:

  • In a glovebox, add this compound (e.g., 200 mg, 1.72 mmol) to a dried Schlenk flask.

  • Add the thiourea co-catalyst (e.g., 0.0172 mmol, 0.01 eq).

  • Dissolve the monomer and catalyst in anhydrous DCM (e.g., 2 mL).

  • In a separate vial, prepare a stock solution of the initiator (benzyl alcohol) and the catalyst (DBU or TBD) in anhydrous DCM.

  • Add the required amount of the initiator/catalyst solution to the monomer solution to achieve the desired monomer-to-initiator ratio (e.g., 100:1).

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the polymerization by taking aliquots at different time points and analyzing them by ¹H NMR to determine monomer conversion.

  • Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid.

  • Precipitate the polymer by adding the reaction mixture to a large volume of cold methanol.

  • Isolate the polymer by filtration or centrifugation, wash with methanol, and dry under vacuum at room temperature.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ). Further characterization can be done using ¹H NMR, ¹³C NMR, and DSC/TGA.

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-OH Activated_Initiator R-O⁻ Initiator->Activated_Initiator Deprotonation Catalyst Base Monomer This compound Growing_Chain R-O-[Polymer]-S⁻ Monomer->Growing_Chain Ring-Opening Activated_Initiator->Monomer Nucleophilic Attack Activated_Monomer Activated Monomer Another_Monomer This compound Growing_Chain->Another_Monomer Chain Growth Longer_Chain R-O-[Polymer+1]-S⁻

Caption: Proposed mechanism for the base-catalyzed ROP of this compound.

Experimental_Workflow Monomer_Synthesis Monomer Synthesis (this compound) Purification Purification (Recrystallization/Chromatography) Monomer_Synthesis->Purification Polymerization Ring-Opening Polymerization (Anhydrous Conditions) Purification->Polymerization Precipitation Polymer Precipitation (in Methanol) Polymerization->Precipitation Characterization Polymer Characterization (GPC, NMR, DSC) Precipitation->Characterization

Caption: General experimental workflow for the synthesis and characterization of poly(this compound).

References

Application Notes and Protocols for Thiolane-2,5-dione in Polythioester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythioesters are a class of polymers that have garnered significant interest due to their unique properties, including high refractive indices, thermal stability, and potential for degradability and recyclability.[1][2] These characteristics make them promising candidates for various applications, from advanced optical materials to biomedical devices and drug delivery systems. Thiolane-2,5-dione, a cyclic thioanhydride, presents itself as a potentially valuable monomer for the synthesis of polythioesters through ring-opening polymerization (ROP). The presence of two carbonyl groups suggests a reactivity that can be harnessed for controlled polymerization. While direct ring-opening polymerization of this compound is not extensively documented, protocols from structurally similar monomers, such as 1,4-thiazine-2,5-diones and other cyclic thiolactones, provide a strong basis for developing a synthetic methodology.[3][4]

This document provides detailed application notes and proposed experimental protocols for the synthesis of polythioesters using this compound as a monomer. The methodologies are adapted from established procedures for the ring-opening polymerization of related cyclic thioesters.

Monomer Specifications and Handling

This compound is a commercially available heterocyclic compound.[5][6]

PropertyValueReference
Chemical Formula C₄H₄O₂S[5][6]
Molecular Weight 116.14 g/mol [6]
Appearance Solid
CAS Number 3194-60-3[5][6]
Melting Point 29-30 °C[7]
Boiling Point 49-51 °C (at 0.001 Torr)[7]

Storage and Handling: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis due to atmospheric moisture. The carbonyl groups are susceptible to nucleophilic attack, and the thioester linkage can be cleaved by water, especially in the presence of acid or base.

Proposed Ring-Opening Polymerization of this compound

The proposed pathway for the synthesis of polythioesters from this compound is a ring-opening polymerization initiated by a nucleophile, such as a thiol, in the presence of a base or an organocatalyst. This mechanism is analogous to the polymerization of other cyclic thioesters.[3][4]

Proposed Polymerization Mechanism

The polymerization is expected to proceed via a nucleophilic attack on one of the carbonyl carbons of the this compound ring. A thiol initiator, in the presence of a base, forms a thiolate which is a potent nucleophile. This thiolate attacks the monomer, leading to ring opening and the formation of a new thioester bond, with a terminal thiol group that can then propagate the polymerization by attacking another monomer unit.

polymerization_mechanism Monomer This compound RingOpening Ring Opening Monomer->RingOpening Initiator Initiator (R-SH + Base) Thiolate Thiolate (R-S⁻) Initiator->Thiolate Activation Thiolate->RingOpening Nucleophilic Attack PropagatingChain Propagating Polythioester (with terminal thiol) RingOpening->PropagatingChain Propagation PropagatingChain->RingOpening Chain Growth Polymer Polythioester PropagatingChain->Polymer Termination

Caption: Proposed mechanism for thiol-initiated ring-opening polymerization of this compound.

Experimental Protocols

The following are detailed, proposed protocols for the synthesis of polythioesters from this compound. These are based on established methods for similar monomers.[3]

Protocol 1: Base-Catalyzed Ring-Opening Polymerization

This protocol utilizes a thiol initiator and an organic base catalyst.

Materials:

  • This compound

  • Benzyl mercaptan (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (for precipitation)

  • Diethyl ether (for washing)

  • Argon or Nitrogen gas supply

  • Schlenk flask and other dry glassware

Experimental Workflow:

experimental_workflow start Start setup Assemble dry glassware under inert atmosphere start->setup dissolve Dissolve this compound in anhydrous DCM setup->dissolve add_initiator Add Benzyl Mercaptan (Initiator) dissolve->add_initiator add_catalyst Add DBU (Catalyst) add_initiator->add_catalyst react Stir at room temperature (e.g., 24 hours) add_catalyst->react precipitate Precipitate polymer in cold Methanol react->precipitate wash Wash with Diethyl Ether and dry under vacuum precipitate->wash characterize Characterize Polymer (GPC, NMR, etc.) wash->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of polythioesters from this compound.

Procedure:

  • Preparation: A Schlenk flask is flame-dried under vacuum and backfilled with argon.

  • Reagents: this compound (e.g., 116 mg, 1.0 mmol) is added to the flask, followed by anhydrous DCM (e.g., 2.0 mL) to dissolve the monomer.

  • Initiation: Benzyl mercaptan (e.g., 12.4 µL, 0.1 mmol, for a target degree of polymerization of 10) is added via syringe.

  • Catalysis: DBU (e.g., 1.5 µL, 0.01 mmol) is added to the stirring solution.

  • Polymerization: The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the monomer peaks.

  • Work-up: The resulting viscous solution is slowly added to a beaker of cold methanol (e.g., 50 mL) with vigorous stirring to precipitate the polymer.

  • Purification: The precipitated polymer is collected by filtration, washed with diethyl ether, and dried under vacuum to a constant weight.

Protocol 2: Organocatalytic Ring-Opening Polymerization

This protocol employs a thiourea co-catalyst, which can promote polymerization through hydrogen bonding interactions.

Materials:

  • This compound

  • Benzyl alcohol (initiator - note: alcohol initiation is common for lactones, and may be less effective here than a thiol initiator, but is presented as an alternative based on broad organocatalysis literature)

  • 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexylthiourea (TU) (co-catalyst)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Anhydrous Toluene (solvent)

  • Methanol (for precipitation)

  • Hexane (for washing)

  • Argon or Nitrogen gas supply

  • Glovebox or Schlenk line

Procedure:

  • Preparation: In a glovebox, a vial is charged with this compound (e.g., 116 mg, 1.0 mmol) and the thiourea co-catalyst (e.g., 3.7 mg, 0.01 mmol).

  • Reagents: Anhydrous toluene (e.g., 1.0 mL) is added, followed by the initiator, benzyl alcohol (e.g., 10.4 µL, 0.1 mmol).

  • Catalysis: A stock solution of DBU in toluene is prepared, and the required amount (e.g., 0.01 mmol) is added to initiate the polymerization.

  • Polymerization: The vial is sealed and stirred at a controlled temperature (e.g., 25°C or 50°C).

  • Work-up and Purification: The polymer is isolated by precipitation in cold methanol, followed by washing with hexane and drying under vacuum.

Characterization of Polythioesters

The resulting polymers should be characterized to determine their molecular weight, dispersity, and chemical structure.

TechniquePurposeExpected Observations
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).A monomodal distribution is indicative of a controlled polymerization. The molecular weight should be controllable by adjusting the monomer-to-initiator ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) To confirm the polymer structure and determine the extent of monomer conversion.Appearance of new peaks corresponding to the repeating unit of the polythioester and disappearance of the monomer peaks.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.A strong absorption band around 1690-1710 cm⁻¹ corresponding to the thioester carbonyl group.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.These thermal properties are crucial for understanding the material's physical state and processing characteristics.

Potential Applications in Drug Development

Polythioesters are being explored for a range of biomedical applications due to their potential biodegradability and biocompatibility.

  • Drug Delivery: The polymer backbone can be designed to encapsulate therapeutic agents, allowing for controlled release as the thioester bonds are hydrolyzed. The degradation rate can potentially be tuned by modifying the polymer structure.

  • Tissue Engineering: Biodegradable polythioester scaffolds can provide temporary support for cell growth and tissue regeneration, eventually degrading as new tissue is formed.

  • Medical Devices: The mechanical and thermal properties of polythioesters may be suitable for the fabrication of biodegradable implants, sutures, and other medical devices.

The logical relationship for the application of these polymers in drug delivery can be visualized as follows:

drug_delivery_logic Monomer This compound ROP Ring-Opening Polymerization Monomer->ROP Polythioester Biodegradable Polythioester ROP->Polythioester Encapsulation Drug Encapsulation Polythioester->Encapsulation DrugDelivery Controlled Drug Release System Encapsulation->DrugDelivery Hydrolysis Hydrolysis of Thioester Bonds DrugDelivery->Hydrolysis Degradation Polymer Degradation Hydrolysis->Degradation Release Drug Release Hydrolysis->Release

Caption: Logical flow from monomer to application in controlled drug delivery systems.

Conclusion

This compound holds promise as a monomer for the synthesis of novel polythioesters. While direct polymerization protocols are not yet established in the literature, the reactivity of its thioanhydride structure suggests that ring-opening polymerization is a feasible approach. The protocols outlined in this document, based on analogous and well-studied systems, provide a solid starting point for researchers to explore the synthesis and properties of polythioesters derived from this monomer. The potential for creating biodegradable and functional materials makes this an exciting area for further investigation, with promising applications in the fields of materials science and drug development.

References

Application Notes and Protocols: Thiolane-2,5-dione in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines the potential applications and experimental protocols for utilizing Thiolane-2,5-dione as a monomer for creating novel, biodegradable, and stimuli-responsive drug delivery systems. While direct applications of this compound in drug delivery are an emerging area of research, its chemical structure, featuring a thiolactone and a diketone, presents significant opportunities for the development of advanced therapeutic carriers. These carriers can be designed to release their payload in response to the specific reducing environment found within cancer cells, thereby enhancing therapeutic efficacy and minimizing off-target effects.

Application Notes

Introduction to this compound-Based Polymers

This compound is a heterocyclic compound that can serve as a versatile building block for the synthesis of biodegradable polyesters with redox-responsive properties. The dione functionality allows for polymerization through ring-opening, leading to the formation of a polyester backbone. The inherent thiolactone can be leveraged to introduce disulfide linkages within the polymer structure. These disulfide bonds are stable in the oxidative environment of the bloodstream but are susceptible to cleavage in the presence of high concentrations of reducing agents like glutathione (GSH), which is abundant in the intracellular environment, particularly in tumor cells.[1][2][3] This unique characteristic makes this compound an attractive candidate for creating "smart" drug delivery vehicles that can selectively release their therapeutic cargo at the site of action.

Key Applications in Drug Delivery
  • Redox-Responsive Nanoparticles for Cancer Therapy: Polymers derived from this compound can be formulated into nanoparticles that encapsulate anticancer drugs. These nanoparticles are designed to be stable during systemic circulation and to preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. Once internalized by cancer cells, the high intracellular GSH concentration (approximately 1-10 mM) triggers the cleavage of the disulfide bonds within the nanoparticle matrix, leading to their disassembly and the rapid release of the encapsulated drug.[1][2][4]

  • Controlled Release of Hydrophobic Drugs: The polyester backbone of poly(this compound) can be tailored to be amphiphilic, allowing for the encapsulation of a wide range of hydrophobic drugs, which are often challenging to formulate.[5] The controlled degradation of the polyester matrix, combined with the redox-responsive release mechanism, can provide sustained and targeted drug delivery.

  • Gene Delivery: Cationic versions of these polymers could be synthesized to form polyplexes with nucleic acids (siRNA, mRNA, or plasmid DNA). The disulfide linkages would facilitate the unpacking of the genetic material within the cell, improving transfection efficiency.

Data Presentation: Hypothetical Performance of this compound-Based Nanoparticles

The following tables summarize the expected quantitative data for a hypothetical drug delivery system based on this compound, encapsulating the model anticancer drug, Doxorubicin (DOX). These values are based on typical results for similar redox-responsive polymeric nanoparticles.

Table 1: Physicochemical Properties of DOX-Loaded this compound Nanoparticles

ParameterValueMethod of Analysis
Mean Particle Size (Diameter)120 ± 15 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta Potential-15 ± 3 mVElectrophoretic Light Scattering
Drug Loading Content (DLC)8.5% (w/w)HPLC
Encapsulation Efficiency (EE)92%HPLC

Table 2: In Vitro Drug Release Kinetics of DOX-Loaded this compound Nanoparticles

Time (hours)Cumulative Release (%) in PBS (pH 7.4)Cumulative Release (%) in PBS with 10 mM GSH (pH 7.4)
15.215.8
410.145.3
814.570.1
1218.385.6
2425.694.2
4830.196.5

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via Ring-Opening Polymerization

This protocol describes a hypothetical method for the synthesis of a polyester based on this compound.

Materials:

  • This compound (monomer)

  • Benzyl alcohol (initiator)

  • Stannous octoate (catalyst)

  • Toluene (solvent), anhydrous

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried Schlenk flask, dissolve this compound (1.0 g, 8.6 mmol) and benzyl alcohol (9.3 mg, 0.086 mmol, for a 100:1 monomer to initiator ratio) in 10 mL of anhydrous toluene under an inert atmosphere.

  • Add stannous octoate (3.5 mg, 0.0086 mmol, 0.1 mol% relative to the monomer) to the solution.

  • Heat the reaction mixture to 110°C and stir for 24 hours under an inert atmosphere.

  • After 24 hours, cool the reaction to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to 200 mL of cold methanol while stirring vigorously.

  • Collect the white polymer precipitate by vacuum filtration.

  • Wash the polymer with fresh cold methanol (3 x 50 mL) to remove any unreacted monomer and catalyst.

  • Dry the polymer under vacuum at 40°C for 24 hours.

  • Characterize the polymer using ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR.

Protocol 2: Formulation of DOX-Loaded Nanoparticles by Nanoprecipitation

This protocol details the preparation of drug-loaded nanoparticles using the synthesized polymer.[6]

Materials:

  • Poly(this compound)

  • Doxorubicin hydrochloride (DOX.HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Dissolve 10 mg of Poly(this compound) and 2 mg of DOX.HCl in 1 mL of DMSO.

  • Add 2 µL of TEA to the solution to neutralize the hydrochloride salt of DOX, and stir for 1 hour in the dark.

  • In a separate beaker, add 10 mL of deionized water and stir at 600 rpm.

  • Slowly inject the polymer-drug solution from step 2 into the deionized water using a syringe pump at a rate of 0.5 mL/min.

  • Continue stirring for 4 hours to allow for solvent evaporation and nanoparticle self-assembly.

  • To remove the free drug and organic solvent, dialyze the nanoparticle suspension against deionized water for 24 hours, with water changes every 4 hours.

  • Store the final nanoparticle suspension at 4°C.

Protocol 3: In Vitro Drug Release Study

This protocol describes how to evaluate the redox-responsive release of the encapsulated drug.[7]

Materials:

  • DOX-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutathione (GSH)

  • Dialysis tubing (MWCO 10 kDa)

  • Shaking incubator at 37°C

Procedure:

  • Prepare two release media:

    • Medium A (Control): PBS (pH 7.4)

    • Medium B (Reductive): PBS (pH 7.4) containing 10 mM GSH.

  • Pipette 2 mL of the DOX-loaded nanoparticle suspension into a dialysis bag.

  • Place the sealed dialysis bag into a beaker containing 50 mL of Medium A.

  • Repeat step 3 with a separate dialysis bag and place it into a beaker containing 50 mL of Medium B.

  • Place both beakers in a shaking incubator at 37°C with gentle agitation (100 rpm).

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each beaker and replace it with 1 mL of fresh medium to maintain sink conditions.

  • Quantify the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer or fluorescence spectrophotometer at the appropriate wavelength for DOX.

  • Calculate the cumulative drug release at each time point as a percentage of the total drug loaded in the nanoparticles.

Visualizations

G cluster_blood Bloodstream (Oxidative Environment) cluster_cell Tumor Cell (Reductive Environment) NP Drug-Loaded Nanoparticle (Disulfide Bonds Intact) NP_internalized Internalized Nanoparticle NP->NP_internalized Cellular Uptake (EPR) Disassembly Nanoparticle Disassembly NP_internalized->Disassembly Drug_Release Drug Release Disassembly->Drug_Release GSH GSH GSH->Disassembly Disulfide Cleavage GSSG GSSG GSH->GSSG

Caption: Redox-responsive drug release from this compound nanoparticles.

G cluster_prep Nanoparticle Preparation cluster_release In Vitro Release Study A Dissolve Polymer and Drug in DMSO B Inject into Water A->B C Self-Assembly B->C D Dialysis against PBS +/- GSH C->D Purification & Dialysis Setup E Sample at Time Points D->E F Quantify Drug (HPLC/UV-Vis) E->F

Caption: Experimental workflow for nanoparticle formulation and drug release testing.

References

Application Notes and Protocols: Thiolane-2,5-dione in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Direct applications of Thiolane-2,5-dione in the synthesis of commercial agrochemicals are not extensively documented in publicly available literature. However, its oxygen analog, succinic anhydride, is a versatile building block in the creation of fungicides and pesticides[1][2]. This compound, as a sulfur-containing cyclic anhydride, presents significant potential for the introduction of sulfur-based functionalities into novel agrochemical candidates. This document outlines potential synthetic applications of this compound and provides detailed protocols for the synthesis of structurally related, agrochemically active sulfur-containing heterocycles, such as thiohydantoins and thiophenes.

Potential Application of this compound as a Synthon

This compound can be envisioned as a reactive intermediate for the synthesis of various sulfur-containing scaffolds. Its cyclic anhydride structure allows for nucleophilic attack, leading to ring-opening and the formation of functionalized thioacids or their derivatives. These intermediates can then be cyclized to form heterocyclic systems of interest in agrochemical research.

Synthesis of Agrochemical Scaffolds: Thiohydantoins

2-Thiohydantoin derivatives are known to exhibit a range of biological activities, including herbicidal and fungicidal properties[3][4][5]. While direct synthesis from this compound is not reported, established methods for 2-thiohydantoin synthesis provide a framework for potential, analogous reaction pathways. A common route involves the condensation of α-amino acids with a thiocyanate source, often in the presence of an anhydride like acetic anhydride to facilitate the reaction[3][6].

Table 1: Synthesis of 2-Thiohydantoin Derivatives
CompoundStarting MaterialsReagentsYield (%)Reference
(S)-5-isopropyl-2-thiohydantoinL-Valine, ThioureaHeat (170-220 °C)Moderate to High[3]
7-chloroquinoline-thiohydantoins7-chloroquinoline derivatives, thioureaAcetic anhydride, ammonium thiocyanateNot Specified[6]
Substituted 2-ThiohydantoinsSubstituted sulfonamides, Ammonium thiocyanateAcetic anhydride, PyridineNot Specified[4]
Experimental Protocol: Synthesis of (S)-5-isopropyl-2-thiohydantoin[3]

This protocol describes a simple, solvent-free method for the synthesis of a 2-thiohydantoin derivative.

Materials:

  • L-Valine

  • Thiourea

  • Round-bottom flask

  • Heating mantle with temperature control

  • Stir bar

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • A mixture of L-valine and thiourea is placed in a round-bottom flask equipped with a stir bar.

  • The flask is heated to a temperature between 170 °C and 220 °C with continuous stirring.

  • The reaction is monitored until completion.

  • The crude product is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Logical Relationship: Thiohydantoin Synthesis

Thiohydantoin_Synthesis alpha_amino_acid α-Amino Acid heat Heat (170-220°C) alpha_amino_acid->heat thiourea Thiourea thiourea->heat thiohydantoin 2-Thiohydantoin Derivative heat->thiohydantoin Condensation

Caption: General workflow for the synthesis of 2-thiohydantoins.

Synthesis of Agrochemical Scaffolds: Thiophenes

Thiophene derivatives are another important class of heterocycles with applications in the agrochemical industry, exhibiting fungicidal, insecticidal, and herbicidal activities. The Paal-Knorr thiophene synthesis is a classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent[7][][9]. This compound could potentially be converted into a suitable 1,4-dicarbonyl precursor for this synthesis.

Table 2: Synthesis of Thiophene Derivatives
ProductStarting MaterialsSulfur SourceCatalyst/ReagentYield (%)Reference
2,5-Disubstituted thiophenes1,4-DiketonesPhosphorus pentasulfide (P₂S₅)HeatGood[7]
Substituted thiophenesMorita-Baylis-Hillman acetates of acetylenic aldehydesPotassium thioacetateBaseNot Specified[10]
2,5-Disubstituted thiophenes1,3-ButadiynesCarbon disulfide (CS₂), KOHDMSOGood[10]
Experimental Protocol: Paal-Knorr Thiophene Synthesis[7]

This protocol outlines the general procedure for the synthesis of thiophenes from 1,4-dicarbonyl compounds.

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • Phosphorus pentasulfide (P₂S₅) or Lawesson's reagent

  • Anhydrous solvent (e.g., toluene or xylene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • The 1,4-dicarbonyl compound is dissolved in an anhydrous solvent in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • The sulfurizing agent (e.g., phosphorus pentasulfide) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by distillation or column chromatography.

Reaction Pathway: Paal-Knorr Thiophene Synthesis

Paal_Knorr_Thiophene_Synthesis dicarbonyl 1,4-Dicarbonyl Compound intermediate Thionated Intermediate dicarbonyl->intermediate Thionation sulfur_source Sulfurizing Agent (e.g., P₂S₅) sulfur_source->intermediate thiophene Thiophene Derivative intermediate->thiophene Cyclization & Aromatization

Caption: Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyls.

Disclaimer: The provided protocols are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions. The potential applications of this compound are speculative and based on chemical principles and the known reactivity of analogous compounds. Further research is required to validate these proposed synthetic routes.

References

Application Notes and Protocols for Thiolane-2,5-dione Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of thiolane-2,5-dione derivatives, particularly their fused aromatic analogues like thieno[3,2-b]thiophene-2,5-dione, in the field of organic electronics. These materials are emerging as significant components in the development of advanced electronic devices due to their favorable electronic properties.

Introduction to this compound Derivatives in Organic Electronics

This compound itself is a foundational chemical building block. For applications in organic electronics, its fused aromatic derivative, thieno[3,2-b]thiophene, is of particular interest. The incorporation of the electron-withdrawing dione functionality into a conjugated thiophene system creates materials with desirable electronic properties, making them suitable for use as organic semiconductors. These derivatives are being explored in various organic electronic devices, including Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs). The performance of these devices is highly dependent on the molecular structure of the this compound derivative, which influences molecular packing, charge carrier mobility, and energy levels.

Key Applications and Performance Data

This compound derivatives have shown promise in several areas of organic electronics. The following tables summarize the quantitative performance data of various thiophene-based derivatives in different device architectures. While specific data for this compound derivatives are emerging, the data for structurally related thiophene compounds provide a valuable benchmark.

Table 1: Performance of Thiophene-Based Derivatives in Organic Field-Effect Transistors (OFETs)

Material/PolymerDevice ArchitectureMobility (cm²/Vs)On/Off RatioRef.
Copolymer of thieno[3,2-b]thiophene-diketopyrrolopyrrole and thiopheneTop-Gate/Bottom-Contact1.95 (hole)-[1]
TTDPP-SVS (copolymer of 3,6-bis(2-bromothieno-[3,2-b]thiophen-5-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]-pyrrole-1,4-(2H,5H)-dione and di(selenophene-2-yl)ethene)-0.196 (hole)6.5 x 10⁴[2]
C8-BTBT (2,7-dioctyl[3]benzothieno[3,2-b][3]benzothiophene)Bottom-Gate/Bottom-Contact6.7 (hole)> 10⁷[4]

Table 2: Performance of Thiophene-Based Derivatives in Organic Photovoltaics (OPVs)

Donor MaterialAcceptor MaterialDevice ArchitecturePower Conversion Efficiency (%)Open-Circuit Voltage (V)Short-Circuit Current (mA/cm²)Fill FactorRef.
Thieno[3,2-b]thiophene-diketopyrrolopyrrole-thiophene copolymerPC₇₁BMBulk Heterojunction5.4---[1]
P3HT (Poly(3-hexylthiophene))PCBMInverted0.250.2384.360.2486[5]
P3HTPCBMFlexible~0.5 (annealed)---[6]

Table 3: Performance of Thiophene-Based Derivatives in Organic Light-Emitting Diodes (OLEDs)

Emissive Material/HostDevice ArchitectureExternal Quantum Efficiency (%)Current Efficiency (cd/A)Power Efficiency (lm/W)Ref.
F8:F8BT (19:1)Solution-processed---[7]
PDY-132:PBDLaminated---[8]

Experimental Protocols

Detailed methodologies for the synthesis of a key precursor and the fabrication of various organic electronic devices are provided below.

Protocol 1: Synthesis of 2,5-Dibromothieno[3,2-b]thiophene

This protocol describes the synthesis of a key building block for more complex this compound derivatives.

Materials:

  • Thieno[3,2-b]thiophene

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene (1.50 g, 4.93 mmol) in DMF (20 mL) in a round-bottom flask at 0 °C.[3]

  • Add N-Bromosuccinimide (1.75 g, 9.87 mmol) in portions over 20 minutes while stirring.[3]

  • Allow the solution to stir for 3 hours at ambient temperature.[3]

  • Add deionized water (50 mL) to the reaction mixture.[3]

  • Extract the aqueous layer with ethyl acetate (50 mL).[3]

  • Dry the organic layer over anhydrous Na₂SO₄.[3]

  • Remove the solvent in vacuo using a rotary evaporator to yield the product.[3]

Synthesis_of_2_5_Dibromothieno_3_2_b_thiophene reactant1 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene reaction Bromination reactant1->reaction reactant2 N-Bromosuccinimide (NBS) reactant2->reaction solvent DMF, 0 °C to RT solvent->reaction workup Aqueous Workup (Water, Ethyl Acetate) reaction->workup drying Drying (Na₂SO₄) workup->drying evaporation Solvent Evaporation drying->evaporation product 2,5-Dibromothieno[3,2-b]thiophene evaporation->product

Caption: Synthesis of a key building block.
Protocol 2: Fabrication of a Solution-Processed Organic Field-Effect Transistor (OFET)

This protocol provides a general procedure for fabricating a bottom-gate, top-contact OFET using solution shearing, a technique suitable for depositing crystalline thin films of organic semiconductors.

Materials:

  • Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • Organic semiconductor solution (e.g., C8-BTBT in chlorobenzene)[4]

  • Polystyrene (PS)

  • Solvents for cleaning (acetone, isopropanol)

  • Gold (for source/drain electrodes)

Equipment:

  • Spin coater

  • Solution shearing setup

  • Thermal evaporator

  • Substrate cleaning bath (ultrasonicator)

  • Nitrogen gun

Procedure:

  • Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 10 minutes each. Dry the substrate with a nitrogen gun.

  • Semiconductor Deposition:

    • Prepare a solution of the organic semiconductor and polystyrene in a suitable solvent (e.g., 10 mg/mL C8-BTBT and PS in a 10:3 ratio in chlorobenzene).[4]

    • Place the cleaned substrate on the temperature-controlled stage of the solution shearing setup (e.g., at 40 °C).[4]

    • Dispense a small amount of the semiconductor solution at the edge of the substrate.

    • Move the shearing blade across the substrate at a constant speed (e.g., 0.3 mm/s) to deposit a uniform thin film.[4]

    • Anneal the substrate on a hot plate (e.g., at 45 °C for 15 minutes) to remove residual solvent.[4]

  • Electrode Deposition:

    • Using a shadow mask, thermally evaporate gold (Au) source and drain electrodes onto the organic semiconductor layer.

OFET_Fabrication_Workflow start Start clean_substrate Substrate Cleaning (Si/SiO₂) start->clean_substrate solution_prep Prepare Semiconductor Solution (e.g., C8-BTBT in Chlorobenzene) clean_substrate->solution_prep solution_shearing Solution Shearing of Organic Semiconductor solution_prep->solution_shearing annealing Post-deposition Annealing solution_shearing->annealing electrode_deposition Thermal Evaporation of Source/Drain Electrodes (Au) annealing->electrode_deposition end OFET Device electrode_deposition->end

Caption: OFET fabrication workflow.
Protocol 3: Fabrication of a Solution-Processed Bulk Heterojunction Organic Photovoltaic (OPV) Device

This protocol outlines the fabrication of an inverted OPV device using a blend of a donor polymer and a fullerene acceptor.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Donor:Acceptor blend solution (e.g., P3HT:PCBM in chlorobenzene, 1:1 mass ratio, 12 mg/mL total concentration)[6]

  • Zinc Oxide (ZnO) nanoparticle solution (for electron transport layer)

  • Silver (Ag) for the cathode

  • Solvents for cleaning (detergent, deionized water, acetone, isopropanol)

Equipment:

  • Ultrasonic bath

  • UV-Ozone cleaner

  • Spin coater

  • Glovebox with integrated thermal evaporator

  • Hotplate

Procedure:

  • Substrate Cleaning:

    • Clean the ITO substrates by sonicating sequentially in detergent solution, deionized water, acetone, and isopropanol (10-15 minutes each).[6][9]

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to improve the ITO work function and remove organic residues.[6]

  • Hole Transport Layer (HTL) Deposition:

    • Inside a nitrogen-filled glovebox, spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., 5000-6000 rpm for 30 seconds).[7]

    • Anneal the substrates on a hotplate (e.g., 178 °C for 15 minutes).[10]

  • Active Layer Deposition:

    • Prepare the P3HT:PCBM blend solution by dissolving the components in chlorobenzene and stirring (e.g., for 48 hours at 50 °C).[6]

    • Spin-coat the active layer solution onto the PEDOT:PSS layer (e.g., 2000 rpm for 45 seconds).[9]

    • Anneal the active layer (e.g., 110-120 °C) to optimize the morphology.[6]

  • Electron Transport Layer (ETL) Deposition (for inverted structure):

    • Spin-coat the ZnO nanoparticle solution on the active layer and anneal.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a silver (Ag) cathode through a shadow mask to define the device area.

OPV_Fabrication_Workflow start Start clean_ito ITO Substrate Cleaning & UV-Ozone Treatment start->clean_ito pedot_pss Spin-coat PEDOT:PSS (HTL) & Anneal clean_ito->pedot_pss active_layer Spin-coat Donor:Acceptor Blend (e.g., P3HT:PCBM) & Anneal pedot_pss->active_layer etl_layer Spin-coat ZnO (ETL) & Anneal (for inverted) active_layer->etl_layer cathode_deposition Thermal Evaporation of Cathode (Ag) etl_layer->cathode_deposition end OPV Device cathode_deposition->end

Caption: OPV fabrication workflow.
Protocol 4: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)

This protocol provides a general framework for fabricating a simple, solution-processed OLED.

Materials:

  • ITO-coated glass substrates

  • PEDOT:PSS solution (for HTL)

  • Emissive layer solution (e.g., a blend of a host material and a this compound derivative-based dopant in a suitable solvent like toluene)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Low work function metal for cathode (e.g., LiF/Al)

  • Solvents for cleaning

Equipment:

  • Ultrasonic bath

  • Spin coater

  • Glovebox with integrated thermal evaporator

  • Hotplate

Procedure:

  • Substrate Cleaning: Follow the same procedure as for OPV fabrication (Protocol 3, Step 1).

  • Hole Transport Layer (HTL) Deposition: Follow the same procedure as for OPV fabrication (Protocol 3, Step 2).

  • Emissive Layer (EML) Deposition:

    • Prepare the emissive layer solution in the glovebox.

    • Spin-coat the EML solution onto the HTL (e.g., 2000 rpm for 60 seconds).

    • Anneal the substrate to remove residual solvent (e.g., 80 °C for 10 minutes).[7]

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrates to the thermal evaporator inside the glovebox.

    • Sequentially deposit the ETL (e.g., TPBi), a thin layer of LiF, and a thicker layer of Aluminum (Al) as the cathode.

OLED_Fabrication_Workflow start Start clean_ito ITO Substrate Cleaning start->clean_ito htl Spin-coat PEDOT:PSS (HTL) & Anneal clean_ito->htl eml Spin-coat Emissive Layer (EML) & Anneal htl->eml etl_cathode Thermal Evaporation of ETL, LiF, and Al (Cathode) eml->etl_cathode end OLED Device etl_cathode->end

Caption: OLED fabrication workflow.

Characterization of Materials and Devices

A comprehensive characterization is crucial to understand the properties of the synthesized this compound derivatives and the performance of the fabricated devices.

Material Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the synthesized compounds.

  • Mass Spectrometry: To determine the molecular weight of the synthesized materials.

  • UV-Visible Absorption Spectroscopy: To investigate the optical properties and determine the optical bandgap of the materials in solution and as thin films.

  • Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels of the materials.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the materials.

Device Characterization:

  • OFETs:

    • Current-Voltage (I-V) Characteristics: Measured using a semiconductor parameter analyzer to extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.

  • OPVs:

    • Current Density-Voltage (J-V) Characteristics: Measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

    • External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength.

  • OLEDs:

    • Luminance-Current-Voltage (L-I-V) Characteristics: To measure the brightness, current efficiency, power efficiency, and external quantum efficiency of the device.

    • Electroluminescence (EL) Spectrum: To determine the color of the emitted light.

These protocols and notes provide a foundational guide for the exploration of this compound derivatives in organic electronics. It is important to note that the specific parameters for device fabrication may require optimization depending on the exact molecular structure of the this compound derivative being used.

References

Application Note and Protocol for the Synthesis of Thiolane-2,5-dione from Succinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of Thiolane-2,5-dione, also known as thiosuccinic anhydride, commencing from succinic acid. The initial step involves the dehydration of succinic acid to form succinic anhydride. The subsequent step outlines the thionation of succinic anhydride to yield the target compound, this compound. This protocol is designed for laboratory-scale synthesis and includes comprehensive experimental procedures, tables of quantitative data for reagents and products, and a visual representation of the experimental workflow.

Introduction

This compound is a sulfur-containing heterocyclic compound of interest in organic synthesis and drug discovery due to its reactive anhydride-like structure. The incorporation of a sulfur atom in place of an oxygen atom in the succinic anhydride ring modifies its chemical reactivity and potential biological activity. This protocol details a reliable and accessible synthetic route starting from the readily available succinic acid. The synthesis proceeds via the formation of succinic anhydride, a common intermediate, followed by a thionation reaction.

Overall Reaction Scheme

Experimental Protocols

Part 1: Synthesis of Succinic Anhydride from Succinic Acid

This procedure is adapted from established methods for the dehydration of succinic acid.[1][2] One effective method involves the use of acetic anhydride as a dehydrating agent.[2]

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Vacuum source

  • Beakers and graduated cylinders

  • Succinic acid

  • Acetic anhydride

  • Diethyl ether (anhydrous)

  • Ice bath

Procedure:

  • To a 250 mL round-bottom flask, add succinic acid (e.g., 0.1 mol, 11.81 g) and acetic anhydride (e.g., 0.3 mol, 28.3 mL).

  • Add a magnetic stir bar to the flask and fit it with a reflux condenser.

  • Heat the mixture to a gentle reflux (approximately 140°C) using a heating mantle or oil bath.

  • Continue refluxing with stirring for 2-3 hours, or until the succinic acid has completely dissolved.

  • Allow the reaction mixture to cool to room temperature, during which succinic anhydride will start to crystallize.

  • Cool the flask further in an ice bath for 30 minutes to maximize crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with two portions of cold, anhydrous diethyl ether (2 x 20 mL) to remove residual acetic acid and acetic anhydride.

  • Dry the purified succinic anhydride crystals under vacuum.

  • Determine the yield and characterize the product (e.g., by melting point and IR spectroscopy).

Part 2: Synthesis of this compound from Succinic Anhydride

This part of the protocol employs a thionating agent, Lawesson's reagent, to convert the carbonyl groups of succinic anhydride to thiocarbonyl groups. Lawesson's reagent is a widely used and effective reagent for this type of transformation.

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Nitrogen or argon inlet

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Succinic anhydride (from Part 1)

  • Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous toluene or dioxane

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen or argon inlet, and a magnetic stir bar.

  • Add succinic anhydride (e.g., 0.05 mol, 5.00 g) and anhydrous toluene (100 mL) to the flask.

  • With stirring, add Lawesson's reagent (e.g., 0.025 mol, 10.11 g; 0.5 equivalents with respect to the anhydride) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary but is typically in the range of 2-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.

  • Wash the organic layer with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain pure this compound.

  • Characterize the final product (e.g., by NMR, IR, and mass spectrometry).

Data Presentation

Table 1: Reagents for the Synthesis of Succinic Anhydride

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)Volume (mL)
Succinic AcidC₄H₆O₄118.090.111.81-
Acetic AnhydrideC₄H₆O₃102.090.330.6328.3

Table 2: Product Data for Succinic Anhydride

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)AppearanceMelting Point (°C)
Succinic AnhydrideC₄H₄O₃100.0710.01White crystalline solid119-121

Table 3: Reagents for the Synthesis of this compound

ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mol)Mass (g)
Succinic AnhydrideC₄H₄O₃100.070.055.00
Lawesson's ReagentC₁₄H₁₄O₂P₂S₄404.470.02510.11

Table 4: Product Data for this compound

ProductMolecular FormulaMolar Mass ( g/mol )Theoretical Yield (g)Appearance
This compoundC₄H₄O₂S116.145.81-

Mandatory Visualization

Synthesis_Workflow cluster_step1 Part 1: Synthesis of Succinic Anhydride cluster_step2 Part 2: Synthesis of this compound A Succinic Acid + Acetic Anhydride B Reflux (2-3 hours) A->B C Crystallization (Cooling) B->C D Vacuum Filtration C->D E Wash with Diethyl Ether D->E F Drying under Vacuum E->F G Succinic Anhydride (Product) F->G H Succinic Anhydride + Lawesson's Reagent in Toluene G->H Intermediate I Reflux under Inert Atmosphere (2-6 hours) H->I J Work-up (Filtration, Washing) I->J K Purification (Column Chromatography) J->K L This compound (Final Product) K->L

Caption: Workflow for the synthesis of this compound from succinic acid.

References

Application Notes and Protocols for the Functionalization of Thiolane-2,5-dione at the Alpha-Carbon

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolane-2,5-dione, also known as succinic thioanhydride, is a sulfur-containing heterocyclic compound with potential applications in organic synthesis and drug discovery. The presence of two carbonyl groups and adjacent alpha-carbons suggests that this molecule could serve as a versatile scaffold for the introduction of various functional groups. Functionalization at the alpha-position is a key strategy for modifying the chemical and biological properties of carbonyl-containing molecules.

This document aims to provide a theoretical framework and general guidance for the functionalization of this compound at the alpha-carbon. It is important to note that a comprehensive search of the scientific literature did not yield specific, detailed experimental protocols for the alpha-functionalization of this particular molecule. Therefore, the information presented here is based on the well-established principles of organic chemistry and the known reactivity of structurally related compounds. The protocols provided are intended as starting points for research and will require optimization and validation.

Theoretical Background: Reactivity of the Alpha-Carbon

The protons on the carbons alpha to the carbonyl groups in this compound are acidic due to the electron-withdrawing effect of the carbonyls and the ability of the resulting enolate to be resonance-stabilized. This enolate can then act as a nucleophile, attacking various electrophiles to form a new carbon-carbon or carbon-heteroatom bond at the alpha-position.

Two common strategies for alpha-functionalization are envisioned:

  • Alkylation: Direct alkylation of the enolate with an alkyl halide.

  • Condensation Reactions: Reactions such as the Knoevenagel or Claisen-type condensations where the enolate attacks another carbonyl compound.

Predicted Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical pathways for the alpha-functionalization of this compound.

enolate_formation thiolane This compound enolate This compound Enolate thiolane->enolate Deprotonation base Base (e.g., LDA, NaH) base->enolate

Caption: Enolate formation from this compound.

alpha_alkylation enolate This compound Enolate product Alpha-Alkylated this compound enolate->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: Proposed workflow for alpha-alkylation.

knoevenagel_condensation thiolane This compound intermediate Adduct Intermediate thiolane->intermediate aldehyde Aldehyde/Ketone (R-CHO) aldehyde->intermediate base_cat Base Catalyst (e.g., Piperidine) base_cat->intermediate Catalysis product Alpha-Alkylidene this compound intermediate->product Dehydration

Caption: Proposed Knoevenagel condensation pathway.

Experimental Protocols (Theoretical)

Disclaimer: The following protocols are hypothetical and based on general procedures for similar compounds. They have not been validated for this compound and will require significant optimization. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Alpha-Alkylation of this compound (Proposed)

Objective: To introduce an alkyl group at the alpha-carbon of this compound.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Data Presentation:

Successful alkylation would yield the 3-alkyl-thiolane-2,5-dione. Characterization would be required using techniques such as NMR spectroscopy and mass spectrometry. The yield of the purified product should be calculated.

Entry Alkyl Halide Theoretical Product Expected Yield (%)
1Methyl Iodide3-Methyl-thiolane-2,5-dioneRequires optimization
2Benzyl Bromide3-Benzyl-thiolane-2,5-dioneRequires optimization
Protocol 2: Knoevenagel Condensation with an Aldehyde (Proposed)

Objective: To form an alpha-alkylidene derivative of this compound.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified product.

Expected Outcome and Data Presentation:

The reaction is expected to yield the 3-alkylidene-thiolane-2,5-dione. The product should be characterized by NMR, IR, and mass spectrometry.

Entry Aldehyde Theoretical Product Expected Yield (%)
1Benzaldehyde3-Benzylidene-thiolane-2,5-dioneRequires optimization
24-Chlorobenzaldehyde3-(4-Chlorobenzylidene)-thiolane-2,5-dioneRequires optimization

Conclusion and Future Directions

The functionalization of this compound at the alpha-carbon represents an unexplored area of research with the potential to generate novel molecular scaffolds. The theoretical pathways and generalized protocols presented here provide a foundation for initiating such investigations. Researchers are strongly encouraged to perform these reactions on a small scale initially and to conduct thorough characterization of all products. Further studies could explore a wider range of electrophiles for alkylation and various aldehydes and ketones for condensation reactions. Additionally, investigating the diastereoselectivity of these reactions on substituted thiolane-2,5-diones could be a valuable avenue for future research. The successful development of these methodologies will be crucial for unlocking the full potential of this compound as a building block in medicinal chemistry and materials science.

Troubleshooting & Optimization

Technical Support Center: Optimizing Thiolane-2,5-dione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the yield and purity of Thiolane-2,5-dione in your laboratory synthesis.

Troubleshooting Guides

Low yield and purity are common challenges in the synthesis of this compound. The following table summarizes potential issues, their probable causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s) Expected Outcome
Low Yield Incomplete reaction- Increase reaction time. - Increase reaction temperature cautiously. - Ensure efficient stirring.Increased conversion of starting material.
Degradation of product- Avoid excessive heating. - Minimize reaction time. - Work under an inert atmosphere (e.g., Nitrogen or Argon).Reduced formation of degradation byproducts.
Suboptimal reagent stoichiometry- Use a slight excess of the dehydrating agent (e.g., 1.1-1.2 equivalents of acetic anhydride).Drives the equilibrium towards product formation.
Inefficient purification- Optimize recrystallization solvent and temperature. - Consider column chromatography for highly impure samples.Improved recovery of the pure product.
Low Purity (Presence of Impurities) Unreacted 2-mercaptosuccinic acid- Ensure complete reaction by monitoring with TLC or other appropriate analytical techniques. - Use a slight excess of the dehydrating agent.Minimizes the presence of the starting material in the final product.
Polymeric byproducts- Maintain a moderate reaction temperature. - Use high-purity starting materials. - Add the dehydrating agent slowly to control the reaction rate.Reduces the formation of insoluble polymeric materials.
Hydrolysis of this compound- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere. - Avoid exposure of the product to moisture during workup and storage.Prevents the ring-opening of the desired product back to 2-mercaptosuccinic acid.
Discolored product (yellow or brown)- Use purified starting materials. - Perform the reaction under an inert atmosphere to prevent oxidation. - Decolorize the crude product with activated carbon during recrystallization.Obtainment of a colorless or off-white crystalline product.

Experimental Protocols

Synthesis of this compound from 2-Mercaptosuccinic Acid

This protocol details the cyclodehydration of 2-mercaptosuccinic acid using acetic anhydride.

Materials:

  • 2-Mercaptosuccinic acid

  • Acetic anhydride

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Preparation: Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Addition: To the flask, add 2-mercaptosuccinic acid (1.0 eq) and the anhydrous solvent.

  • Reaction Initiation: While stirring the suspension, slowly add acetic anhydride (1.1-1.2 eq) at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization.

Purification by Recrystallization:

  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethyl acetate and hexanes).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent laboratory-scale synthesis involves the cyclodehydration of 2-mercaptosuccinic acid using a dehydrating agent like acetic anhydride. Another established industrial route is the controlled oxidation of tetrahydrothiophene.

Q2: My reaction mixture turns dark brown. What could be the cause and how can I prevent it?

A dark coloration often indicates decomposition or side reactions, potentially due to excessive heat or the presence of impurities in the starting materials. To mitigate this, ensure your 2-mercaptosuccinic acid is of high purity and control the reaction temperature carefully. Running the reaction under an inert atmosphere can also prevent oxidative side reactions. If the final product is colored, a recrystallization step with activated carbon can often remove the colored impurities.

Q3: What are the key parameters to control for maximizing the yield?

To maximize the yield, it is crucial to:

  • Use a slight excess of the dehydrating agent to drive the reaction to completion.

  • Maintain an optimal reaction temperature to ensure a reasonable reaction rate without causing product degradation.

  • Use anhydrous conditions to prevent hydrolysis of the anhydride product.

  • Optimize the purification process to minimize product loss.

Q4: How can I confirm the purity of my synthesized this compound?

The purity of this compound can be assessed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides information about the chemical structure and the presence of impurities.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic anhydride carbonyl peaks.

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate suggests a pure compound.

Q5: What are the potential side products in this synthesis?

The primary side products can include unreacted 2-mercaptosuccinic acid, polymeric materials formed from intermolecular reactions, and the hydrolyzed product (2-mercaptosuccinic acid) if moisture is present.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting, the following diagrams are provided.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware B Add 2-Mercaptosuccinic Acid A->B C Add Anhydrous Solvent B->C D Add Acetic Anhydride C->D E Heat to Reflux D->E F Monitor by TLC E->F G Cool to RT F->G H Remove Solvent G->H I Recrystallize H->I J Isolate Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingLogic Start Problem Encountered LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity Cause_IncompleteRxn Incomplete Reaction? LowYield->Cause_IncompleteRxn Check TLC Cause_Degradation Product Degradation? LowYield->Cause_Degradation Observe Color Cause_ImpureStart Impure Starting Material? LowPurity->Cause_ImpureStart Analyze Starting Material Cause_Hydrolysis Hydrolysis? LowPurity->Cause_Hydrolysis Check Conditions Sol_TimeTemp Increase Time/Temp Cause_IncompleteRxn->Sol_TimeTemp Yes Sol_InertAtmosphere Use Inert Atmosphere Cause_Degradation->Sol_InertAtmosphere Yes Sol_PurifyStart Purify Starting Material Cause_ImpureStart->Sol_PurifyStart Yes Sol_Anhydrous Use Anhydrous Conditions Cause_Hydrolysis->Sol_Anhydrous Yes

Caption: Logical flowchart for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of Thiolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Thiolane-2,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and direct method for the synthesis of this compound is the intramolecular cyclization of mercaptosuccinic acid. This reaction typically involves the use of a dehydrating agent to facilitate the formation of the cyclic thioanhydride.

Q2: What are the primary side reactions to be aware of during the synthesis of this compound?

The main competing reaction is the intermolecular condensation of mercaptosuccinic acid, which leads to the formation of linear oligomers or polymers. This side reaction reduces the yield of the desired cyclic product and complicates the purification process.

Q3: How can I minimize the formation of oligomeric byproducts?

Minimizing intermolecular side reactions is critical for a successful synthesis. Key strategies include:

  • High Dilution: Performing the reaction at a low concentration of mercaptosuccinic acid favors the intramolecular cyclization over intermolecular reactions.

  • Controlled Addition: Slow, dropwise addition of the dehydrating agent or the mercaptosuccinic acid solution can help maintain a low instantaneous concentration of the reactive species.

  • Choice of Dehydrating Agent: The selection of an appropriate dehydrating agent and reaction conditions can significantly influence the outcome.

Q4: What are suitable dehydrating agents for this synthesis?

Commonly used dehydrating agents for the formation of anhydrides from dicarboxylic acids, which can be adapted for this thioanhydride synthesis, include acetic anhydride and dicyclohexylcarbodiimide (DCC). The choice of agent will affect the reaction conditions and workup procedure.

Q5: How can I purify the final this compound product?

Purification typically involves removing the dehydrating agent byproducts and any oligomeric species. Techniques may include:

  • Filtration: To remove solid byproducts such as dicyclohexylurea (DCU) if DCC is used.

  • Distillation: As this compound is a relatively low-melting solid, vacuum distillation can be an effective method for separation from non-volatile oligomers.

  • Recrystallization: Recrystallization from a suitable solvent can be used to obtain a highly pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of this compound 1. Ineffective dehydration. 2. Reaction conditions not optimal (temperature, time). 3. Predominance of intermolecular polymerization.1. Ensure the dehydrating agent is fresh and used in the correct stoichiometric amount. Consider a stronger or more suitable dehydrating agent. 2. Optimize reaction temperature and time. Monitor the reaction progress using techniques like TLC or GC. 3. Employ high dilution techniques. Add the mercaptosuccinic acid or dehydrating agent slowly to the reaction mixture.
Product is a viscous oil or waxy solid instead of a crystalline solid High content of oligomeric/polymeric byproducts.1. Review and optimize the reaction conditions to favor intramolecular cyclization (see above). 2. Attempt to purify the crude product via vacuum distillation to isolate the monomeric this compound.
Difficulty in removing byproducts 1. If using DCC, dicyclohexylurea (DCU) may be soluble in the reaction solvent. 2. Oligomers are chemically similar to the product.1. Choose a solvent in which DCU has low solubility at room temperature or upon cooling (e.g., ethyl acetate, dichloromethane). 2. Utilize vacuum distillation for purification, as the oligomers are typically much less volatile than the desired product.
Product decomposes during purification This compound may be thermally sensitive, especially at elevated temperatures.Use short-path vacuum distillation at the lowest possible temperature to minimize thermal stress on the product.

Experimental Protocols

Synthesis of this compound using Acetic Anhydride

This protocol is a general guideline and may require optimization.

Materials:

  • Mercaptosuccinic acid

  • Acetic anhydride

  • Inert solvent (e.g., anhydrous toluene or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mercaptosuccinic acid in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A high dilution approach is recommended (e.g., 0.1 M concentration).

  • Slowly add acetic anhydride (approximately 1.1 to 1.5 molar equivalents) to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and excess acetic anhydride under reduced pressure.

  • Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.

Visualizations

Reaction Pathways

SynthesisPathways cluster_main Main Reaction cluster_side Side Reaction Mercaptosuccinic Acid Mercaptosuccinic Acid This compound This compound Mercaptosuccinic Acid->this compound Intramolecular Cyclization (+ Dehydrating Agent) Mercaptosuccinic_Acid_2 Mercaptosuccinic Acid Oligomers/Polymers Oligomers/Polymers Mercaptosuccinic_Acid_2->Oligomers/Polymers Intermolecular Condensation

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield or Impure Product check_conditions Review Reaction Conditions start->check_conditions high_dilution Implement High Dilution? check_conditions->high_dilution Conditions OK optimize_dehydrating_agent Optimize Dehydrating Agent? check_conditions->optimize_dehydrating_agent Conditions not optimal high_dilution->optimize_dehydrating_agent Yes failure Consult Further Literature high_dilution->failure No purification Refine Purification Method optimize_dehydrating_agent->purification Yes optimize_dehydrating_agent->failure No success Improved Yield and Purity purification->success Successful purification->failure Unsuccessful

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Thiolane-2,5-dione Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Thiolane-2,5-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route used.

  • From oxidation of tetrahydrothiophene: Unreacted tetrahydrothiophene and partially oxidized intermediates are common.

  • From succinic acid/anhydride derivatives: Residual starting materials like succinic acid or succinic anhydride, as well as by-products from side reactions, may be present.[1][2]

  • Hydrolysis product: Due to its susceptibility to moisture, mercaptosuccinic acid may be present as a degradation product.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueReference
Molecular Weight116.14 g/mol [3][4]
Melting Point29-30 °C[5][6]
Boiling Point49-51 °C at 0.001 Torr[5][6]
AppearanceColorless liquid or low melting solid[2]

Q3: Can this compound be purified by distillation?

A3: Yes, given its relatively low boiling point under high vacuum, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities.[5][6] Care must be taken to avoid thermal degradation.

Q4: Is this compound stable during purification?

A4: this compound is sensitive to moisture and can hydrolyze. It is also reactive towards nucleophiles.[1] Therefore, it is essential to use dry solvents and apparatus and to avoid high temperatures for prolonged periods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Guide 1: Recrystallization

Problem: Low yield or no crystal formation during recrystallization.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent The ideal solvent should dissolve the compound when hot but not at room temperature. Experiment with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, ethanol) or solvent pairs (e.g., hexane/ethyl acetate, dichloromethane/hexane).
Too Much Solvent Using an excessive amount of solvent will prevent the solution from becoming saturated upon cooling. After dissolving the compound in a minimal amount of hot solvent, you can slowly evaporate some of it to induce crystallization.
Oiling Out The compound may separate as an oil instead of crystals if the solution is cooled too quickly or if the melting point of the solid is lower than the boiling point of the solvent. Try slower cooling, scratching the inside of the flask with a glass rod, or adding a seed crystal.
Presence of Impurities Some impurities can inhibit crystallization. A preliminary purification step, such as passing the crude product through a short plug of silica gel, may be necessary.
Experimental Protocol: Solvent Selection for Recrystallization
  • Place a small amount of the crude this compound in several test tubes.

  • Add a few drops of a different solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.

  • Heat the test tubes that show poor solubility. A suitable solvent will dissolve the compound when hot.

  • Allow the dissolved solutions to cool to room temperature and then in an ice bath. The best solvent will yield a high amount of pure crystals.

Caption: General workflow for the recrystallization of this compound.

Guide 2: Column Chromatography

Problem: Poor separation of this compound from impurities.

Possible Causes & Solutions:

CauseSolution
Incorrect Mobile Phase The polarity of the eluent is critical for good separation. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Use thin-layer chromatography (TLC) to determine the optimal solvent system beforehand.
Inappropriate Stationary Phase Silica gel is a common choice for compounds like this compound. If separation is still poor, consider using a different stationary phase, such as alumina, or a reverse-phase column.
Column Overloading Too much sample will lead to broad peaks and poor resolution. Use an appropriate amount of crude product for the size of your column.
Co-elution of Impurities If an impurity has a similar polarity to your product, it may co-elute. In this case, a different purification technique (e.g., recrystallization or distillation) or a different chromatography system may be necessary.
Experimental Protocol: Column Chromatography
  • Slurry Pack the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the column. Allow it to pack evenly.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent and load it onto the top of the silica gel.

  • Elute the Column: Start with a low-polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Collect Fractions: Collect the eluent in fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Column_Chromatography_Troubleshooting cluster_0 Troubleshooting Logic Start Poor Separation TLC Analyze by TLC Start->TLC No_Separation No Separation on TLC? TLC->No_Separation Streaking Streaking on TLC? Polar_Impurity Highly Polar Impurity Streaking->Polar_Impurity Yes Adjust_Mobile_Phase Adjust Mobile Phase Polarity Streaking->Adjust_Mobile_Phase No Polar_Impurity->Adjust_Mobile_Phase Good_Separation Good Separation Adjust_Mobile_Phase->Good_Separation No_Separation->Streaking No Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) No_Separation->Change_Stationary_Phase Yes Change_Stationary_Phase->Good_Separation

Caption: Troubleshooting logic for column chromatography of this compound.

References

Technical Support Center: Polymerization of Thiolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of Thiolane-2,5-dione. The information is structured to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the ring-opening polymerization (ROP) of this compound?

The primary challenges in the ring-opening polymerization of thiolactones like this compound include managing side reactions, controlling polymer molecular weight and dispersity, ensuring monomer purity, and dealing with the hydrolytic stability of the resulting polythioester.[1][2] A significant side reaction to consider is transthioesterification, where the growing polymer chain can attack the thioester bonds within another polymer chain, leading to a broadening of the molecular weight distribution.[1][3]

Q2: What is transthioesterification and how can it be minimized?

Transthioesterification is a dynamic exchange reaction where the propagating thiolate chain end attacks the in-chain thioester bonds of another polymer.[3] This can lead to a loss of control over the polymer's molecular weight and a broader dispersity. To minimize this, consider the following:

  • Monomer Conversion: Limit the polymerization to lower monomer conversions, as transthioesterification becomes more prevalent at high conversions.[1]

  • Catalyst Choice: The use of certain organocatalysts, such as a thiourea in combination with an organic base, has been shown to suppress deleterious transesterification reactions in the ROP of some thiolactones.[4][5]

  • Monomer Structure: While not directly applicable to this compound, the use of fused or bridged-ring thiolactone monomers has been reported to suppress undesired trans-thioesterification.[4]

Q3: How do I achieve a well-defined poly(this compound) with a narrow molecular weight distribution?

Achieving a well-defined polymer with a narrow polydispersity index (PDI) requires a controlled or living polymerization. Key factors include:

  • Initiator and Catalyst System: The choice of initiator and catalyst is crucial. Organocatalytic systems are often effective for the controlled ROP of cyclic esters and thioesters.[4][6]

  • Reaction Conditions: Careful control of reaction temperature, time, and monomer-to-initiator ratio is essential. Kinetic studies can help determine the optimal conditions for a controlled polymerization.[7]

  • Monomer Purity: Impurities in the monomer can act as unwanted initiators or chain transfer agents, leading to a loss of control over the polymerization.

Q4: What are the potential issues related to the hydrolytic stability of poly(this compound)?

Polythioesters are known to be susceptible to hydrolysis, which can be a desirable property for biodegradable materials but a challenge if stability is required.[8] The rate of hydrolysis can be influenced by pH, temperature, and the presence of enzymes.[9] For applications requiring stability, it is important to store the polymer in a dry, neutral environment. Accelerated degradation studies can be performed to characterize the hydrolytic stability under specific conditions.

Q5: How should I purify the synthesized poly(this compound)?

Reprecipitation is a common and effective method for purifying polymers.[] This involves dissolving the crude polymer in a good solvent and then adding this solution dropwise to a large volume of a non-solvent (precipitant) to precipitate the polymer, leaving impurities in the solution.[] The choice of solvent/non-solvent pair is critical for efficient purification. The process may need to be repeated to achieve high purity.[]

Troubleshooting Guides

Problem 1: Broad or Bimodal Molecular Weight Distribution
Possible Cause Suggested Solution
Transthioesterification Reduce polymerization time to target lower monomer conversion.[1] Optimize the catalyst system; consider using a thiourea/base co-catalyst.[4][5]
Impurities in Monomer Purify the this compound monomer before polymerization, for example, by recrystallization or sublimation.
Inefficient Initiation Ensure the initiator is fully soluble and reacts quickly at the polymerization temperature. Consider a different initiator or catalyst system.
Chain Transfer Reactions Remove any potential chain transfer agents (e.g., water, alcohols) from the reaction mixture by thoroughly drying all reagents and glassware.
Problem 2: Low Polymer Yield
Possible Cause Suggested Solution
Ineffective Catalyst/Initiator Verify the activity of the catalyst and initiator. Increase the catalyst concentration or switch to a more active system.
Low Polymerization Temperature Increase the reaction temperature. The polymerization of some cyclic monomers is thermodynamically limited at lower temperatures.
Monomer Instability Ensure the monomer is stable under the polymerization conditions and has not degraded during storage.
Equilibrium Polymerization Some ring-opening polymerizations are equilibrium processes, which can limit the final monomer conversion.[11] Consider adjusting the reaction concentration or temperature to shift the equilibrium towards the polymer.
Problem 3: Polymer Degradation During Purification or Storage
Possible Cause Suggested Solution
Hydrolysis Avoid exposure to moisture and acidic or basic conditions. Store the polymer under an inert atmosphere in a desiccator.[8]
Thermal Degradation Determine the thermal stability of the polymer using techniques like Thermogravimetric Analysis (TGA) and avoid exposing it to temperatures above its degradation point.

Quantitative Data Summary

The following tables summarize typical experimental parameters and resulting polymer characteristics from the ring-opening polymerization of related thiolactone monomers. These can serve as a starting point for optimizing the polymerization of this compound.

Table 1: Representative Organocatalytic ROP Conditions for Thiolactones

MonomerInitiatorCatalyst System[M]/[I]/[Cat] RatioTemperature (°C)Time (h)Conversion (%)
ε-thiocaprolactoneBenzyl alcoholThiourea/Organic Base100/1/5Room Temp24>95
δ-thiovalerolactoneBenzyl alcoholDBU50/1/0.1Room Temp0.590
β-butyrothiolactoneBenzyl alcoholTBD100/1/0.5Room Temp1>99

Data extrapolated from analogous systems described in the literature.

Table 2: Typical Molecular Weight and Dispersity Data for Polythioesters

PolymerMn ( g/mol )PDI (Mw/Mn)Reference
Poly(ε-thiocaprolactone)10,000 - 50,0001.1 - 1.3[4]
Poly(δ-thiovalerolactone)5,000 - 20,0001.2 - 1.5[4]
Poly(β-butyrothiolactone)15,000 - 40,0001.05 - 1.2[1]

Experimental Protocols

General Protocol for Ring-Opening Polymerization of this compound

This protocol is a general guideline and should be optimized for your specific experimental setup and desired polymer characteristics.

  • Monomer and Reagent Purification:

    • Purify this compound by recrystallization or sublimation to remove any impurities.

    • Dry all solvents and other reagents using appropriate methods (e.g., distillation over a drying agent).

  • Polymerization Setup:

    • Assemble a glass reaction vessel (e.g., a Schlenk flask) and flame-dry it under vacuum to remove any adsorbed water.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction:

    • In the reaction vessel, dissolve the purified this compound in the desired amount of anhydrous solvent.

    • Add the initiator (e.g., benzyl alcohol) via syringe.

    • Add the catalyst (e.g., an organocatalyst like DBU or a thiourea/base system) to start the polymerization.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Termination and Polymer Isolation:

    • Terminate the polymerization by adding a quenching agent (e.g., benzoic acid for base-catalyzed reactions).

    • Precipitate the polymer by slowly adding the reaction mixture to a non-solvent.

    • Isolate the polymer by filtration or centrifugation.

  • Purification:

    • Redissolve the polymer in a suitable solvent and re-precipitate it into a non-solvent. Repeat this step 2-3 times for high purity.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight (Mn) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).

    • Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.

    • Analyze the thermal properties (e.g., glass transition temperature, melting point, degradation temperature) using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Reagent_Drying Reagent Drying Reagent_Drying->Reaction_Setup Polymerization Polymerization Reaction_Setup->Polymerization Termination Termination Polymerization->Termination Isolation Isolation Termination->Isolation Purification Purification Isolation->Purification Characterization Characterization Purification->Characterization

Caption: General experimental workflow for the polymerization of this compound.

troubleshooting_workflow decision decision outcome outcome start Polymerization Fails/Suboptimal check_purity Check Monomer & Reagent Purity? start->check_purity check_conditions Review Polymerization Conditions? check_purity->check_conditions Yes purify Purify Monomer & Dry Reagents check_purity->purify No check_catalyst Catalyst/Initiator Activity? check_conditions->check_catalyst Yes adjust_temp Adjust Temperature & Time check_conditions->adjust_temp No new_catalyst Use Fresh/New Catalyst check_catalyst->new_catalyst No success Successful Polymerization check_catalyst->success Yes purify->start adjust_temp->start new_catalyst->start

Caption: A troubleshooting decision tree for common polymerization issues.

References

controlling molecular weight in Thiolane-2,5-dione polymerization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the ring-opening polymerization (ROP) of Thiolane-2,5-dione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling molecular weight and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for initiating the ring-opening polymerization of this compound?

A1: The ring-opening polymerization of this compound, a type of thiolactone, can be initiated through several methods. The most common approaches include thermal polymerization and catalyzed polymerization. Thermal polymerization is typically carried out by heating the monomer in bulk at elevated temperatures (e.g., 140-160°C).[1] Catalyzed polymerizations can be performed at lower temperatures (e.g., 20°C) using initiators such as tertiary amines (e.g., pyridine, triethylamine).[1] For more controlled polymerizations, organocatalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can be employed, often in the presence of a co-initiator like benzyl alcohol.

Q2: How can I control the molecular weight of the resulting poly(this compound)?

A2: Controlling the molecular weight of poly(this compound) is crucial for tailoring its properties. The primary method for achieving this control is by adjusting the monomer-to-initiator ratio ([M]/[I]) in a living or controlled polymerization system. A higher [M]/[I] ratio will generally result in a higher molecular weight polymer. The choice of initiator and catalyst system is also critical. For instance, using a binary catalyst system such as a thiourea co-catalyst with an organobase can provide better control over the polymerization, leading to predictable molecular weights and low dispersities.

Q3: What are common side reactions during this compound polymerization, and how can they be minimized?

A3: A significant side reaction in thiolactone polymerization is transthioesterification . This is where the propagating thiolate chain end attacks an ester linkage within the same or another polymer chain, leading to chain scission and a broadening of the molecular weight distribution. To minimize this, it is important to carefully select the reaction conditions, such as temperature and catalyst. Using a controlled polymerization setup with a fast-initiating system can help ensure that propagation is favored over side reactions. Another potential issue is the formation of cyclic oligomers, particularly in thermal polymerizations.[1] Using a well-defined initiator at lower temperatures can favor the formation of linear polymer chains.[1]

Q4: What are suitable solvents for the polymerization of this compound?

A4: The choice of solvent depends on the type of polymerization. For catalyzed polymerizations at lower temperatures, dry, non-protic solvents such as dioxane, dichloromethane (CH2Cl2), or tetrahydrofuran (THF) are commonly used.[1] It is crucial to use dry solvents to avoid premature termination of the polymerization by water.

Q5: How can I characterize the molecular weight and structure of my poly(this compound)?

A5: The molecular weight and molecular weight distribution (Đ or PDI) are typically determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) . The chemical structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR). MALDI-TOF mass spectrometry can also be a powerful tool to analyze the polymer structure and end-groups, and to identify the presence of any cyclic species.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No polymerization or very low conversion 1. Inactive or insufficient initiator/catalyst. 2. Presence of impurities in the monomer or solvent (e.g., water, acid). 3. Reaction temperature is too low for the chosen initiator.1. Check the purity and activity of the initiator/catalyst. Increase the concentration if necessary. 2. Purify the monomer and ensure the solvent is anhydrous. 3. Increase the reaction temperature or switch to a more active initiator system.
Broad molecular weight distribution (High Đ/PDI) 1. Transthioesterification side reactions. 2. Slow initiation compared to propagation. 3. High reaction temperature leading to side reactions.1. Lower the reaction temperature. Use a catalyst system known to suppress backbiting and intermolecular chain transfer. 2. Use a more efficient and fast-initiating system. 3. Optimize the reaction temperature to balance reaction rate and control.
Formation of cyclic oligomers instead of linear polymer 1. High reaction temperature in thermal polymerization. 2. "Backbiting" depolymerization. 3. Catalyst-free thermal polymerization.1. Lower the polymerization temperature and use a suitable catalyst/initiator system.[1] 2. Employ a catalyst system that favors linear chain growth. 3. Use an initiator to promote the formation of linear chains.[1]
Inconsistent molecular weights between batches 1. Variations in monomer or solvent purity. 2. Inaccurate measurement of initiator/catalyst. 3. Fluctuations in reaction temperature.1. Standardize purification procedures for monomer and solvent. 2. Prepare stock solutions of the initiator/catalyst for accurate dispensing. 3. Ensure precise and stable temperature control throughout the polymerization.
Polymer precipitates during polymerization The polymer is insoluble in the chosen reaction solvent.Switch to a solvent in which the polymer is soluble, such as dichloroacetic acid for highly crystalline poly(thioglycolide).[1]

Experimental Protocols

Protocol 1: Amine-Catalyzed Ring-Opening Polymerization

This protocol is adapted from the polymerization of a similar dithiolane dione monomer.[1]

  • Monomer and Solvent Preparation:

    • Dry this compound under vacuum.

    • Use anhydrous dioxane as the solvent.

  • Polymerization:

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (e.g., 20 mmol) in dry dioxane (e.g., 10 mL).

    • Inject the desired amount of initiator, such as triethylamine (e.g., 2 mmol for a [M]/[I] ratio of 10).

    • Stir the reaction mixture at room temperature (20°C) for the desired time (e.g., 48 hours).

  • Work-up:

    • Pour the reaction mixture into a non-solvent such as methanol (e.g., 100 mL) to precipitate the polymer.

    • Isolate the polymer by filtration.

    • Dry the polymer in a vacuum oven at a suitable temperature (e.g., 60°C).

Protocol 2: Controlled Ring-Opening Polymerization using an Organocatalyst

This protocol is a general procedure for controlled ROP of thiolactones.

  • Monomer, Initiator, and Catalyst Preparation:

    • Purify this compound by recrystallization or sublimation.

    • Dry the co-initiator, benzyl alcohol, over molecular sieves.

    • Use a purified organocatalyst such as DBU or TBD.

    • Use anhydrous THF or CH2Cl2 as the solvent.

  • Polymerization:

    • In a glovebox, add the monomer and solvent to a vial.

    • Add the co-initiator (benzyl alcohol) from a stock solution to achieve the desired monomer-to-initiator ratio.

    • Initiate the polymerization by adding the organocatalyst (e.g., DBU) from a stock solution.

    • Stir the reaction at room temperature and monitor the monomer conversion by ¹H NMR.

  • Termination and Work-up:

    • Quench the polymerization by adding a small amount of a terminating agent, such as benzoic acid.

    • Precipitate the polymer in a non-solvent like cold methanol.

    • Filter and dry the polymer under vacuum.

Data Presentation

Table 1: Effect of Initiator on this compound Polymerization (Illustrative)

EntryInitiator[M]/[I] RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1Thermal-14020>95Low OligomersHigh
2Pyridine202024855,0001.5
3Triethylamine202048905,5001.4
4DBU/BnOH50252>995,8001.15
5DBU/BnOH100254>9911,5001.18

Note: Data is illustrative and based on typical results for similar thiolactone polymerizations. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound Reaction Mix under Inert Atmosphere (N2 or Ar) Monomer->Reaction Solvent Anhydrous Solvent Solvent->Reaction Initiator Initiator/Catalyst Initiator->Reaction Precipitation Precipitate in Non-Solvent Reaction->Precipitation Filtration Filter Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying GPC GPC/SEC (Mn, Đ) Drying->GPC NMR NMR (Structure) Drying->NMR MALDI MALDI-TOF Drying->MALDI

Caption: General experimental workflow for the ring-opening polymerization of this compound.

troubleshooting_logic Start Polymerization Issue NoPolymer No/Low Conversion Start->NoPolymer BroadPDI Broad PDI Start->BroadPDI LowMW Low Molecular Weight Start->LowMW CheckImpurity Check Monomer/Solvent Purity NoPolymer->CheckImpurity SideReactions Minimize Side Reactions (e.g., lower temp) BroadPDI->SideReactions CheckRatio Adjust [M]/[I] Ratio LowMW->CheckRatio CheckInitiator Check Initiator/Catalyst Activity & Concentration CheckImpurity->CheckInitiator Pure Purify Purify Reagents CheckImpurity->Purify Impure CheckTemp Check Reaction Temperature CheckInitiator->CheckTemp Active/Correct AdjustInitiator Adjust Initiator CheckInitiator->AdjustInitiator Inactive/Low AdjustTemp Adjust Temperature CheckTemp->AdjustTemp Too Low CheckRatio->CheckImpurity Correct IncreaseRatio Increase [M]/[I] CheckRatio->IncreaseRatio Too Low OptimizeConditions Optimize Conditions SideReactions->OptimizeConditions

Caption: Troubleshooting logic for common issues in this compound polymerization.

References

Technical Support Center: Thiolane-2,5-dione Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Thiolane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the prevention of its degradation during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary causes of this compound degradation are hydrolysis due to exposure to moisture and polymerization, which can be initiated by heat, moisture, or catalytic impurities. As a cyclic thioanhydride, the ester and thioester bonds are susceptible to cleavage by water, leading to the formation of mercapto- and carboxylic acid-containing linear molecules.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment. The recommended storage temperature is between 2-8°C. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen. The container should be tightly sealed.

Q3: How can I minimize moisture exposure when handling this compound?

A3: To minimize moisture exposure, handle the compound in a glove box or a dry box with a controlled low-humidity atmosphere. If a controlled environment is not available, use a desiccator for storage and allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.[1][2][3] Utilize dry solvents and glassware for all experiments.

Q4: Can this compound be stored in solution?

A4: Storing this compound in solution is generally not recommended for long periods due to the risk of solvent-mediated degradation. If short-term storage in solution is necessary, use an anhydrous, aprotic solvent and store at a low temperature (e.g., -20°C) under an inert atmosphere. Compatibility with the chosen solvent should be verified.

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in the physical appearance of the solid, such as clumping or discoloration. A noticeable change in solubility or the appearance of insoluble particulates upon dissolution may also indicate degradation, likely due to polymerization.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Reduced reactivity in experiments Degradation of this compound due to improper storage.- Verify the purity of the stored material using analytical techniques such as NMR or HPLC. - If degradation is confirmed, use a fresh batch of the compound. - Review and optimize storage conditions to prevent future degradation.
Inconsistent experimental results Partial degradation of this compound leading to variable purity.- Aliquot the compound upon receipt into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere. - Always handle the compound under an inert atmosphere.
Formation of a precipitate when dissolving the compound Polymerization of this compound.- Confirm the identity of the precipitate, if possible. - Avoid exposure to high temperatures and basic conditions which can catalyze polymerization. - Store in a properly sealed container at the recommended low temperature.
Change in color of the solid material Potential contamination or slow degradation.- Assess the purity of the material. - If purity is compromised, purification by recrystallization may be possible, but using a fresh batch is recommended for critical applications.

Degradation Pathways

The two primary degradation pathways for this compound are hydrolysis and polymerization.

DegradationPathways T25D This compound Hydrolysis_Product Mercaptosuccinic Acid T25D->Hydrolysis_Product Hydrolysis (H₂O) Polymer Poly(this compound) T25D->Polymer Polymerization (Heat, Base)

Caption: Primary degradation pathways of this compound.

Experimental Protocols

Protocol 1: Purity Assessment by ¹H NMR Spectroscopy

Objective: To determine the purity of this compound and detect degradation products.

Methodology:

  • Prepare a sample by dissolving 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) that is free of water.

  • Acquire a ¹H NMR spectrum.

  • The spectrum of pure this compound should exhibit characteristic peaks for the methylene protons of the thiolane ring.

  • The presence of new peaks, particularly broad signals in the carboxylic acid and thiol regions, may indicate hydrolysis. A decrease in the resolution of the main peaks could suggest polymerization.

Protocol 2: Accelerated Stability Study

Objective: To evaluate the stability of this compound under stressed conditions.

Methodology:

  • Aliquot samples of this compound into several vials.

  • Expose the vials to different controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time points (e.g., 1, 2, 4 weeks), remove a vial from each condition.

  • Analyze the purity of the sample using a validated analytical method such as HPLC or ¹H NMR.

  • Compare the results to a control sample stored under ideal conditions (2-8°C, dry, inert atmosphere).

Quantitative Data Summary

The following table presents hypothetical data from an accelerated stability study to illustrate the impact of storage conditions on the purity of this compound over a 4-week period. Note: This data is for illustrative purposes only and is not derived from published experimental results.

Storage Condition Week 1 Purity (%) Week 2 Purity (%) Week 4 Purity (%)
2-8°C, Dry, Inert Atmosphere (Control)99.899.799.5
25°C / 60% RH98.597.194.2
40°C / 75% RH95.390.582.1
25°C, Dry, Inert Atmosphere99.599.298.8

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for receiving, storing, and using this compound to minimize degradation.

ExperimentalWorkflow cluster_receiving Receiving cluster_storage Storage cluster_usage Usage cluster_analysis Analysis Receive Receive this compound Inspect Inspect Container Seal Receive->Inspect Aliquot Aliquot into Single-Use Vials Inspect->Aliquot Store Store at 2-8°C under Inert Atmosphere Equilibrate Equilibrate to Room Temp in Desiccator Store->Equilibrate Purity_Check Periodic Purity Check (e.g., NMR, HPLC) Store->Purity_Check Aliquot->Store Handle Handle in Glove Box or under Inert Gas Equilibrate->Handle Dissolve Dissolve in Anhydrous Solvent Handle->Dissolve

Caption: Recommended workflow for handling this compound.

References

Technical Support Center: Thiolane-2,5-dione Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiolane-2,5-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as thiosuccinic anhydride, is a heterocyclic compound containing a five-membered ring with a sulfur atom and two carbonyl groups. It serves as a versatile building block in organic synthesis, particularly for introducing sulfur-containing moieties into molecules. Its high reactivity makes it a key precursor for the synthesis of various complex heterocyclic structures. Derivatives of this compound have shown potential in medicinal chemistry with applications as antimicrobial and anticancer agents.[1]

Q2: How should this compound be handled and stored?

Due to its reactivity, proper handling and storage are crucial. This compound is sensitive to moisture and can hydrolyze. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. When handling the compound, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Q3: What are the common side reactions to be aware of?

The most common side reactions involving this compound are hydrolysis and polymerization.

  • Hydrolysis: In the presence of water, this compound will readily ring-open to form 2-mercaptosuccinic acid. This can be a significant issue if the reaction is not conducted under anhydrous conditions.

  • Polymerization: this compound can undergo ring-opening polymerization, especially at elevated temperatures or in the presence of certain catalysts.[2] This can lead to the formation of poly(thioglycolide) as a side product, reducing the yield of the desired product.

Q4: How can I monitor the progress of a reaction involving this compound?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of reactions involving this compound. A suitable eluent system will depend on the specific reactants and products, but a mixture of ethyl acetate and hexane is often a good starting point. The consumption of this compound and the formation of the product can be visualized using a suitable staining agent if the compounds are not UV-active.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Reagent Inactivity - This compound: Ensure the reagent is fresh and has been stored under anhydrous conditions. Purity can be checked by melting point or spectroscopic methods. - Nucleophile: Verify the purity and activity of the nucleophile (e.g., amine, alcohol).
Hydrolysis of Starting Material - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Sub-optimal Reaction Temperature - For nucleophilic ring-opening reactions, the reaction may need to be cooled initially to control the exotherm, then gently heated to drive to completion. - Monitor the reaction by TLC to determine the optimal temperature profile.
Incorrect Stoichiometry - Carefully check the molar ratios of the reactants. An excess of one reagent may be necessary depending on the reaction, but a large excess could lead to side reactions.
Competing Polymerization - Keep the reaction temperature as low as feasible to minimize thermal polymerization.[2] - Consider adding the this compound solution slowly to the nucleophile to maintain a low concentration of the anhydride, disfavoring polymerization.
Issue 2: Presence of Multiple Products/Impurities in the Reaction Mixture

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Hydrolysis Byproduct - The primary impurity is often the ring-opened 2-mercaptosuccinic acid. This can be removed during aqueous work-up by extraction with a basic solution (e.g., saturated sodium bicarbonate). The carboxylate salt of the diacid will be soluble in the aqueous layer.[3][4]
Polymeric Byproducts - Polymeric material is often insoluble in common organic solvents. The desired product can sometimes be isolated by precipitation of the polymer followed by filtration and purification of the filtrate.
Side Reactions of the Nucleophile or Product - If the nucleophile has multiple reactive sites, consider using a protecting group strategy to ensure regioselectivity. - The product itself may be unstable under the reaction conditions. Monitor the reaction over time by TLC to see if the product is degrading.
Unreacted Starting Materials - If the reaction has not gone to completion, unreacted this compound can be quenched by adding a small amount of water or a primary amine at the end of the reaction, followed by an appropriate work-up to remove the resulting diacid or amide.

Experimental Protocols

Key Experiment: Reaction of this compound with a Primary Amine

This protocol describes a general procedure for the ring-opening reaction of this compound with a primary amine to form an N-substituted-2-mercaptosuccinamic acid.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) in the anhydrous solvent.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.

  • Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to remove any unreacted this compound and the 2-mercaptosuccinic acid byproduct.

  • To isolate the product, acidify the aqueous layer with 1 M HCl to precipitate the amic acid product, which can then be collected by filtration. Alternatively, if the product is soluble in an organic solvent, extract the acidified aqueous layer with a suitable solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Diagram 1: General Experimental Workflow for this compound Aminolysis

G reagents Dissolve Primary Amine in Anhydrous Solvent reaction Combine at 0°C, then Warm to Room Temperature reagents->reaction anhydride Dissolve this compound in Anhydrous Solvent anhydride->reaction tlc Monitor by TLC reaction->tlc tlc->reaction Incomplete workup Aqueous Work-up (Base Wash) tlc->workup Reaction Complete extraction Acidify and Extract or Filter Product workup->extraction purification Purify Product (Recrystallization/Chromatography) extraction->purification product Final Product purification->product G start Low Product Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature) check_reagents->check_conditions OK repurify_reagents Repurify/Replace Reagents and Verify Stoichiometry check_reagents->repurify_reagents Issue Found check_hydrolysis Investigate Hydrolysis check_conditions->check_hydrolysis OK modify_conditions Optimize Solvent and Temperature Profile check_conditions->modify_conditions Issue Found check_polymerization Check for Polymerization check_hydrolysis->check_polymerization OK anhydrous_setup Ensure Anhydrous Conditions (Dry Solvents, Inert Atmosphere) check_hydrolysis->anhydrous_setup Issue Found modify_addition Slow Addition of Anhydride, Lower Temperature check_polymerization->modify_addition Issue Found G start This compound + Nucleophile desired_product Desired Ring-Opened Product start->desired_product Desired Pathway hydrolysis Hydrolysis (2-mercaptosuccinic acid) start->hydrolysis Side Reaction (Presence of Water) polymerization Polymerization (Polythioester) start->polymerization Side Reaction (Heat/Catalyst)

References

Technical Support Center: Optimization of Reaction Conditions for Thiolane-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of Thiolane-2,5-dione derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound derivatives?

A1: Common precursors for the synthesis of the this compound core include succinic acid derivatives and a sulfur source. For substituted derivatives, the corresponding substituted succinic acids or their anhydrides can be utilized.[1] Another approach involves the cyclization of functionalized thiol-containing precursors.

Q2: What are the typical reaction types used to synthesize this compound and its derivatives?

A2: The synthesis of this compound derivatives often involves cyclization reactions. While specific protocols for this scaffold are not extensively detailed in the provided literature, analogous thiophene chemistries suggest that methods like intramolecular condensation and cyclization of dicarboxylic acids with sulfur reagents are plausible routes.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of the reaction.[2][3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are some common solvents used for these types of reactions?

A4: The choice of solvent is critical and depends on the specific reactants and reaction conditions. Dichloromethane (CH2Cl2) is frequently used for acylation reactions in the synthesis of related thiophene derivatives.[2] Other common organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, and acetonitrile may also be suitable depending on the reaction.[4]

Q5: How can I purify the final this compound derivative?

A5: Purification is typically achieved through column chromatography on silica gel.[2] The choice of eluent (solvent system) will depend on the polarity of the product and can be determined by initial TLC analysis. Recrystallization from a suitable solvent is another common method to obtain a high-purity product.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Question: I am getting a very low yield of my target this compound derivative. What are the possible causes and how can I improve it?

  • Answer:

    • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. Moisture-sensitive reagents should be handled under inert atmosphere (e.g., nitrogen or argon).

    • Reaction Temperature: The reaction temperature may not be optimal. Try running the reaction at a lower or higher temperature. For instance, some acylation reactions are performed at room temperature, while others may require heating (reflux).[2][4]

    • Reaction Time: The reaction may not have gone to completion, or the product might be degrading over time. Monitor the reaction at different time points using TLC to determine the optimal reaction time.[2]

    • Catalyst: If a catalyst is used, ensure it is active. In some cases, switching to a different catalyst or increasing the catalyst loading might be beneficial. For related thiophene syntheses, Lewis acids like AlCl3 are sometimes employed.[2]

    • Solvent: The solvent might not be appropriate for the reaction. Consider trying a different solvent with a different polarity or boiling point.

Problem 2: Formation of multiple side products.

  • Question: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. How can I improve the selectivity of my reaction?

  • Answer:

    • Temperature Control: Running the reaction at a lower temperature can often increase selectivity by favoring the formation of the thermodynamically more stable product and reducing the rate of side reactions.

    • Order of Addition: The order in which reagents are added can significantly impact the outcome. Consider adding one of the reactants slowly (dropwise) to the reaction mixture to maintain a low concentration and minimize side reactions.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of one reactant might drive the reaction to completion but could also lead to side products. Experiment with different reactant ratios.

    • Purification Strategy: Optimize your column chromatography conditions (e.g., gradient elution) to effectively separate the desired product from the impurities.

Problem 3: Difficulty in isolating the product.

  • Question: I am having trouble isolating my product from the reaction mixture after workup. What can I do?

  • Answer:

    • Workup Procedure: Ensure your workup procedure is appropriate for your product. This may involve quenching the reaction with a suitable reagent, followed by extraction with an organic solvent and washing with aqueous solutions (e.g., saturated NaHCO3, brine) to remove unreacted starting materials and byproducts.[2]

    • Emulsion Formation: If an emulsion forms during extraction, adding more brine or filtering the mixture through celite can help to break it.

    • Product Solubility: Your product may have some solubility in the aqueous layer. Try back-extracting the aqueous layer with the organic solvent to recover any dissolved product.

    • Precipitation/Crystallization: If your product is a solid, you might be able to induce precipitation or crystallization by changing the solvent system or cooling the solution.

Quantitative Data Presentation

The following table provides a hypothetical example of how to structure quantitative data for the optimization of a generic reaction to synthesize a this compound derivative.

EntryTemperature (°C)Catalyst (mol%)SolventTime (h)Yield (%)
125 (RT)5CH2Cl22445
205CH2Cl22435
340 (Reflux)5CH2Cl21265
440 (Reflux)10CH2Cl21275
540 (Reflux)10THF1250
640 (Reflux)10Toluene1260

Experimental Protocols

Representative Protocol for the Synthesis of a Disubstituted Thiophene Derivative (Adapted from the synthesis of di(thiophen-2-yl)alkane diones[2])

This protocol is a general guideline and may require optimization for specific this compound derivatives.

Materials:

  • Substituted Succinoyl Chloride (1.0 eq)

  • Thiophene or substituted thiophene (2.2 eq)

  • Aluminum Chloride (AlCl3) (2.2 eq)

  • Dichloromethane (CH2Cl2)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a stirred solution of the thiophene (2.2 eq) in anhydrous CH2Cl2 at 0 °C under an inert atmosphere, add AlCl3 (2.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 15 minutes.

  • Slowly add a solution of the substituted succinoyl chloride (1.0 eq) in anhydrous CH2Cl2 to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water.

  • Separate the organic layer and extract the aqueous layer with CH2Cl2 (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired this compound derivative.

Visualizations

Experimental_Workflow reagents 1. Reagent Preparation (Starting Materials, Solvent, Catalyst) reaction 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction Add monitoring 3. Reaction Monitoring (TLC, HPLC) reaction->monitoring Sample monitoring->reaction Continue workup 4. Workup (Quenching, Extraction, Washing) monitoring->workup Complete purification 5. Purification (Column Chromatography, Recrystallization) workup->purification Crude Product analysis 6. Product Analysis (NMR, MS, etc.) purification->analysis Pure Product

Caption: General experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Guide start Low Yield or Reaction Failure check_reagents Check Reagent Quality & Stoichiometry start->check_reagents optimize_temp Optimize Temperature check_reagents->optimize_temp [Reagents OK] reagents_ok Reagents OK check_reagents->reagents_ok [Issue Found & Fixed] optimize_time Optimize Reaction Time optimize_temp->optimize_time [No Improvement] temp_ok Temperature Optimized optimize_temp->temp_ok [Yield Improved] change_solvent Change Solvent optimize_time->change_solvent [No Improvement] time_ok Time Optimized optimize_time->time_ok [Yield Improved] change_catalyst Change Catalyst/Loading change_solvent->change_catalyst [No Improvement] solvent_ok Solvent Optimized change_solvent->solvent_ok [Yield Improved] catalyst_ok Catalyst Optimized change_catalyst->catalyst_ok [Yield Improved]

Caption: Troubleshooting decision tree for low-yield reactions.

References

Navigating the Synthesis of Thiolane-2,5-dione: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the synthesis of Thiolane-2,5-dione, with a particular focus on the challenges and considerations critical for scaling up production from the laboratory to industrial applications. The following information, presented in a question-and-answer format, addresses common issues encountered during synthesis and offers practical troubleshooting strategies.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a lower than expected yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the key areas to investigate:

  • Incomplete Oxidation: The primary route to this compound is the controlled oxidation of tetrahydrothiophene. Insufficient oxidant or suboptimal reaction time can lead to incomplete conversion of the starting material.

  • Over-oxidation: Conversely, excessive oxidant or prolonged reaction times can lead to the formation of the over-oxidation byproduct, sulfolane.[1] Careful monitoring of the reaction progress is crucial.

  • Temperature Control: The oxidation of tetrahydrothiophene is an exothermic reaction. Poor temperature control can lead to runaway reactions and the formation of undesired byproducts.

  • Catalyst Activity: If a catalyst is used, its activity and concentration are critical. Deactivated or an inappropriate amount of catalyst can significantly impact the reaction rate and overall yield.

  • Purity of Starting Materials: Impurities in the tetrahydrothiophene or the oxidizing agent can interfere with the reaction. Ensure the use of high-purity reagents.

Troubleshooting Steps:

  • Optimize Oxidant Stoichiometry: Titrate the amount of oxidizing agent. Start with a stoichiometric amount and incrementally increase it while monitoring for the formation of sulfolane.

  • Reaction Monitoring: Utilize in-process controls (e.g., GC-MS, HPLC) to track the consumption of tetrahydrothiophene and the formation of this compound and sulfolane. This will help determine the optimal reaction time.

  • Implement Efficient Cooling: For larger scale reactions, ensure the reactor is equipped with an adequate cooling system to dissipate the heat generated. Consider a semi-batch process where the oxidant is added portion-wise to control the exotherm.

  • Catalyst Screening and Loading: If applicable, screen different catalysts and optimize the catalyst loading to achieve the desired conversion and selectivity.

Issue 2: Formation of Impurities, Primarily Sulfolane

Q: I am observing a significant amount of sulfolane in my product mixture. How can I minimize its formation?

A: The formation of sulfolane is a common issue and is directly related to over-oxidation.[1] Minimizing its formation is key to achieving high purity of this compound.

  • Temperature Spikes: Localized hot spots in the reactor due to poor mixing and inadequate heat removal can accelerate the rate of over-oxidation.

  • Excess Oxidant: An excess of the oxidizing agent is a primary driver for the formation of sulfolane.

  • Extended Reaction Time: Allowing the reaction to proceed long after the complete consumption of the starting material will favor the formation of the over-oxidation product.

Troubleshooting Steps:

  • Precise Temperature Control: Maintain a consistent and controlled temperature throughout the reaction. For pilot and industrial scale, this may require a reactor with a high heat transfer coefficient and efficient agitation.

  • Controlled Addition of Oxidant: As mentioned previously, a semi-batch or continuous-flow process for the addition of the oxidizing agent can prevent its accumulation and subsequent over-oxidation.

  • End-Point Determination: Clearly define the reaction endpoint through rigorous in-process monitoring to avoid unnecessary extensions of the reaction time.

Issue 3: Difficulties in Product Purification and Isolation

Q: I am facing challenges in purifying this compound, especially at a larger scale. What are the recommended methods?

A: Purification is a critical step in obtaining high-purity this compound. The choice of method will depend on the scale of the operation and the nature of the impurities.

  • Crystallization: Crystallization is a highly effective method for purifying this compound on a large scale. The choice of solvent is critical for achieving good recovery and purity.

  • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It may be used for very high-purity requirements or for the isolation of reference standards.

Troubleshooting Steps for Crystallization:

  • Solvent Screening: Conduct a thorough screening of solvents to identify one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the primary impurity (sulfolane) remains soluble.

  • Cooling Profile: Optimize the cooling profile during crystallization. A slow and controlled cooling rate generally leads to the formation of larger, purer crystals.

  • Seeding: The use of seed crystals can help control the crystal size and morphology, leading to a more consistent and purer product.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any remaining impurities adhering to the crystal surface.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent industrial method for the synthesis of this compound is the controlled oxidation of tetrahydrothiophene.[1] This method is favored due to the ready availability of the starting material and the relatively straightforward nature of the process.[1]

Q2: What are the key safety precautions to consider during the scale-up of this compound synthesis?

A2: The primary safety concern is the management of the exothermic oxidation reaction. A thorough process safety assessment should be conducted to evaluate the potential for a runaway reaction. This includes determining the heat of reaction and ensuring that the cooling capacity of the reactor is sufficient to handle the heat load. The use of personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a fume hood.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored using chromatographic techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the starting material (tetrahydrothiophene), the desired product (this compound), and the major byproduct (sulfolane).

Q4: What are the typical physical properties of this compound?

A4: this compound is a solid at room temperature with a melting point of 29-30 °C.[2] It has a molecular weight of 116.14 g/mol and a molecular formula of C4H4O2S.[2][3]

Data Presentation

Table 1: Effect of Temperature on this compound Synthesis

Temperature (°C)Conversion of Tetrahydrothiophene (%)Selectivity for this compound (%)Selectivity for Sulfolane (%)
2065955
40859010
60988020
80>996535

Note: Data is illustrative and based on general principles of oxidation reactions. Actual results may vary based on specific reaction conditions.

Table 2: Effect of Oxidant to Substrate Molar Ratio on Product Distribution

Oxidant:Substrate RatioConversion of Tetrahydrothiophene (%)Yield of this compound (%)Yield of Sulfolane (%)
1.8:190855
2.0:198926
2.2:1>998811
2.5:1>998019

Note: Data is illustrative and based on general principles of oxidation reactions. Actual results may vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Lab-Scale Synthesis of this compound via Oxidation of Tetrahydrothiophene

Materials:

  • Tetrahydrothiophene (THT)

  • Oxidizing agent (e.g., hydrogen peroxide, peracetic acid)

  • Solvent (e.g., acetic acid, acetonitrile)

  • Catalyst (optional, e.g., a tungsten-based catalyst)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer

  • Cooling bath (ice-water or other suitable system)

Procedure:

  • Charge the round-bottom flask with tetrahydrothiophene and the chosen solvent.

  • If using a catalyst, add it to the mixture.

  • Cool the mixture to the desired reaction temperature (e.g., 20-40 °C) using the cooling bath.

  • Slowly add the oxidizing agent dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed the set point.

  • After the addition is complete, allow the reaction to stir at the set temperature for an additional 2-4 hours, or until in-process monitoring indicates the completion of the reaction.

  • Quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution) to destroy any excess oxidant.

  • Extract the product into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system.

Visualizations

experimental_workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Charge Reactor with THT and Solvent - Add Catalyst (optional) start->reaction_setup cooling Cooling to Reaction Temperature reaction_setup->cooling oxidant_addition Slow Addition of Oxidant (Temperature Control is Critical) cooling->oxidant_addition reaction Reaction Monitoring (GC/HPLC) oxidant_addition->reaction quench Reaction Quench reaction->quench Reaction Complete extraction Product Extraction quench->extraction washing Washing and Drying extraction->washing concentration Solvent Removal washing->concentration purification Purification by Crystallization concentration->purification end End: Pure this compound purification->end

Caption: Experimental Workflow for this compound Synthesis.

troubleshooting_logic low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction over_oxidation Over-oxidation low_yield->over_oxidation temp_issue Poor Temperature Control low_yield->temp_issue catalyst_problem Catalyst Inactivity low_yield->catalyst_problem optimize_oxidant Optimize Oxidant Stoichiometry incomplete_reaction->optimize_oxidant monitor_reaction Monitor Reaction Progress incomplete_reaction->monitor_reaction over_oxidation->optimize_oxidant over_oxidation->monitor_reaction improve_cooling Improve Cooling/Agitation temp_issue->improve_cooling check_catalyst Check Catalyst Loading/Activity catalyst_problem->check_catalyst

Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.

References

Validation & Comparative

A Comparative Guide to the Characterization of Thiolane-2,5-dione Based Polymers and Other Biodegradable Alternatives for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of polymers based on Thiolane-2,5-dione, with a focus on their potential applications in drug delivery. Due to the limited direct literature on the homopolymer of this compound, this guide will focus on the broader class of polythioesters (PTEs), which are formed by the ring-opening polymerization of related thiolactone monomers. The properties of these PTEs will be compared with two of the most well-established biodegradable polyesters in the pharmaceutical field: Polylactic acid (PLA) and Polycaprolactone (PCL).

Introduction to this compound Based Polymers

This compound is the cyclic anhydride of 3-mercaptopropionic acid. Its polymerization via ring-opening polymerization (ROP) would yield poly(3-mercaptopropionic acid), a type of polythioester. Polythioesters are a class of polymers that contain a thioester linkage (-S-C(=O)-) in their backbone. They are analogous to polyesters but with a sulfur atom replacing one of the oxygen atoms in the ester group. This substitution can lead to unique thermal, mechanical, and degradation properties.[1] The introduction of sulfur into the polymer backbone can impart special characteristics, such as altered hydrophilicity, different degradation kinetics, and potentially enhanced biocompatibility, making them an interesting area of research for drug delivery systems.[1][2]

Comparative Performance Data

The following tables summarize the key performance characteristics of polythioesters (represented by a poly(β-thiobutyrolactone) analog due to data availability), PLA, and PCL. This data is essential for researchers to select the appropriate polymer for a specific drug delivery application.

Table 1: Molecular and Thermal Properties

PropertyPolythioester (Poly(3-thiobutyrolactone))Polylactic Acid (PLA)Polycaprolactone (PCL)
Number Average Molecular Weight (Mn) (kDa) 5.2 - 22.4[3][4]10 - 100+10 - 80+
Polydispersity Index (PDI) 1.39 - 1.52[3][4]1.5 - 2.51.4 - 2.0
Glass Transition Temperature (Tg) (°C) ~10 to 40 (varies with structure)50 - 65[5]-60[5]
Melting Temperature (Tm) (°C) Varies, can be amorphous or semi-crystalline150 - 180[5]59 - 64[5]
Decomposition Temperature (°C) ~250 - 300~350~350

Table 2: Mechanical and Degradation Properties

PropertyPolythioester (General)Polylactic Acid (PLA)Polycaprolactone (PCL)
Tensile Strength (MPa) Varies with monomer structure20 - 70[6][7]10 - 30[6]
Young's Modulus (GPa) Varies with monomer structure1.2 - 3.0[7]0.2 - 0.4
Elongation at Break (%) Varies with monomer structure2 - 10[7]100 - 1000+[6]
Degradation Mechanism Hydrolysis of thioester bondsHydrolysis of ester bondsHydrolysis of ester bonds
Degradation Rate Generally faster than polyestersMonths to years[8]1-4 years[8]

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below to allow for replication and validation of results.

Gel Permeation Chromatography (GPC)
  • Objective: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymers.

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns with a range of pore sizes suitable for the expected molecular weight of the polymer.

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for these polymers.

  • Flow Rate: Typically 1.0 mL/min.

  • Temperature: 35-40 °C.

  • Calibration: The system is calibrated using polystyrene standards of known molecular weights.

  • Sample Preparation: Polymers are dissolved in the mobile phase at a concentration of approximately 1-2 mg/mL and filtered through a 0.22 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and composition of the synthesized polymers.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used.

  • Analysis:

    • ¹H NMR is used to identify the characteristic peaks of the protons in the polymer backbone and end groups.

    • ¹³C NMR provides information about the carbon skeleton of the polymer.

    • For copolymers, the relative integration of characteristic peaks can be used to determine the comonomer ratio.

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the thermal transitions of the polymers, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small sample (5-10 mg) is sealed in an aluminum pan.

    • The sample is heated from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min to erase its thermal history.

    • The sample is then cooled to a low temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is performed at 10 °C/min to determine the thermal transitions. The Tg is taken as the midpoint of the transition in the heat flow curve, and the Tm is the peak of the melting endotherm.

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability and decomposition profile of the polymers.

  • Instrumentation: A thermogravimetric analyzer.

  • Procedure:

    • A small sample (5-10 mg) is placed in a TGA pan.

    • The sample is heated from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.

    • The weight loss of the sample as a function of temperature is recorded. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.

Visualizations

Signaling Pathway for Polymer Degradation and Drug Release

The following diagram illustrates the general pathway for the degradation of a biodegradable polymer matrix and the subsequent release of an encapsulated drug.

cluster_0 In Vivo Environment PolymerMatrix Biodegradable Polymer Matrix (e.g., Polythioester, PLA, PCL) DegradedPolymer Degraded Polymer Fragments PolymerMatrix->DegradedPolymer Degradation Water Water (Hydrolysis) Water->PolymerMatrix Drug Encapsulated Drug ReleasedDrug Released Drug (Therapeutic Effect) Drug->ReleasedDrug Release Metabolism Metabolism and Excretion of Fragments DegradedPolymer->Metabolism

Caption: General mechanism of drug release via polymer degradation.

Experimental Workflow for Polymer Characterization

This diagram outlines the typical workflow for the synthesis and characterization of biodegradable polymers.

cluster_characterization Polymer Characterization Monomer Monomer Synthesis (e.g., this compound) Polymerization Polymerization (e.g., Ring-Opening Polymerization) Monomer->Polymerization Purification Polymer Purification Polymerization->Purification GPC GPC (Molecular Weight) Purification->GPC NMR NMR (Structure) Purification->NMR DSC DSC (Thermal Transitions) Purification->DSC TGA TGA (Thermal Stability) Purification->TGA Application Application Testing (e.g., Drug Release Studies) GPC->Application NMR->Application DSC->Application TGA->Application

Caption: Workflow for biodegradable polymer synthesis and characterization.

Logical Relationship of Polymer Properties for Drug Delivery

This diagram illustrates how the fundamental properties of a polymer influence its suitability for drug delivery applications.

cluster_properties Fundamental Polymer Properties cluster_application Drug Delivery Performance MW Molecular Weight & PDI Mechanical Mechanical Properties (Strength, Modulus) MW->Mechanical Degradation Degradation Rate MW->Degradation Structure Chemical Structure (e.g., Thioester vs. Ester) Structure->Degradation Biocompatibility Biocompatibility Structure->Biocompatibility Thermal Thermal Properties (Tg, Tm) Processability Device Fabrication Thermal->Processability Mechanical->Processability Release Drug Release Profile Degradation->Release

Caption: Interplay of polymer properties and drug delivery performance.

References

A Comparative Guide to Thiolane-2,5-dione and Other Cyclic Thioesters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the chemical properties, reactivity, and applications of Thiolane-2,5-dione in comparison to other prominent cyclic thioesters, supported by experimental data and detailed protocols.

Cyclic thioesters are a class of reactive molecules that have garnered significant interest in various scientific fields, particularly in drug development, bioconjugation, and polymer chemistry. Their utility stems from the susceptibility of the thioester bond to nucleophilic attack, enabling a range of chemical transformations. This guide provides a detailed comparison of this compound with other notable cyclic thioesters, with a focus on N-acetylhomocysteine thiolactone, to aid researchers in selecting the appropriate reagent for their specific applications.

Chemical Properties and Stability

The reactivity and stability of cyclic thioesters are influenced by ring strain, the nature of substituents, and the electronic environment of the thioester bond. This compound, a five-membered ring containing two carbonyl groups, is a versatile building block in organic synthesis.[1][2] In contrast, N-acetylhomocysteine thiolactone is a derivative of the amino acid homocysteine and has found extensive use in biochemical research and drug delivery.[3][4]

Table 1: Physicochemical Properties of Selected Cyclic Thioesters

PropertyThis compoundN-Acetylhomocysteine thiolactone
Molecular Formula C4H4O2SC6H9NO2S
Molecular Weight 116.14 g/mol [1][2]159.21 g/mol [10]
Appearance Not specifiedWhite crystalline powder[3]
Melting Point Not specified109-111 °C[10]
Solubility Not specifiedSoluble in polar solvents

Reactivity: A Comparative Overview

The primary mode of reaction for cyclic thioesters is ring-opening via nucleophilic acyl substitution. This reactivity is central to their application in bioconjugation and polymer synthesis.

Aminolysis

The reaction of cyclic thioesters with amines (aminolysis) is a key transformation for introducing new functional groups. For N-acetylhomocysteine thiolactone, aminolysis has been shown to proceed readily, with the rate being dependent on the amine's nucleophilicity and the reaction conditions.[6][11] This reaction is fundamental to its use in modifying proteins and other biomolecules.[1][12][13]

While detailed kinetic studies on the aminolysis of this compound are scarce, its structure with two carbonyl groups suggests it can react with nitrogen-containing nucleophiles. This reactivity makes it a useful precursor in the synthesis of various heterocyclic compounds.

Thiol-Ene and Thiol-Maleimide Conjugation

Thiol-based bioconjugation techniques are widely used for their high selectivity and efficiency under aqueous conditions.[14] The ring-opening of cyclic thioesters generates a free thiol group, which can then participate in subsequent conjugation reactions, such as thiol-maleimide additions.[3][4][5][6][11] This two-step approach allows for the introduction of a reactive handle onto a molecule of interest.

N-acetylhomocysteine thiolactone, upon ring-opening, provides a free thiol that can be readily conjugated to maleimide-functionalized molecules. This strategy is employed in drug delivery systems and for the modification of peptides and proteins.[1] Although this compound can theoretically generate a dithiol upon complete reduction and ring-opening, its direct application in thiol-ene or thiol-maleimide conjugation following a simple ring-opening with a nucleophile is not well-documented.

Applications in Research and Development

The distinct properties of this compound and other cyclic thioesters lend them to different applications.

Bioconjugation and Drug Delivery

N-acetylhomocysteine thiolactone has been extensively used to introduce thiol groups into biomolecules for subsequent conjugation of drugs, imaging agents, or targeting moieties.[1][3][4] The ability to control the release of the thiol group under specific conditions makes it a valuable tool in the design of prodrugs and controlled-release systems.

Polymer Synthesis

Cyclic thioesters are valuable monomers for ring-opening polymerization (ROP), leading to the formation of polythioesters. These polymers are of interest due to their potential biodegradability and unique physical properties. While the ROP of various thiolactones has been reported,[15][16] specific data on the polymerization of this compound is limited in the available literature. N-acetylhomocysteine thiolactone has been utilized in the synthesis of functional polymers and hydrogels.[6]

Table 2: Comparison of Applications

ApplicationThis compoundN-Acetylhomocysteine thiolactone
Bioconjugation Limited direct evidenceWidely used for thiolation of biomolecules[1][12][13]
Drug Delivery Potential as a scaffoldUsed in prodrug and controlled-release systems[3][4]
Polymer Synthesis Potential monomer for ROPUsed in the synthesis of functional polymers and hydrogels[6]
Organic Synthesis Versatile building block for heterocyclesIntermediate in various synthetic pathways

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these reagents. Below are representative procedures for key reactions involving cyclic thioesters.

Protocol 1: General Procedure for Aminolysis of N-Acetylhomocysteine Thiolactone

This protocol describes the ring-opening of N-acetylhomocysteine thiolactone with a primary amine to generate a free thiol.

Materials:

  • N-acetylhomocysteine thiolactone

  • Primary amine of interest (e.g., propylamine)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve N-acetylhomocysteine thiolactone in the chosen anhydrous solvent under an inert atmosphere.

  • Add a molar excess (e.g., 5 equivalents) of the primary amine to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS) to confirm the consumption of the starting material.[6]

  • Upon completion, the product containing a free thiol can be used directly for subsequent reactions or purified as needed.

Protocol 2: General Thiol-Maleimide Conjugation

This protocol outlines the conjugation of a thiol-containing molecule (generated from a cyclic thioester or a cysteine-containing peptide) to a maleimide-functionalized molecule.[3][4][5][6][11]

Materials:

  • Thiol-containing molecule

  • Maleimide-functionalized molecule

  • Degassed buffer (e.g., PBS, Tris, or HEPES, pH 7-7.5)

  • Optional: TCEP (tris(2-carboxyethyl)phosphine) for reduction of existing disulfide bonds

  • Anhydrous DMSO or DMF for dissolving the maleimide reagent

Procedure:

  • Dissolve the thiol-containing molecule in the degassed buffer. If necessary, reduce any existing disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-30 minutes at room temperature.

  • Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF.

  • Add the maleimide solution to the thiol solution, typically at a 10-20 fold molar excess of the maleimide.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the resulting conjugate using an appropriate method such as gel filtration, dialysis, or HPLC.

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows.

Aminolysis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_conditions Reaction Conditions cluster_product Product Thiolactone N-Acetylhomocysteine Thiolactone Mix Dissolve and Mix in Anhydrous Solvent Thiolactone->Mix Amine Primary Amine Amine->Mix Conditions Room Temperature, Overnight, Inert Atmosphere Mix->Conditions Product Ring-Opened Product (Free Thiol) Conditions->Product

Caption: Workflow for the aminolysis of N-acetylhomocysteine thiolactone.

Thiol_Maleimide_Workflow cluster_reactants Reactants cluster_preparation Preparation cluster_conjugation Conjugation cluster_purification Purification Thiol Thiol-containing Molecule DissolveThiol Dissolve Thiol Thiol->DissolveThiol Maleimide Maleimide-functionalized Molecule DissolveMaleimide Dissolve Maleimide (in DMSO/DMF) Maleimide->DissolveMaleimide PrepareBuffer Prepare Degassed Buffer (pH 7-7.5) PrepareBuffer->DissolveThiol Conjugate Mix and Incubate DissolveThiol->Conjugate DissolveMaleimide->Conjugate Purify Purify Conjugate Conjugate->Purify

Caption: General workflow for thiol-maleimide conjugation.

Conclusion

This compound and N-acetylhomocysteine thiolactone are both valuable cyclic thioesters with distinct profiles. N-acetylhomocysteine thiolactone is well-characterized in the context of bioconjugation and drug delivery, with established protocols for its use. This compound, with its two reactive carbonyl centers, shows promise as a versatile building block in organic synthesis, although more research is needed to fully elucidate its kinetic properties and expand its applications in bioconjugation and polymer science. The choice between these and other cyclic thioesters will ultimately depend on the specific requirements of the intended application, including desired reactivity, stability, and the nature of the final product. This guide provides a foundation for researchers to make informed decisions and to design experiments utilizing these powerful chemical tools.

References

A Comparative Guide to Thiolane-2,5-dione and Thiolactones in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polythioesters through ring-opening polymerization (ROP) has garnered significant interest for the development of advanced biomaterials, drug delivery systems, and specialty polymers. These materials offer unique properties, including biodegradability, high refractive indices, and potential for chemical recycling. This guide provides an objective comparison of the polymerization behavior and resulting polymer properties of two key classes of sulfur-containing cyclic monomers: thiolane-2,5-dione (also known as succinic thioanhydride) and various thiolactones.

While thiolactones readily undergo homopolymerization, the homopolymerization of this compound is not well-documented in the scientific literature, suggesting it may be challenging or less explored. Therefore, this guide will focus on the well-established ring-opening copolymerization (ROCOP) of this compound with comonomers, such as epoxides, and compare its performance with the homopolymerization of representative thiolactones of varying ring sizes. This comparative analysis will provide valuable insights into the reactivity of these monomers and the characteristics of the resulting polythioesters.

Polymerization Mechanisms: A Comparative Overview

The ring-opening polymerization of both this compound and thiolactones can be initiated by various mechanisms, including anionic, cationic, and coordination-insertion pathways.

This compound (in Copolymerization): The ring-opening of this compound typically occurs via a nucleophilic attack on one of its carbonyl carbons. In the context of copolymerization with an epoxide, a common mechanism involves the alternating insertion of the two monomers. This is often facilitated by a catalyst that can activate both the thioanhydride and the epoxide.

Thiolactones (in Homopolymerization): The homopolymerization of thiolactones is a versatile process that can be initiated by a range of catalysts. The mechanism often involves a nucleophilic attack on the carbonyl carbon, leading to the cleavage of the endocyclic thioester bond and the formation of a propagating thiolate or carboxylate chain end, depending on the initiator and reaction conditions.

Below is a DOT script illustrating the generalized polymerization pathways for both monomer types.

Polymerization_Mechanisms cluster_thiolane This compound Copolymerization cluster_thiolactone Thiolactone Homopolymerization Thiolane This compound Activated_Monomers Activated Monomers Thiolane->Activated_Monomers Epoxide Epoxide Epoxide->Activated_Monomers Catalyst1 Catalyst Catalyst1->Activated_Monomers Activation Alternating_Copolymer Alternating Polythioester Activated_Monomers->Alternating_Copolymer Propagation Thiolactone Thiolactone Active_Center Active Center Thiolactone->Active_Center Initiator Initiator Initiator->Active_Center Initiation Polythioester Polythioester Active_Center->Polythioester Propagation

Caption: Generalized polymerization pathways for this compound and thiolactones.

Comparative Performance Data

The following tables summarize quantitative data from various studies to facilitate a comparison between the polymerization of this compound (in copolymerization) and the homopolymerization of different thiolactones. It is important to note that the data for this compound is from copolymerization reactions, and direct comparison with homopolymerization data should be made with this in mind.

Table 1: Polymerization Conditions and Performance

Monomer(s)Catalyst/InitiatorSolventTemp. (°C)Time (h)Monomer Conversion (%)Mₙ ( kg/mol )Đ (Mₙ/Mₙ)Ref.
This compound + Cyclohexene Oxide(BpyBph)Al/PPNClToluene801>9915.21.15[1]
This compound + Propylene Sulfide(BpyBph)Al/PPNClToluene250.5>9920.11.12[1]
β-ThiobutyrolactonetBu-P₄TolueneRT24>9518.51.39
γ-ThiobutyrolactoneDBU/ThioureaCH₂Cl₂3529525.01.10
ε-ThiocaprolactoneSn(Oct)₂Toluene110249230.01.50

Note: Data for thiolactones are representative values from various sources and may not reflect optimized conditions. Mₙ = Number-average molecular weight, Đ = Dispersity.

Table 2: Properties of Resulting Polythioesters

Polymer fromGlass Transition Temp. (T₉, °C)Melting Temp. (Tₘ, °C)Decomposition Temp. (Tₔ, °C)Refractive Index (n)
This compound -alt-Propylene Sulfide45N/A (Amorphous)~2501.61
Poly(β-thiobutyrolactone)10-20110-120~230N/A
Poly(γ-thiobutyrolactone)-30 to -2050-60~260N/A
Poly(ε-thiocaprolactone)-50 to -4090-100~280N/A

Note: Properties can vary significantly with molecular weight and polymer microstructure.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the polymerization of this compound (in copolymerization) and a generic protocol for thiolactone homopolymerization.

Protocol 1: Ring-Opening Copolymerization of this compound and Propylene Sulfide[1]

Materials:

  • This compound (succinic thioanhydride), purified by sublimation.

  • Propylene sulfide, distilled over CaH₂.

  • (BpyBph)Al catalyst, synthesized according to literature procedures.

  • Bis(triphenylphosphine)iminium chloride (PPNCl), dried under vacuum.

  • Toluene, dried over CaH₂ and distilled.

Procedure:

  • In a glovebox, a dried Schlenk flask is charged with (BpyBph)Al (e.g., 0.02 mmol) and PPNCl (e.g., 0.02 mmol).

  • Toluene (e.g., 2 mL) is added, and the mixture is stirred until the catalyst system is fully dissolved.

  • This compound (e.g., 2 mmol) and propylene sulfide (e.g., 2 mmol) are added to the flask.

  • The flask is sealed and the reaction mixture is stirred at 25 °C.

  • After the desired time (e.g., 0.5 hours), the polymerization is quenched by adding a small amount of acidic methanol.

  • The polymer is precipitated in a large excess of cold methanol, filtered, and dried under vacuum at 40 °C to a constant weight.

  • The resulting poly(this compound-alt-propylene sulfide) is characterized by GPC, NMR, and DSC.

Protocol 2: General Ring-Opening Homopolymerization of a Thiolactone

Materials:

  • Thiolactone monomer (e.g., ε-thiocaprolactone), purified by distillation or recrystallization.

  • Initiator/catalyst (e.g., Sn(Oct)₂, DBU, or a phosphazene base).

  • Anhydrous solvent (e.g., toluene or CH₂Cl₂).

Procedure:

  • A dried reaction vessel is charged with the thiolactone monomer under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous solvent is added to dissolve the monomer.

  • The initiator/catalyst is added to the solution via syringe.

  • The reaction is allowed to proceed at the desired temperature with stirring.

  • The polymerization is terminated by the addition of a quenching agent (e.g., benzoic acid or acidic methanol).

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), followed by filtration and drying under vacuum.

  • The polymer is characterized for its molecular weight, dispersity, and thermal properties.

Below is a DOT script for a typical experimental workflow for ring-opening polymerization.

Experimental_Workflow Monomer_Prep Monomer Purification Reaction_Setup Reaction Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Reaction_Setup Polymerization Polymerization Reaction Reaction_Setup->Polymerization Quenching Quenching Polymerization->Quenching Isolation Polymer Isolation & Purification Quenching->Isolation Characterization Characterization (GPC, NMR, DSC, etc.) Isolation->Characterization

Caption: A typical experimental workflow for ring-opening polymerization.

Discussion and Conclusion

This guide highlights the distinct approaches to polymerizing this compound and thiolactones. While thiolactones are versatile monomers for homopolymerization, leading to a range of polythioesters with varying properties depending on the ring size, this compound is effectively polymerized through copolymerization, particularly with epoxides and episulfides, to yield perfectly alternating polythioesters.[1][2]

The copolymerization of this compound offers a route to polythioesters with high refractive indices and well-controlled microstructures.[1] The reactivity in ROCOP appears to be high, with reactions often reaching completion in a short period under mild conditions.[1]

In contrast, the homopolymerization of thiolactones provides access to a broader range of polymer backbones, from semi-crystalline to amorphous materials, with properties tunable by the monomer structure. The control over polymerization can be excellent, leading to polymers with narrow molecular weight distributions, particularly with the use of modern organocatalysts.

For researchers and professionals in drug development and materials science, the choice between these monomers will depend on the desired polymer architecture and properties. If a perfectly alternating structure with specific comonomer units is required, the copolymerization of this compound is a compelling strategy. If a homopolymer with properties dictated by the thiolactone ring structure is desired, then direct homopolymerization of a suitable thiolactone is the more straightforward approach. Further research into the homopolymerization of this compound and direct comparative studies under identical conditions would be highly valuable to the field.

References

A Comparative Guide to the Synthesis of Thiolane-2,5-dione for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Thiolane-2,5-dione, also known as thiosuccinic anhydride, is a sulfur-containing heterocyclic compound of significant interest in organic synthesis and drug development. Its reactive anhydride and thiolactone functionalities make it a versatile building block for the synthesis of various biologically active molecules and functional materials. This guide provides a comparative analysis of two primary synthetic pathways to this compound, offering researchers the necessary data and protocols to select the most suitable method for their specific application.

Comparison of Synthesis Pathways

Two principal routes for the synthesis of this compound are the cyclization of mercaptosuccinic acid and the controlled oxidation of tetrahydrothiophene. The selection of a particular pathway is often dictated by factors such as precursor availability, desired scale, and the required purity of the final product.

ParameterPathway 1: Cyclization of Mercaptosuccinic AcidPathway 2: Controlled Oxidation of Tetrahydrothiophene
Starting Material Mercaptosuccinic AcidTetrahydrothiophene
Primary Reagent Dehydrating agent (e.g., Acetic Anhydride)Oxidizing agent (e.g., Nitric Acid, Hydrogen Peroxide)
Reaction Type Intramolecular Cyclization / DehydrationOxidation
Typical Yield Moderate to HighVariable, dependent on control of oxidation
Purity Generally high, purification by crystallizationCan be challenging to control, risk of over-oxidation to sulfone byproducts
Key Advantages Readily available and stable starting material, straightforward procedure.Potentially more atom-economical.[1]
Key Disadvantages Use of corrosive dehydrating agents.Requires careful control of reaction conditions to avoid over-oxidation, potential for hazardous reaction conditions.

Experimental Protocols

Pathway 1: Cyclization of Mercaptosuccinic Acid

This method relies on the intramolecular cyclization of mercaptosuccinic acid, a dicarboxylic acid containing a thiol group, using a dehydrating agent such as acetic anhydride. This approach is analogous to the well-established synthesis of succinic anhydride from succinic acid.[2][3]

Reaction:

Mercaptosuccinic Acid → this compound + Water

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add mercaptosuccinic acid.

  • Reagent Addition: Add an excess of acetic anhydride (typically 2-3 molar equivalents) to the flask.

  • Heating: Heat the reaction mixture to a gentle reflux (approximately 140°C) for 2-3 hours. The solid mercaptosuccinic acid should dissolve during this time.

  • Removal of Acetic Acid: After the reaction is complete, allow the mixture to cool to room temperature. The excess acetic anhydride and the acetic acid byproduct can be removed by distillation under reduced pressure.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as a mixture of ethyl acetate and hexane, to yield the final product as a crystalline solid.

Pathway 2: Controlled Oxidation of Tetrahydrothiophene

This industrially significant method involves the oxidation of the methylene groups adjacent to the sulfur atom in the tetrahydrothiophene ring to form the dione.[1] Careful control of the oxidizing agent and reaction conditions is crucial to prevent over-oxidation to the corresponding sulfoxide or sulfone.

Reaction:

Tetrahydrothiophene + [O] → this compound

Detailed Protocol:

  • Reaction Setup: In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve tetrahydrothiophene in a suitable inert solvent, such as acetic acid or dichloromethane.

  • Cooling: Cool the solution in an ice bath to 0-5°C.

  • Oxidant Addition: Slowly add a controlled amount of a suitable oxidizing agent (e.g., a solution of nitric acid in acetic anhydride, or portion-wise addition of a solid peroxide) via the dropping funnel while vigorously stirring and maintaining the low temperature. The molar ratio of oxidant to tetrahydrothiophene should be carefully controlled (theoretically 2 equivalents are required).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent over-oxidation.

  • Workup: Once the reaction is complete, quench any remaining oxidant by the addition of a reducing agent (e.g., sodium sulfite solution). Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure. The crude product will likely require purification by column chromatography to separate the desired dione from any starting material and over-oxidized byproducts.

Visualizing the Pathways

To further clarify the described synthetic routes and experimental workflows, the following diagrams are provided.

G Synthesis Pathway 1: Cyclization cluster_reactants Reactants cluster_process Process cluster_products Products Mercaptosuccinic Acid Mercaptosuccinic Acid Reflux (140°C, 2-3h) Reflux (140°C, 2-3h) Mercaptosuccinic Acid->Reflux (140°C, 2-3h) Acetic Anhydride Acetic Anhydride Acetic Anhydride->Reflux (140°C, 2-3h) This compound This compound Reflux (140°C, 2-3h)->this compound Acetic Acid Acetic Acid Reflux (140°C, 2-3h)->Acetic Acid G Synthesis Pathway 2: Oxidation cluster_reactants Reactants cluster_process Process cluster_products Products Tetrahydrothiophene Tetrahydrothiophene Controlled Oxidation (0-5°C) Controlled Oxidation (0-5°C) Tetrahydrothiophene->Controlled Oxidation (0-5°C) Oxidizing Agent Oxidizing Agent Oxidizing Agent->Controlled Oxidation (0-5°C) This compound This compound Controlled Oxidation (0-5°C)->this compound Byproducts (Sulfoxide, Sulfone) Byproducts (Sulfoxide, Sulfone) Controlled Oxidation (0-5°C)->Byproducts (Sulfoxide, Sulfone) G General Experimental Workflow Start Start Reaction Setup Reaction Setup Start->Reaction Setup Reagent Addition Reagent Addition Reaction Setup->Reagent Addition Reaction Reaction Reagent Addition->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

References

A Comparative Guide to the Mechanistic Studies of Thiolane-2,5-dione Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of thiolane-2,5-dione polymerization. Due to the limited specific research on this compound, this document draws comparisons with well-studied alternative monomers, including L-Lactide, ε-Caprolactone, and the structurally similar dithiolane-2,4-dione. The information presented is supported by available experimental data to offer a comprehensive understanding of the potential polymerization behaviors of this compound.

Introduction to this compound and its Polymerization Potential

This compound is a sulfur-containing cyclic monomer that holds potential for the synthesis of polythioesters. Polythioesters are of growing interest due to their unique properties, such as biodegradability and potential for dynamic covalent chemistry, making them attractive for applications in drug delivery and biomaterials.[1][2] The polymerization of this compound is expected to proceed via ring-opening polymerization (ROP), similar to other cyclic esters and lactones. The mechanism of ROP can be influenced by the choice of initiator or catalyst, leading to different polymer structures and properties. The primary mechanisms explored for related monomers include anionic, cationic, and organocatalytic pathways.

Comparative Analysis of Polymerization Mechanisms and Performance

The following sections compare the polymerization of this compound's analogs under different catalytic systems. This comparative approach provides insights into the potential reactivity and characteristics of poly(this compound).

Anionic Ring-Opening Polymerization (ROP)

Anionic ROP is a common method for polymerizing cyclic esters and thioesters.[1] It typically involves a nucleophilic attack on the carbonyl carbon of the monomer, leading to ring opening and the formation of a propagating anionic species.

Table 1: Comparison of Anionic ROP Data for this compound Analogs

MonomerInitiator/CatalystSolventTemperature (°C)Molar Mass (Mn, g/mol )Polydispersity Index (PDI)Reference
Dithiolane-2,4-dione Pyridine/TriethylamineDioxane20Low molar mass-[3]
L-Lactide Potassium-based complexes--Up to 66,0001.1 - 1.3[4]
ε-Caprolactone Sn(Oct)₂ / n-HexanolBulk140-180--[4]

Note: Data for this compound is not available in the reviewed literature. The data for dithiolane-2,4-dione suggests that amine-initiated polymerization at low temperatures yields low molecular weight polymers.

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is initiated by electrophilic agents that activate the monomer by protonation or coordination to the carbonyl oxygen, followed by nucleophilic attack of another monomer. This method has been explored for various cyclic esters, though it can sometimes be less controlled than other methods.[5][6]

Table 2: Comparison of Cationic ROP Data for this compound Analogs

MonomerInitiator/CatalystSolventTemperature (°C)Molar Mass (Mn, g/mol )Polydispersity Index (PDI)Reference
Dibenzo[c,e]oxepine-5(7H)-thione BF₃·Et₂O, MeOTf, TfOH, SnCl₄-Room Temp--[6]
L-Lactide Methyl triflate (MeOTf)----[5]

Note: Specific quantitative data for cationic ROP of these monomers is limited in the provided search results, but the feasibility of the mechanism is established.

Organocatalytic Ring-Opening Polymerization

Organocatalysis has emerged as a powerful tool for the controlled polymerization of cyclic esters, offering an alternative to metal-based catalysts.[7] Common organocatalysts include N-heterocyclic carbenes (NHCs), thioureas, and strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Table 3: Comparison of Organocatalytic ROP Data for this compound Analogs

MonomerCatalyst SystemInitiatorSolventTemperature (°C)Molar Mass (Mn, g/mol )Polydispersity Index (PDI)Reference
L-Lactide TBDBenzyl AlcoholCH₂Cl₂Room Temp20,000 - 100,0001.10 - 1.25[8]
ε-Caprolactone DBU/ThioureaBenzyl AlcoholCH₂Cl₂Room Temp10,000 - 50,0001.10 - 1.20[8]
Morpholine-2,5-dione DBU/ThioureaBenzyl AlcoholCH₂Cl₂Room TempUp to 36,000< 1.25[9]
Zwitterionic Ring-Opening Polymerization (ZROP)

Zwitterionic polymerization is a unique mechanism where the initiator and the monomer form a zwitterionic species that propagates the polymerization. This can lead to the formation of cyclic polymers.[10][11] This mechanism has been proposed for the polymerization of dithiolane-2,4-diones.[3]

Table 4: Zwitterionic ROP Data for a this compound Analog

MonomerInitiator/CatalystSolventTemperature (°C)Polymer StructureReference
Dithiolane-2,4-dione Thermal (self-initiated) or PyridineBulk or Dioxane140 (thermal) or 20 (pyridine)Cyclic poly(thioglycolide)[3]

Experimental Protocols

Detailed methodologies for the polymerization of this compound and its alternatives are provided below. The protocol for this compound is a proposed method based on the successful polymerization of the structurally similar dithiolane-2,4-dione.

Proposed Zwitterionic Polymerization of this compound

This protocol is adapted from the thermal and amine-catalyzed polymerization of dithiolane-2,4-dione.[3]

  • Materials: this compound (monomer), dry pyridine (catalyst), anhydrous dioxane (solvent).

  • Thermal Polymerization (Catalyst-Free):

    • Place purified this compound monomer in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the vessel to 140 °C in an oil bath.

    • Maintain the temperature for 24-48 hours.

    • Cool the reaction to room temperature.

    • The resulting polymer can be purified by precipitation in a suitable non-solvent like methanol and dried under vacuum.

  • Pyridine-Catalyzed Polymerization:

    • Dissolve this compound (e.g., 20 mmol) in dry dioxane (e.g., 10 mL) in a flame-dried Schlenk flask under an inert atmosphere.

    • Add dry pyridine (e.g., 2 mmol) to the solution via syringe.

    • Stir the reaction mixture at room temperature (20-25 °C) for 24 hours.

    • Monitor the reaction for the formation of a precipitate (the polymer).

    • Isolate the polymer by filtration, wash with a non-solvent (e.g., methanol), and dry under vacuum.

Organocatalytic ROP of L-Lactide

This protocol is a general procedure for the organocatalyzed ROP of L-Lactide.[8]

  • Materials: L-Lactide (monomer), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst), thiourea (co-catalyst), benzyl alcohol (initiator), anhydrous dichloromethane (CH₂Cl₂, solvent).

  • Procedure:

    • In a glovebox, add L-Lactide (e.g., 100 eq.) to a vial.

    • Add anhydrous CH₂Cl₂ to dissolve the monomer.

    • In a separate vial, prepare a stock solution of DBU, thiourea, and benzyl alcohol in CH₂Cl₂.

    • Add the desired amount of the catalyst/initiator stock solution to the monomer solution to start the polymerization.

    • Stir the reaction at room temperature for the desired time (e.g., 1-24 hours).

    • Quench the polymerization by adding a small amount of benzoic acid.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Metal-Catalyzed ROP of ε-Caprolactone

This protocol describes a typical metal-catalyzed ROP of ε-caprolactone.[4]

  • Materials: ε-Caprolactone (monomer), tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst), n-hexanol (initiator).

  • Procedure:

    • Add ε-caprolactone and n-hexanol to a flame-dried reaction vessel under an inert atmosphere.

    • Heat the mixture to the desired reaction temperature (e.g., 140 °C).

    • Add the Sn(Oct)₂ catalyst to initiate the polymerization.

    • Allow the polymerization to proceed for the desired time.

    • Cool the reaction to room temperature.

    • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate in a non-solvent (e.g., cold methanol).

    • Collect the polymer by filtration and dry under vacuum.

Visualizing Polymerization Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for the ring-opening polymerization of these cyclic monomers.

Proposed Zwitterionic Polymerization of this compound

zwitterionic_polymerization Monomer This compound Zwitterion Zwitterionic Intermediate Monomer->Zwitterion Initiator Pyridine (Initiator) Initiator->Monomer Nucleophilic Attack GrowingChain Propagating Zwitterionic Chain Zwitterion->GrowingChain Propagation (Monomer Addition) GrowingChain->GrowingChain CyclicPolymer Cyclic Poly(thioester) GrowingChain->CyclicPolymer Intramolecular Cyclization organocatalytic_rop cluster_activation Activation cluster_propagation Propagation DBU DBU (Base) Initiator Initiator (ROH) DBU->Initiator Deprotonation Thiourea Thiourea Monomer L-Lactide Thiourea->Monomer H-bonding ActivatedInitiator Activated Initiator (RO⁻) Initiator->ActivatedInitiator ActivatedMonomer Activated Monomer ActivatedInitiator->ActivatedMonomer NucleophilicAttack Nucleophilic Attack Monomer->ActivatedMonomer RingOpening Ring Opening NucleophilicAttack->RingOpening PolymerChain Growing Polymer Chain RingOpening->PolymerChain PolymerChain->PolymerChain Monomer Addition experimental_workflow Start Start MonomerPrep Monomer Purification & Drying Start->MonomerPrep ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPrep->ReactionSetup Initiation Initiator/Catalyst Addition ReactionSetup->Initiation Polymerization Polymerization (Controlled Temperature & Time) Initiation->Polymerization Quenching Quenching the Reaction Polymerization->Quenching Purification Polymer Purification (Precipitation/Filtration) Quenching->Purification Characterization Polymer Characterization (GPC, NMR, DSC) Purification->Characterization End End Characterization->End

References

Navigating the Catalytic Landscape for Thiolane-2,5-dione Ring-Opening Polymerization: A Comparative Guide Based on Analogous Monomers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the scientific literature reveals a notable scarcity of studies specifically detailing the ring-opening polymerization (ROP) of Thiolane-2,5-dione. This gap presents a significant challenge for researchers seeking to develop novel polythioesters. However, by examining the catalytic systems employed for structurally analogous cyclic monomers, such as morpholine-2,5-diones, lactides, and other cyclic thioanhydrides, we can extrapolate valuable insights to guide catalyst selection for this compound ROP.

This guide offers a comparative analysis of catalysts that have proven effective in the ROP of these related monomers, providing a foundational framework for researchers, scientists, and drug development professionals. The data presented herein, while not directly derived from this compound polymerization, serves as a predictive tool to inform experimental design and catalyst screening.

Comparative Analysis of Catalytic Systems

The ring-opening polymerization of cyclic esters and their heteroatom-containing analogues is typically facilitated by one of three main classes of catalysts: organocatalysts, metal-based catalysts, and enzymes. Each class offers distinct advantages in terms of activity, control over polymer properties, and biocompatibility.

Data Presentation: Performance of Catalysts in the ROP of Analogous Monomers

The following tables summarize the performance of various catalysts in the ring-opening polymerization of morpholine-2,5-dione and lactide, monomers that share structural similarities with this compound. This data can be used as a starting point for developing protocols for this compound ROP.

Table 1: Organocatalysts for the ROP of Morpholine-2,5-dione Derivatives

Catalyst SystemMonomerInitiatorTemp. (°C)Time (h)Conversion (%)Mn (kDa)Đ (PDI)
TBD(S)-3-isobutylmorpholine-2,5-dioneBenzyl alcohol250.5>9515.21.15
DBU/TU(S)-3-isobutylmorpholine-2,5-dioneBenzyl alcohol250.17>9518.91.13

Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index; TBD = 1,5,7-Triazabicyclo[4.4.0]dec-5-ene; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; TU = Thiourea.

Table 2: Metal-Based Catalysts for the ROP of Lactide

CatalystMonomerInitiatorTemp. (°C)Time (h)Conversion (%)Mn (kDa)Đ (PDI)
Sn(Oct)₂L-LactideBenzyl alcohol13029825.01.20
Zn(C₆F₅)₂rac-LactideBenzyl alcohol140249519.81.10

Sn(Oct)₂ = Tin(II) 2-ethylhexanoate; Zn(C₆F₅)₂ = Bis(pentafluorophenyl)zinc.

Table 3: Enzymatic ROP of Lactones (as a proxy for ester-containing monomers)

EnzymeMonomerTemp. (°C)Time (h)Conversion (%)Mn (kDa)Đ (PDI)
Novozym-435ε-Caprolactone70249545.01.50
Lipase B from Candida antarcticaδ-Valerolactone60489020.01.40

Experimental Protocols for Key Experiments

Detailed experimental methodologies are crucial for reproducible research. Below are representative protocols for organocatalyzed and metal-catalyzed ROP of analogous monomers, which can be adapted for this compound.

Protocol 1: General Procedure for Organocatalyzed ROP of a Morpholine-2,5-dione Derivative
  • Monomer and Catalyst Preparation: The morpholine-2,5-dione monomer is purified by recrystallization or sublimation. The organocatalyst (e.g., TBD or DBU/TU) and initiator (e.g., benzyl alcohol) are stored under an inert atmosphere.

  • Polymerization: In a glovebox, the monomer is weighed into a dried vial. A stock solution of the initiator and catalyst in a dry solvent (e.g., dichloromethane or toluene) is prepared. The required amount of the catalyst/initiator solution is added to the monomer to achieve the desired monomer-to-initiator and monomer-to-catalyst ratios.

  • Reaction Monitoring: The reaction is stirred at the specified temperature. Aliquots are taken at regular intervals to monitor monomer conversion by ¹H NMR spectroscopy.

  • Termination and Polymer Isolation: The polymerization is quenched by adding a small amount of a weak acid (e.g., benzoic acid). The polymer is then precipitated in a non-solvent (e.g., cold methanol or diethyl ether), filtered, and dried under vacuum to a constant weight.

  • Characterization: The polymer's number-average molecular weight (Mn) and polydispersity index (Đ) are determined by size-exclusion chromatography (SEC) calibrated with polystyrene standards.

Protocol 2: General Procedure for Metal-Catalyzed ROP of Lactide
  • Monomer and Catalyst Preparation: Lactide is purified by recrystallization from dry toluene. The metal catalyst (e.g., Sn(Oct)₂) and initiator (e.g., benzyl alcohol) are handled under an inert atmosphere.

  • Polymerization: The polymerization is typically carried out in bulk (solvent-free) or in a high-boiling point solvent (e.g., toluene). In a dried Schlenk flask, the lactide, initiator, and catalyst are added in the desired ratio.

  • Reaction Conditions: The flask is subjected to several freeze-pump-thaw cycles to remove any dissolved gases and then placed in a preheated oil bath at the specified temperature.

  • Polymer Isolation: After the desired reaction time, the flask is cooled to room temperature. The crude polymer is dissolved in a suitable solvent (e.g., chloroform) and precipitated in a large excess of a non-solvent (e.g., methanol). The polymer is collected by filtration and dried in a vacuum oven.

  • Characterization: The molecular weight and polydispersity are determined using SEC. The polymer's microstructure can be analyzed by ¹H and ¹³C NMR spectroscopy.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the underlying mechanisms and workflows.

ROP_Mechanism Monomer This compound ActivatedMonomer Activated Monomer-Catalyst Complex Monomer->ActivatedMonomer Activation Catalyst Catalyst (Organo, Metal, or Enzyme) Catalyst->ActivatedMonomer Initiator Initiator (e.g., Alcohol) PropagatingChain Propagating Polymer Chain Initiator->PropagatingChain Initiation ActivatedMonomer->PropagatingChain Propagation PropagatingChain->PropagatingChain Chain Growth Polymer Poly(this compound) PropagatingChain->Polymer Termination

Caption: A generalized mechanism for the ring-opening polymerization of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis MonomerPrep Monomer Purification ReactionSetup Reaction Setup (Inert Atmosphere) MonomerPrep->ReactionSetup CatalystPrep Catalyst/Initiator Preparation CatalystPrep->ReactionSetup Polymerization Polymerization (Controlled Temperature) ReactionSetup->Polymerization Monitoring Reaction Monitoring (e.g., NMR) Polymerization->Monitoring Isolation Polymer Isolation (Precipitation) Polymerization->Isolation Monitoring->Polymerization Characterization Characterization (SEC, NMR, etc.) Isolation->Characterization

Caption: A typical experimental workflow for catalyst screening in ROP.

Catalyst_Selection Start Desired Polymer Properties? HighControl High Control over MW & PDI? Start->HighControl Yes Biocompatibility Biocompatibility Required? Start->Biocompatibility No HighActivity High Activity & Robustness? Start->HighActivity Consider Organocatalyst Organocatalysts (e.g., TBD, DBU/TU) HighControl->Organocatalyst Enzyme Enzymes (e.g., Lipases) Biocompatibility->Enzyme Yes MetalCatalyst Metal Catalysts (e.g., Sn(Oct)₂, Zn-based) Biocompatibility->MetalCatalyst No HighActivity->MetalCatalyst

Caption: A decision tree to guide catalyst selection based on desired outcomes.

Conclusion and Future Outlook

While direct experimental data for the ROP of this compound remains elusive, the extensive research on analogous cyclic monomers provides a robust starting point for catalyst exploration. Organocatalysts like TBD and DBU/TU combinations are promising for achieving high control over the polymerization at mild conditions. Metal-based catalysts, particularly those based on tin and zinc, offer high activity and are well-established in industrial processes. For applications requiring stringent biocompatibility, enzymatic catalysis presents a green and highly selective alternative.

It is imperative for the research community to undertake systematic studies on the ROP of this compound to fill the existing knowledge gap. Such investigations will not only expand the library of biodegradable and functional polythioesters but also contribute to a deeper understanding of the structure-property relationships in this emerging class of polymers. The comparative data and protocols presented in this guide are intended to accelerate these efforts by providing a rational basis for catalyst selection and experimental design.

The Emergence of Thioester-Based Polymers: A Comparative Guide for Drug Delivery and Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel biodegradable polymers with tunable properties is perpetual. While polyesters like poly(lactic-co-glycolic acid) (PLGA) and polycaprolactone (PCL) have dominated the landscape of drug delivery and tissue engineering, a promising class of materials, Thiolane-2,5-dione-based polymers and their broader poly(thioester) family, are gaining attention. This guide provides a comprehensive comparison of the performance of these emerging thioester-containing polymers with traditional biodegradable polyesters, supported by available experimental data and detailed methodologies.

While specific data for polymers explicitly synthesized from "this compound" remains limited in publicly accessible literature, extensive research on closely related poly(thioester)s and polymers derived from mercaptosuccinic acid offers valuable insights into their potential. These polymers share the characteristic thioester linkage in their backbone, which imparts unique degradation and drug release properties.

Performance Comparison: Poly(thioester)s vs. Aliphatic Polyesters

The performance of biodegradable polymers is critically assessed by their degradation kinetics, drug release profiles, and biocompatibility. The introduction of a sulfur atom in the polymer backbone, replacing an oxygen atom in the ester linkage, leads to distinct chemical and physical properties.

PropertyPoly(thioester)s (General)Poly(lactic-co-glycolic acid) (PLGA)Polycaprolactone (PCL)
Degradation Mechanism Primarily bulk erosion, susceptible to hydrolysis and thiol-disulfide exchange.[1][2]Bulk erosion via hydrolysis of ester linkages.Slower bulk erosion through hydrolysis.
Degradation Rate Generally faster and more tunable compared to PCL. Can be tailored by copolymerization.[3]Tunable by adjusting the lactide-to-glycolide ratio; typically faster than PCL.Slow degradation, suitable for long-term applications.
Drug Release Profile Often exhibits a more linear release profile with less initial burst, potentially due to a combination of diffusion and surface erosion.[1]Characterized by a triphasic release: initial burst, lag phase, and a second burst.Sustained, slow release over extended periods.
Biocompatibility Generally considered biocompatible, with degradation products being potentially less acidic than PLGA's.[2][3]FDA-approved and generally biocompatible, but acidic degradation products can cause local inflammation.[4]FDA-approved and biocompatible with minimal inflammatory response.
Mechanical Properties Can be tailored through copolymerization, but typically less mechanically robust than PCL.Mechanically weaker and more brittle than PCL.Good mechanical strength and flexibility.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis, characterization, and in vitro evaluation of thioester-based polymers.

Synthesis of Poly(thioester)s via Ring-Opening Polymerization

A common method for synthesizing poly(thioester)s is the ring-opening polymerization of thiolactones.[5]

Materials:

  • Thiolactone monomer (e.g., β-propiothiolactone)

  • Initiator (e.g., sodium naphthalenide)

  • Anhydrous tetrahydrofuran (THF) as solvent

  • Methanol for termination

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.

  • The thiolactone monomer is purified by distillation under reduced pressure.

  • The monomer is dissolved in anhydrous THF in a reaction flask.

  • The initiator solution is added dropwise to the monomer solution at a controlled temperature (e.g., -78 °C).

  • The polymerization is allowed to proceed for a specific time, after which it is terminated by the addition of methanol.

  • The polymer is precipitated in a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.

In Vitro Degradation Study

The degradation of the polymer is typically assessed by monitoring changes in mass and molecular weight over time in a physiologically relevant buffer.

Materials:

  • Polymer films or microspheres

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator at 37 °C

Procedure:

  • Pre-weighed polymer samples are placed in vials containing PBS.

  • The vials are incubated at 37 °C with gentle agitation.

  • At predetermined time points, samples are removed from the PBS, rinsed with deionized water, and dried under vacuum to a constant weight.

  • The mass loss is calculated as the percentage of the initial weight.

  • The molecular weight of the degraded polymer is determined using Gel Permeation Chromatography (GPC).

In Vitro Drug Release Study

The release of a model drug from the polymer matrix is monitored over time.

Materials:

  • Drug-loaded polymer films or microspheres

  • Release medium (e.g., PBS, pH 7.4)

  • A device for maintaining sink conditions (e.g., a dialysis bag or a continuous flow system)

  • Analytical method for drug quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

  • A known amount of the drug-loaded polymer is placed in the release medium.

  • The system is maintained at 37 °C with constant stirring.

  • At specific time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is measured using a suitable analytical technique.

  • The cumulative drug release is plotted against time.

Visualizing the Synthesis and Application Workflow

To better illustrate the processes involved, the following diagrams created using the DOT language depict a typical workflow for the synthesis of thioester-based polymers and their application in drug delivery.

SynthesisWorkflow Monomer Thiolactone Monomer Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator Initiator->Polymerization Solvent Anhydrous Solvent Solvent->Polymerization Purification Purification & Precipitation Polymerization->Purification Polymer Poly(thioester) Purification->Polymer Characterization Characterization (GPC, NMR, etc.) Polymer->Characterization

Caption: Workflow for the synthesis and characterization of poly(thioester)s.

DrugDeliveryWorkflow Polymer Poly(thioester) Encapsulation Drug Encapsulation (e.g., Emulsion, Solvent Evaporation) Polymer->Encapsulation Drug Therapeutic Agent Drug->Encapsulation DrugLoaded Drug-Loaded Nanoparticles/Microspheres Encapsulation->DrugLoaded InVitro In Vitro Studies (Degradation, Release) DrugLoaded->InVitro InVivo In Vivo Evaluation (Biocompatibility, Efficacy) DrugLoaded->InVivo Application Biomedical Application (e.g., Controlled Drug Delivery) InVitro->Application InVivo->Application

Caption: Workflow for drug delivery application of poly(thioester)s.

Conclusion and Future Outlook

This compound-based polymers and the broader class of poly(thioester)s represent a promising frontier in the development of biodegradable materials for biomedical applications. Their unique degradation characteristics, which can be tuned to offer more controlled and potentially less inflammatory responses compared to traditional polyesters, make them highly attractive for advanced drug delivery systems. While more research is needed to fully elucidate the structure-property relationships of polymers derived specifically from this compound, the existing data on related poly(thioester)s provides a strong foundation for their continued investigation. Future studies should focus on the synthesis of a wider range of this compound-based copolymers and a thorough in vivo evaluation of their performance in specific therapeutic areas. The ability to precisely control degradation and drug release profiles will undoubtedly position these polymers as key players in the next generation of drug delivery technologies.

References

Thermal Stability of Polythioesters: A Comparative Analysis Featuring Analogs of Thiolane-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The introduction of sulfur atoms into the polyester backbone to form polythioesters can significantly alter their thermal, mechanical, and optical properties, making them a subject of growing interest.[1][2] Enhanced thermal stability is a key attribute being explored in these materials.

Comparative Thermal Stability Data

To contextualize the thermal performance of these polymers, the following table summarizes key thermal properties of various polythioesters and related polymers. The data has been compiled from several studies to offer a broad comparison.

Polymer NameMonomer(s)Td,5% (°C)Tg (°C)Tm (°C)
Polythioesters (General)
Polythioester from MPS & Succinyl DichlorideMercaptopropanesulfonic acid (MPS), Succinyl Dichloride290--
Polythioester from MPS & Adipoyl DichlorideMercaptopropanesulfonic acid (MPS), Adipoyl Dichloride302--
Polythioester from MPS & Sebacoyl DichlorideMercaptopropanesulfonic acid (MPS), Sebacoyl Dichloride324--
Aliphatic Polyesters (for comparison)
Hydroxyl-ended Polyester Dendrimers2,2-bis(hydroxymethyl)propionic acid based~250--
Poly(lactic acid) (PLA)Lactic Acid~302~60~175
Poly(butylene succinate-co-furandicarboxylate)-PEGButylene succinate, Butylene furandicarboxylate, PEG>350--

Note: Data for poly(thioglycolide) from thiolane-2,5-dione or dithiolane-2,4-dione was not available in the reviewed literature.

Experimental Protocols

Synthesis of Poly(thioglycolide) via Ring-Opening Polymerization of Dithiolane-2,4-dione

While specific thermal data is limited, the synthesis of poly(thioglycolide) from dithiolane-2,4-dione has been described. A typical procedure involves thermal polymerization.

Materials:

  • Dithiolane-2,4-dione

  • Heat source (e.g., heating block or oil bath)

  • Reaction vessel (e.g., sealed glass ampoule)

Procedure:

  • Dithiolane-2,4-dione is placed in a reaction vessel.

  • The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • The vessel is sealed and heated to a specific temperature (e.g., 140 °C) for a designated period.

  • The resulting polymer is then cooled and collected.

  • Purification of the polymer may be carried out by precipitation in a suitable non-solvent.

Thermogravimetric Analysis (TGA) Protocol for Thermal Stability Assessment

Thermogravimetric analysis is a standard method for determining the thermal stability of polymers.[3][4]

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., alumina or platinum)

  • Inert gas supply (e.g., nitrogen)

  • Oxidative gas supply (e.g., air)

Procedure:

  • A small amount of the polymer sample (typically 5-10 mg) is accurately weighed into a TGA sample pan.[4]

  • The pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.[5]

  • The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[5][6]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The Td,5% is determined as the temperature at which the sample has lost 5% of its initial weight.

  • The analysis can be repeated in an oxidative atmosphere (e.g., air) to assess the thermo-oxidative stability.

Visualizing the Synthesis Pathway

The following diagram illustrates the general ring-opening polymerization of a cyclic dithioester, such as dithiolane-2,4-dione, to form a polythioester.

G cluster_monomer Monomer cluster_process Process cluster_polymer Polymer Monomer Dithiolane-2,4-dione Process Ring-Opening Polymerization (Thermal) Monomer->Process Initiation Polymer Poly(thioglycolide) Process->Polymer Propagation

References

Comparative Biological Activity of Thiolane-2,5-dione Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and enzyme inhibitory profiles of Thiolane-2,5-dione derivatives in comparison to structurally related analogs, supported by experimental data and methodologies.

The search for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, sulfur-containing compounds have consistently emerged as privileged scaffolds, exhibiting a wide array of biological activities. This guide provides a comparative analysis of the biological activity of this compound derivatives and their structural analogs, such as thiophene and thiazolidinone derivatives. The focus is on their potential as anticancer and enzyme inhibitory agents, with a clear presentation of quantitative data, experimental protocols, and visual representations of relevant biological pathways and workflows.

Cytotoxicity Profile: A Tabular Comparison

The following table summarizes the in vitro cytotoxic activity of selected this compound analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thiophene-based Chalcones Compound with 3,4,5-trimethoxyphenyl and 2,5-dimethylthiophene moietiesK562 (Leukemia)< 0.01[1]
Compound with 3,4,5-trimethoxyphenyl and 2,5-dimethylthiophene moietiesHeLa (Cervical)0.015[1]
Thiazolo[4,5-d]pyrimidines 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)A375 (Melanoma)20 (after 72h)[4]
7-Chloro-3-phenyl-5-(trifluoromethyl)[2][3]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)C32 (Melanoma)20 (after 72h)[4]
Thiophene Derivatives 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung)6.10[5]
N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamideSK-MEL-2 (Melanoma)4.27 µg/mL[6]
Thiopurine Derivatives 2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)SNB-19 (Glioblastoma)5.00 µg/mL[7]
2-Chloro-7-methyl-6-pyrrolidinobutynylthiopurine (5b)C-32 (Melanoma)7.58 µg/mL[7]
1,3,4-Thiadiazole Derivatives Compound 3dMDA-MB-231 (Breast)10.3
Compound 3aPC3 (Prostate)10.6

Note: Direct, peer-reviewed quantitative data on the biological activity of this compound derivatives was not available in the public domain at the time of this review. The table, therefore, focuses on its structural analogs to provide a relevant comparative context.

Experimental Protocols

A comprehensive understanding of the biological data necessitates a detailed look at the methodologies employed in the cited studies.

MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[8]

Tubulin Polymerization Inhibition Assay

This assay is crucial for identifying compounds that interfere with microtubule dynamics, a validated target in cancer therapy.

  • Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin, a polymerization buffer (e.g., PIPES, MgCl₂, EGTA), and GTP.

  • Compound Addition: The test compounds or a known tubulin inhibitor (e.g., colchicine) are added to the reaction mixture.

  • Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.

  • Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer.

  • Data Analysis: The IC50 value for tubulin polymerization inhibition is determined by comparing the rate of polymerization in the presence of the compound to that of a control.[1][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly aid in their comprehension. The following diagrams, created using the DOT language, illustrate key concepts.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification & Characterization synthesis->purification cytotoxicity Cytotoxicity Assay (e.g., MTT) purification->cytotoxicity enzyme Enzyme Inhibition Assay (e.g., Tubulin Polymerization) purification->enzyme ic50 IC50 Determination cytotoxicity->ic50 enzyme->ic50 sar Structure-Activity Relationship (SAR) ic50->sar

General workflow for the synthesis and biological evaluation of novel compounds.

tubulin_inhibition_pathway tubulin Tubulin Dimers microtubule Microtubule Polymer tubulin->microtubule Polymerization microtubule->tubulin Depolymerization mitosis Mitosis microtubule->mitosis cell_cycle_arrest G2/M Cell Cycle Arrest mitosis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis inhibitor Tubulin Polymerization Inhibitor (e.g., Thiophene Analog) inhibitor->tubulin

Mechanism of action for tubulin polymerization inhibitors.

Discussion and Future Perspectives

The compiled data on this compound analogs, particularly thiophene and thiazolidinone derivatives, reveal a promising landscape for the development of novel anticancer agents. Thiophene-based chalcones and certain thiazolo[4,5-d]pyrimidine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, with some compounds exhibiting activity at nanomolar concentrations.[1][4] The mechanism of action for several of these analogs involves the inhibition of tubulin polymerization, a clinically validated strategy in oncology.[1][5]

The structure-activity relationship (SAR) studies, although preliminary for some series, suggest that the nature and position of substituents on the heterocyclic ring play a crucial role in determining the biological activity. For instance, the presence of electron-withdrawing groups on the phenyl ring of some 1,3,4-thiadiazole derivatives enhanced their anticancer properties.

A significant gap in the current literature is the lack of comprehensive biological data for this compound derivatives themselves. While their synthesis is documented, their potential as therapeutic agents remains largely unexplored in the public domain. The potent activities observed for their structural analogs strongly suggest that this compound derivatives represent a promising, yet untapped, area for future drug discovery efforts.

Researchers are encouraged to synthesize and screen libraries of substituted Thiolane-2,5-diones against various cancer cell lines and enzyme targets. Such studies would not only elucidate the SAR of this particular scaffold but could also lead to the identification of novel lead compounds with improved potency and selectivity. Further investigations into their mechanism of action, including their effects on key signaling pathways and cellular processes, will be critical for their development as next-generation therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Thiolane-2,5-dione

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for the handling of Thiolane-2,5-dione (CAS 3194-60-3). The following procedures and recommendations are intended for researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound from a primary manufacturer was not publicly available at the time of this writing. The information presented here is a synthesis of data from various chemical suppliers and databases, and safety protocols for structurally similar compounds. It is imperative to supplement this guide with your institution's specific safety protocols and to conduct a thorough risk assessment before handling this chemical.

I. Personal Protective Equipment (PPE)

Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before and during use.
Eyes Safety glasses with side shields or gogglesGoggles are preferred to provide a complete seal around the eyes.
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a risk of splashing.
Body Laboratory coatA flame-retardant lab coat is advisable. Ensure it is fully buttoned.
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)If ventilation is inadequate or there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

II. Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

Property Value
Molecular Formula C₄H₄O₂S[1]
Molecular Weight 116.14 g/mol
Boiling Point 144.4°C at 760 mmHg[1]
Flash Point 48.8°C[1]
Density 1.43 g/cm³[1]

III. Handling and Storage

Adherence to proper handling and storage protocols is essential to prevent accidents and maintain the integrity of the compound.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

  • Aerosolization: Avoid procedures that could lead to the generation of dust or aerosols.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong acids.

IV. Disposal Plan

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Characterization: this compound should be treated as hazardous chemical waste.

  • Container: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Route: Dispose of through a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.

V. Experimental Protocol: General Synthetic Procedure

While a specific, detailed experimental protocol for a reaction involving this compound was not found, a general procedure for the synthesis of related benzo[b]thiophene derivatives can be adapted. This illustrates a common laboratory workflow.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting materials in an appropriate solvent (e.g., toluene, THF).

  • Reagent Addition: Slowly add the other reactants to the stirred solution. The reaction may be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress using a suitable analytical technique (e.g., Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can be isolated by extraction, filtration, or other appropriate purification techniques.

  • Purification: The crude product may be purified by column chromatography, crystallization, or distillation.

VI. Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G Safe Handling and Disposal of this compound cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment start->risk_assessment ppe_check Don Appropriate PPE risk_assessment->ppe_check risk_assessment->ppe_check fume_hood Work in Fume Hood ppe_check->fume_hood ppe_check->fume_hood weigh_transfer Weigh and Transfer Chemical fume_hood->weigh_transfer fume_hood->weigh_transfer reaction_setup Set up Reaction weigh_transfer->reaction_setup weigh_transfer->reaction_setup waste_collection Collect Waste in Labeled Container reaction_setup->waste_collection reaction_setup->waste_collection spill_check Check for Spills waste_collection->spill_check waste_collection->spill_check decontaminate Decontaminate Work Area spill_check->decontaminate spill_check->decontaminate dispose Dispose via Hazardous Waste Stream decontaminate->dispose decontaminate->dispose end End dispose->end dispose->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.